Product packaging for 2-Methyl-3-(methylsulfonyl)benzoic acid(Cat. No.:CAS No. 1186663-49-9)

2-Methyl-3-(methylsulfonyl)benzoic acid

Cat. No.: B1465095
CAS No.: 1186663-49-9
M. Wt: 214.24 g/mol
InChI Key: WMALKKDIJHZYRM-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C9H10O4S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4S B1465095 2-Methyl-3-(methylsulfonyl)benzoic acid CAS No. 1186663-49-9

Properties

IUPAC Name

2-methyl-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALKKDIJHZYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279906
Record name 2-Methyl-3-(methylsulfonyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901279906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-49-9
Record name 2-Methyl-3-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-3-(methylsulfonyl)benzoic acid, a molecule of increasing interest in the field of medicinal chemistry and drug discovery. This document delves into its fundamental identifiers, physicochemical properties, synthesis, applications, and safety protocols, offering a crucial resource for researchers engaged in the development of novel therapeutics.

Core Chemical Identifiers and Molecular Structure

The molecular structure consists of a benzoic acid backbone with a methyl group at the 2-position and a methylsulfonyl group at the 3-position of the benzene ring. This specific substitution pattern is critical to its chemical reactivity and biological activity.

Table 1: Core Identifiers for this compound

IdentifierValueSource
CAS Number 1186663-49-9[1][2]
Molecular Formula C₉H₁₀O₄S[1]
Molecular Weight 214.2 g/mol [1]
PubChem CID 53429579[3]
Canonical SMILES CC1=C(C=CC=C1S(=O)(=O)C)C(=O)O
InChI InChI=1S/C9H10O4S/c1-6-4-3-5-7(8(6)9(10)11)14(2,12)13/h3-5H,1-2H3,(H,10,11)

graph "2_Methyl_3_methylsulfonyl_benzoic_acid" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituents C1 -- C_carboxyl [label="COOH", len=1.5, fontcolor="#EA4335"]; C2 -- C_methyl [label="CH3", len=1.5, fontcolor="#34A853"]; C3 -- S_sulfonyl [label="SO2CH3", len=1.5, fontcolor="#FBBC05"];

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_carboxyl [label=""]; C_methyl [label=""]; S_sulfonyl [label=""]; }

Figure 1: 2D structure of this compound.

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, based on its structure, several properties can be predicted. The presence of the carboxylic acid and methylsulfonyl groups, both capable of hydrogen bonding, suggests moderate solubility in polar organic solvents. The aromatic ring contributes to its solid-state nature at room temperature.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Not availablePredicted to be soluble in polar organic solvents like DMSO, DMF, and methanol.
pKa Not availableThe carboxylic acid proton is expected to be acidic.

Synthesis and Manufacturing

While a specific, detailed, and validated protocol for the synthesis of this compound is not widely published in peer-reviewed journals, general synthetic strategies for related substituted benzoic acids can be informative. The synthesis of structurally similar compounds, such as 2-chloro-3-methyl-4-methylsulfonyl benzoic acid, often involves a haloform reaction on a corresponding acetophenone precursor.[4] Another general approach for the preparation of methylsulfonylbenzoic acids involves the oxidation of the corresponding methylsulfonyl toluene.[5]

A plausible, though not experimentally verified, synthetic route for this compound could involve the following conceptual steps:

Synthesis_Workflow Start Starting Material: 2-Methyl-3-thiomethylbenzoic acid Step1 Oxidation (e.g., m-CPBA or H2O2) Start->Step1 Product Final Product: This compound Step1->Product

Figure 2: A conceptual workflow for the synthesis of this compound.

It is crucial to note that this represents a hypothetical pathway. Researchers should consult specialized synthetic chemistry literature and patents for detailed and validated experimental procedures.

Applications in Drug Discovery and Development

This compound has been identified as a Protein Degrader Building Block .[1] This classification strongly suggests its utility in the rapidly advancing field of Targeted Protein Degradation (TPD), particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They typically consist of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The structural features of this compound, specifically the carboxylic acid group, provide a versatile handle for its incorporation into the linker component of a PROTAC. The carboxylic acid can be readily functionalized to form amide or ester bonds, allowing for the covalent attachment to either the target protein ligand or the E3 ligase ligand.

PROTAC_Structure POI_Ligand Target Protein Ligand Linker Linker (containing 2-Methyl-3- (methylsulfonyl)benzoic acid moiety) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Figure 3: The role of this compound as a component of a PROTAC linker.

The specific substitution pattern of the methyl and methylsulfonyl groups on the benzoic acid ring can influence the physicochemical properties and conformational flexibility of the resulting PROTAC, which are critical factors for its efficacy and cell permeability.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For related compounds, such as other substituted benzoic acids, common hazards include skin and eye irritation.[6] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is an important building block in medicinal chemistry, particularly for the development of PROTACs and other targeted protein degraders. While publicly available data on its specific properties and synthesis are limited, its structural features provide a strong rationale for its application in this cutting-edge area of drug discovery. As research in targeted protein degradation continues to expand, the demand for and characterization of such specialized chemical tools are expected to grow. Researchers are strongly advised to consult supplier-specific documentation for detailed safety and handling information and to employ rigorous analytical methods to confirm the identity and purity of this compound in their studies.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Methyl-3-(methylsulfonyl)benzoic acid, focusing on its aqueous solubility and chemical stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with actionable, field-proven experimental protocols. We delve into the structural rationale for its anticipated properties by drawing comparisons with closely related isomers. Furthermore, this guide offers detailed, step-by-step methodologies for both kinetic and thermodynamic solubility assessment, alongside a robust framework for conducting forced degradation studies in line with regulatory expectations. Our aim is to equip scientists with the foundational knowledge and practical tools necessary to effectively characterize this and similar molecules in a drug discovery and development setting.

Introduction: The Critical Role of Physicochemical Profiling

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful development. Properties such as solubility and stability are fundamental determinants of a drug candidate's downstream performance, influencing everything from bioavailability and manufacturability to shelf-life and patient safety. This compound, a substituted aromatic carboxylic acid, presents a unique combination of functional groups that are anticipated to significantly influence its behavior in both aqueous and solid states.

This guide provides an in-depth analysis of this compound, beginning with a predictive assessment of its key physicochemical parameters. In the absence of extensive empirical data for this specific molecule (CAS 1186663-49-9), we will leverage data from structurally related analogues and fundamental chemical principles to build a robust predictive framework. This theoretical foundation is then complemented by detailed, practical protocols for the experimental determination of solubility and stability, empowering researchers to generate the critical data required for informed decision-making in their development programs.

Predicted Physicochemical Properties of this compound

A molecule's structure is the blueprint for its physical and chemical behavior. By examining the constituent functional groups of this compound—a carboxylic acid, a methyl group, and a methylsulfonyl group on a benzene ring—we can make informed predictions about its properties.

Structural Analysis and Inferred Properties

The core structure is benzoic acid, a weakly acidic compound with limited water solubility. The addition of a methyl group and a highly polar, electron-withdrawing methylsulfonyl group introduces significant changes to the molecule's electronic and steric landscape.

  • Acidity (pKa): The carboxylic acid moiety is the primary acidic center. The methyl group at the 2-position is weakly electron-donating through induction. Conversely, the methylsulfonyl group at the 3-position is a strong electron-withdrawing group due to the electronegativity of the oxygen atoms. This electron-withdrawing effect is expected to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering the pKa) compared to benzoic acid (pKa ≈ 4.2)[1]. The ortho-methyl group may also induce a steric effect, potentially twisting the carboxyl group out of the plane of the benzene ring, which can further enhance acidity by reducing resonance destabilization of the carboxylate[1].

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity. The methyl group will increase lipophilicity, while the polar methylsulfonyl and carboxylic acid groups will decrease it. The net effect will be a balance of these opposing contributions. Based on isomers like 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (calculated XLogP3 of 1.7)[2], it is reasonable to predict that this compound will have a moderately lipophilic character.

  • Aqueous Solubility: The aqueous solubility of an ionizable compound is highly pH-dependent. As a carboxylic acid, this compound will be significantly more soluble in its ionized (deprotonated) form at pH values above its pKa. The presence of the polar methylsulfonyl group is expected to enhance aqueous solubility compared to a non-sulfonylated analogue. However, the overall molecule is still a crystalline organic solid and is predicted to have low intrinsic solubility in its neutral form in water, similar to related compounds which are described as slightly soluble or largely insoluble in water[3].

In Silico Predictions: A Comparative Overview
PropertyPredicted Value/RangeRationale & Comparative Insights
Molecular Weight 214.24 g/mol Calculated from the molecular formula (C9H10O4S).
Predicted pKa 2.5 - 3.5The strong electron-withdrawing methylsulfonyl group is expected to significantly lower the pKa compared to benzoic acid (pKa ≈ 4.2)[1]. The ortho-methyl group may further increase acidity due to the "ortho effect"[1].
Predicted LogP 1.0 - 2.0This is an estimated range based on the lipophilicity-increasing methyl group and the polarity-increasing methylsulfonyl and carboxyl groups. Isomers with similar functional groups fall within this range[2].
Predicted Aqueous Solubility (LogS) -3 to -4 (low solubility)This prediction for the intrinsic solubility (of the neutral species) is based on the general characteristics of crystalline aromatic carboxylic acids. Solubility will increase significantly at pH > pKa.

Experimental Determination of Solubility

A robust understanding of a compound's solubility is paramount for drug development. Both kinetic and thermodynamic solubility assays provide critical, albeit different, insights into a compound's behavior in aqueous media.

Kinetic vs. Thermodynamic Solubility: A Conceptual Framework

It is crucial to distinguish between kinetic and thermodynamic solubility, as they represent different aspects of the dissolution process and are relevant at different stages of drug discovery.

G cluster_0 Solubility Measurement Approaches cluster_1 Key Characteristics KS Kinetic Solubility KS_char Measures precipitation from a supersaturated solution (often from DMSO stock). High-throughput, suitable for early screening. KS->KS_char Provides an early flag for potential issues. TS Thermodynamic Solubility TS_char Measures the true equilibrium concentration of a saturated solution. Lower-throughput, resource-intensive, gold standard for pre-formulation. TS->TS_char Defines the absolute solubility limit.

Caption: Kinetic vs. Thermodynamic Solubility Workflow.

Protocol: Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a large number of compounds.

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C)[4].

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the gold standard for pre-formulation and lead optimization.

Objective: To determine the equilibrium concentration of this compound in a saturated aqueous solution.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 2, 5, and 7.4 to assess pH-dependent solubility).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached[5].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.

  • Quantification: Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are mandated by regulatory agencies such as the ICH[2][6]. The goal is to induce degradation to an extent of 5-20% to ensure that potential degradants are formed at a sufficient level for detection and characterization[7].

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions DS Drug Substance (this compound) Stress Stress Conditions DS->Stress Analysis Stability-Indicating Analytical Method (e.g., HPLC) Stress->Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal Stress (e.g., 60°C) Stress->Thermal Photo Photolytic Stress (ICH Q1B) Stress->Photo Output Identification of Degradation Pathways & Degradation Products Analysis->Output

Caption: Forced Degradation Study Workflow.

Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Test Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Application of Stress Conditions: Expose the test solutions to the following conditions in parallel[7]:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the test solution to achieve a final concentration of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the test solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 8 hours). Note: Base hydrolysis is often faster than acid hydrolysis.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the test solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the test solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days). Also, test the solid compound under the same conditions.

    • Photostability: Expose the test solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base stressed samples), and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products. The method is considered stability-indicating if it can resolve the parent compound from all significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the retention times and peak areas of any degradation products.

    • Use mass spectrometry data to propose structures for the major degradants.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By integrating theoretical predictions based on its chemical structure with detailed, practical experimental protocols, we have laid out a clear path for the physicochemical characterization of this molecule. The anticipated low intrinsic aqueous solubility, coupled with its acidic nature, underscores the importance of pH-dependent solubility studies. Furthermore, the outlined forced degradation studies provide a robust methodology for identifying potential stability liabilities and developing validated, stability-indicating analytical methods. The application of these principles and protocols will enable researchers to generate the high-quality data necessary to advance their drug discovery and development programs with confidence and scientific rigor.

References

biological activity of 2-Methyl-3-(methylsulfonyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Methylsulfonyl Benzoic Acid Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the biological activities associated with 2-Methyl-3-(methylsulfonyl)benzoic acid and its structurally related derivatives. While direct research on this specific substitution pattern is nascent, this document synthesizes data from closely related analogs to build a predictive framework for its potential applications. The primary focus is on the well-documented herbicidal activity of chlorinated methylsulfonyl benzoic acids, which function as potent inhibitors of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. We will dissect the mechanism of action, explore established structure-activity relationships, and detail robust synthetic and bio-evaluative methodologies. By examining these analogs, this guide aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and technical protocols necessary to explore the therapeutic and agrochemical potential of this compound class.

The Methylsulfonyl Benzoic Acid Scaffold: A Profile

The this compound structure combines three key functional groups on an aromatic ring: a carboxylic acid, a methyl group, and a methylsulfonyl group. This unique arrangement dictates its physicochemical properties and biological potential.

  • Carboxylic Acid Group: Provides a key interaction point for biological targets, often forming hydrogen bonds or coordinating with metal ions in enzyme active sites. Its acidic nature also influences solubility and pharmacokinetic properties.

  • Methylsulfonyl Group (-SO₂CH₃): This moiety is a strong electron-withdrawing group, a critical feature that enhances the electrophilic character of the aromatic ring.[1] This electronic effect can stabilize the binding of the molecule to its target enzyme, thereby increasing inhibitory potency.[1]

  • Methyl Group: The placement of the methyl group influences the molecule's conformation and can provide steric hindrance or favorable van der Waals interactions within a binding pocket.

While the specific biological profile of this compound is not extensively documented, its analogs have established applications, most notably as intermediates in the synthesis of herbicides.[2]

Primary Biological Target: p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

The most significant biological activity reported for derivatives of methylsulfonyl benzoic acid is the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the tyrosine catabolism pathway, which is essential for plastoquinone and tocopherol biosynthesis in plants. Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new growth and ultimately, plant death. This makes HPPD a prime target for herbicide development.[3]

Mechanism of Action

Derivatives such as 2-chloro-3-(methylsulfonyl)benzoic acid act as competitive inhibitors, vying with the natural substrate (p-hydroxyphenylpyruvate) for access to the enzyme's active site.[1] The binding mechanism involves the carboxyl group of the inhibitor forming a bidentate coordination with the Fe(II) ion at the catalytic center, effectively mimicking the interaction of the natural substrate's α-keto acid moiety.[1] The stability of this enzyme-inhibitor complex blocks the catalytic cycle, leading to the observed herbicidal effect.

cluster_inhibition Inhibition Pathway Substrate HPPA Substrate Enzyme HPPD Enzyme (Fe²⁺ Active Site) Substrate->Enzyme Binds to Active Site Product Homogentisate (Biosynthesis Pathway) Enzyme->Product Catalyzes Reaction Inactive_Complex Stable Inhibitor-Enzyme Complex (Blocked) Inhibitor Methylsulfonyl Benzoic Acid Derivative Inhibitor->Enzyme Competitively Binds to Active Site Inhibitor->Inactive_Complex Forms Stable Complex

Caption: Competitive inhibition of the HPPD enzyme by methylsulfonyl benzoic acid derivatives.
Structure-Activity Relationship (SAR) Insights

Analysis of related compounds reveals key SAR trends:

  • Halogenation: The presence of a chloro group, as seen in 2-chloro-3-methyl-4-methylsulfonylbenzoic acid, is common in potent HPPD inhibitors, suggesting it contributes favorably to binding affinity or electronic properties.[4]

  • Electron-Withdrawing Groups: The potent activity of this class underscores the importance of the electron-withdrawing sulfonyl group for stabilizing interactions at the active site.[1]

Synthesis and Production

The synthesis of methylsulfonyl benzoic acid derivatives is well-established, often involving a haloform reaction or direct oxidation. These methods provide a modular approach to producing various analogs for screening and development.

General Synthesis Workflow

A common and efficient method for producing compounds like 2-chloro-3-methyl-4-methylsulfonylbenzoic acid involves the haloform reaction of a corresponding acetophenone precursor. This reaction uses an oxidizing agent, such as sodium hypochlorite, to convert the acetyl group into a carboxylate, which is then protonated to yield the final benzoic acid derivative.

start Starting Material 2-Chloro-3-methyl-4-methylsulfonylacetophenone step1 Step 1: Haloform Reaction Add Sodium Hypochlorite (NaOCl) and Phase Transfer Catalyst start->step1 step2 Step 2: Acidification Add Hydrochloric Acid (HCl) to pH = 1 step1->step2 step3 Step 3: Crystallization & Isolation Stir to Induce Crystallization Filter and Wash Solid step2->step3 end_product Final Product|{2-Chloro-3-methyl-4-methylsulfonylbenzoic Acid} step3->end_product

Caption: General workflow for the synthesis of a methylsulfonyl benzoic acid derivative.
Detailed Experimental Protocol: Haloform Synthesis

The following protocol is adapted from established methods for synthesizing 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.[4]

Objective: To synthesize 2-chloro-3-methyl-4-methylsulfonylbenzoic acid via haloform reaction.

Materials:

  • 2-chloro-3-methyl-4-methylsulfonylacetophenone (1 mol)

  • 6% Sodium hypochlorite (NaOCl) aqueous solution (10 mol)

  • Benzyltriethylammonium chloride (Phase Transfer Catalyst, 0.1 mol)

  • 36% Hydrochloric acid (HCl)

  • Reaction flask equipped with a condenser, thermometer, and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Charge the reaction flask with 1 mole of 2-chloro-3-methyl-4-methylsulfonylacetophenone, 10 moles of 6% sodium hypochlorite solution, and 0.1 moles of benzyltriethylammonium chloride.

  • Begin stirring and slowly raise the temperature of the reaction mixture to 100°C using a heating mantle.

  • Maintain the temperature at 100°C for 30 minutes. Monitor the reaction for completion (e.g., via TLC).

  • After the reaction is complete, cool the mixture to 30°C.

  • Slowly add 36% hydrochloric acid dropwise to acidify the mixture to a pH of 1. A precipitate should form.

  • Stir the resulting slurry for 4 hours to ensure complete crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a 2% aqueous hydrochloric acid solution to remove impurities.

  • Dry the white, powdery solid to yield 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.

Methodologies for Biological Evaluation

To characterize the biological activity of novel this compound derivatives, a tiered approach involving in vitro and in vivo assays is essential.

In Vitro Assay Workflow: Enzyme Inhibition

Determining a compound's inhibitory potential against its target enzyme is a critical first step. The following is a generalized workflow for a colorimetric enzyme inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis node1 Prepare serial dilutions of test compound node3 Add enzyme and test compound to wells node1->node3 node2 Prepare enzyme and substrate solutions node2->node3 node4 Pre-incubate to allow for binding node3->node4 node5 Initiate reaction by adding substrate node4->node5 node6 Incubate for a defined time node5->node6 node7 Add stop solution and read absorbance node6->node7 node8 Calculate % inhibition vs. control node7->node8 node9 Plot dose-response curve and determine IC₅₀ node8->node9

Caption: Standard workflow for an in vitro enzyme inhibition assay.
Detailed Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

While the primary target discussed is HPPD, many benzoic acid derivatives are evaluated for anti-inflammatory properties via COX inhibition.[5] This protocol serves as a template that can be adapted for other enzymes.

Objective: To determine the IC₅₀ value of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the reaction buffer to achieve the desired final concentrations for the assay.

  • Enzyme Incubation: In a 96-well plate, add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. Add 10 µL of either COX-1 or COX-2 enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

  • Reaction Incubation: Incubate the plate at 37°C for 10 minutes.

  • Quantification: Stop the reaction and quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration by comparing the PGE2 produced in the presence of the compound to that of the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

In Vivo Pharmacokinetic (PK) Studies

Evaluating a compound's behavior in a living system is crucial for development. PK studies determine how a compound is absorbed, distributed, metabolized, and excreted (ADME).

Objective: To assess the basic pharmacokinetic profile of a lead compound in a rodent model.

Methodology Overview:

  • Animal Model: Male Sprague-Dawley rats are commonly used.[6]

  • Dosing: Compounds can be administered via intravenous (IV) and oral (PO) routes to assess clearance and oral bioavailability, respectively. Cassette dosing (dosing multiple compounds in a single administration) can be used for early-stage screening.[6]

  • Formulation: Compounds are typically formulated in a vehicle such as a mixture of DMSO, PEG400, ethanol, and saline.[6]

  • Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 3, 4, 8, and 24 hours).[6] Plasma is separated by centrifugation.

  • Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and area under the curve (AUC) are calculated using specialized software.

Data Summary and Future Directions

The biological activity of methylsulfonyl benzoic acid derivatives is strongly linked to their substitution patterns.

Compound ClassPrimary TargetReported ActivityReference
Chlorinated Methylsulfonyl Benzoic AcidsHPPDHerbicidal[4],[1]
Sulfonylurea IntermediatesHerbicide SynthesisIntermediate[2]
2-Sulfonamidebenzamides (related scaffold)MrgX1Allosteric Modulator (Pain)[6]
Thiazole-methylsulfonyls (related scaffold)Carbonic AnhydraseEnzyme Inhibition[7]

Future Directions: The specific scaffold of this compound remains an underexplored area with significant potential. Based on the activities of its near neighbors, future research should focus on:

  • Synthesis and Screening: A library of derivatives should be synthesized, exploring different substituents at the 2, 3, and other positions to establish a clear SAR.

  • HPPD Inhibition: Given the strong precedent, initial screening against plant and microbial HPPD enzymes is a logical starting point.

  • Therapeutic Screening: The structural similarity to other bioactive scaffolds warrants broader screening against therapeutic targets, including kinases, proteases, and GPCRs, where the sulfonyl and carboxylic acid groups can serve as key binding elements.

  • Pharmacokinetic Profiling: Promising lead compounds should be profiled for their ADME properties to determine their potential as drug candidates.

This systematic approach will help to fully elucidate the biological activity of this promising chemical class and unlock its potential in both agrochemical and therapeutic applications.

References

A Technical Guide to 2-Methyl-3-(methylsulfonyl)benzoic acid: From Chemical Intermediate to a Precursor of a Potent Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-(methylsulfonyl)benzoic acid is a specialized organic compound primarily recognized for its role as a key intermediate in the synthesis of mesotrione, a commercial herbicide. This guide elucidates the known context of this compound, focusing on its application in chemical synthesis and the well-documented mechanism of action of its principal derivative, mesotrione. While direct biological activity of this compound is not extensively reported, this document provides a comprehensive overview of the biochemical pathways modulated by its end-product. Furthermore, it outlines a series of robust, hypothetical experimental protocols designed to rigorously investigate the compound's intrinsic biological activity, should it be considered as a standalone research probe or a lead molecule. This serves as a technical blueprint for researchers aiming to either utilize the compound as a synthetic building block or to explore its potential, uncharacterized bioactivity.

Introduction: Chemical Identity and Primary Role

This compound is an aromatic carboxylic acid. Structurally, it is a benzoic acid molecule substituted with a methyl group at the second position and a methylsulfonyl group at the third position of the benzene ring. At present, the primary and well-documented role of this compound is as a precursor in the multi-step synthesis of mesotrione.[1][2][3] Mesotrione is a potent and selective herbicide used extensively in agriculture for the control of broadleaf and grass weeds, particularly in corn and sugarcane crops.[4][5]

The synthesis of mesotrione from its precursors is a critical process in agrochemical manufacturing.[6][7] The structural features of this compound, specifically the arrangement of its functional groups, are crucial for the subsequent chemical transformations that lead to the final triketone structure of mesotrione.

G cluster_synthesis Mesotrione Synthesis Pathway Precursor_A This compound Intermediate_B Acyl Chloride Intermediate Precursor_A->Intermediate_B Acyl Chlorination Intermediate_D Enol Ester Intermediate Intermediate_B->Intermediate_D Condensation Reactant_C 1,3-Cyclohexanedione Reactant_C->Intermediate_D Product_E Mesotrione Intermediate_D->Product_E Rearrangement

Caption: High-level workflow for mesotrione synthesis.

The Downstream Effect: Mechanism of Action of Mesotrione

The "action" of this compound is realized through its conversion to mesotrione. Therefore, understanding the mechanism of mesotrione is paramount. Mesotrione belongs to the class of herbicides known as HPPD inhibitors.[8][9]

Target Enzyme: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The molecular target of mesotrione is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[10][11] This enzyme is a critical component in the catabolic pathway of the amino acid tyrosine in both plants and animals.[12] In plants, the HPPD-catalyzed reaction is a key step for the biosynthesis of two essential types of molecules: plastoquinones and tocopherols (Vitamin E).[13]

Biochemical Cascade Disruption

Inhibition of HPPD by mesotrione leads to a cascade of downstream effects that are lethal to susceptible plants:

  • Plastoquinone Depletion : Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.[11]

  • Carotenoid Synthesis Inhibition : Without plastoquinone, carotenoid production ceases. Carotenoids are vital pigments that protect chlorophyll from photo-oxidation by dissipating excess light energy.[12]

  • Chlorophyll Destruction & Bleaching : In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom where the plant tissues turn white.[14]

  • Photosynthesis Inhibition : The destruction of chlorophyll and the depletion of plastoquinone, a key component of the photosynthetic electron transport chain, leads to a complete shutdown of photosynthesis.[13]

  • Tocopherol Depletion : Inhibition of HPPD also blocks the synthesis of tocopherols, which are antioxidants that protect cell membranes from oxidative damage.[12] This contributes to cellular stress and eventual plant death.

G cluster_pathway HPPD Inhibition Pathway Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD HGA Homogentisic Acid HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Mesotrione Mesotrione (HPPD Inhibitor) Mesotrione->HPPD Inhibition

Caption: Biochemical pathway disrupted by HPPD inhibitors.

Investigating the Intrinsic Bioactivity: Proposed Experimental Protocols

While this compound is primarily an intermediate, a rigorous scientific investigation would necessitate confirming its lack of intrinsic biological activity, or uncovering any unexpected effects. The following protocols are designed as a self-validating system to probe its potential mechanism of action.

Protocol 1: In Vitro HPPD Inhibition Assay
  • Objective: To determine if this compound has any direct inhibitory activity on the same target as its derivative, mesotrione.

  • Causality: This is the most logical first step. If the precursor shows activity, it suggests the core scaffold has inherent binding capabilities. If not, it confirms that the full triketone structure of mesotrione is required for target engagement.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain or prepare recombinant plant HPPD (e.g., from Arabidopsis thaliana).

  • Assay Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing ascorbic acid and catalase).

  • Substrate and Compound Preparation:

    • Prepare a stock solution of the substrate, 4-hydroxyphenylpyruvate (HPP), in the assay buffer.

    • Prepare serial dilutions of this compound and a positive control (mesotrione) in DMSO.

  • Reaction Initiation: In a 96-well UV-transparent plate, add the assay buffer, HPPD enzyme, and the test compound or control. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Initiate the reaction by adding the HPP substrate. Monitor the decrease in absorbance at 310 nm (corresponding to HPP consumption) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (nM) [Hypothetical]
MesotrioneAtHPPD15.2 ± 2.1
This compoundAtHPPD> 100,000
Protocol 2: Broad-Spectrum Kinase Profiling
  • Objective: To screen for off-target effects or novel mechanisms of action by assessing the compound's activity against a diverse panel of human or plant kinases.

  • Causality: Kinases are a large family of druggable targets involved in numerous signaling pathways. Unexplained phenotypic effects in whole-organism screens could be due to kinase inhibition. This assay provides a broad, unbiased look at potential new activities.

Step-by-Step Methodology:

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Compound Submission: Submit this compound at a standard screening concentration (e.g., 10 µM).

  • Assay Principle (Example: ADP-Glo™ Kinase Assay):

    • The kinase reaction is performed with the compound, kinase, substrate, and ATP.

    • After incubation, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert ADP to ATP.

    • The newly synthesized ATP is measured using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to kinase activity.

  • Data Analysis: The service will provide data as a percentage of inhibition relative to a control. Hits are typically defined as >50% inhibition at the screening concentration.

Protocol 3: Cellular Viability and Phenotypic Screening
  • Objective: To assess the general cytotoxicity of the compound and observe any phenotypic effects in both plant and mammalian cells.

  • Causality: This assay provides a holistic view of the compound's effect on living systems. A lack of cytotoxicity at high concentrations would be consistent with its role as a stable intermediate. Any observed phenotype (e.g., bleaching in plant cells, growth arrest in mammalian cells) would trigger further mechanistic studies.

Step-by-Step Methodology:

  • Cell Culture:

    • Plant: Culture Arabidopsis thaliana T87 suspension cells in a suitable medium.

    • Mammalian: Culture a standard cell line (e.g., HEK293 or HepG2) in DMEM with 10% FBS.

  • Compound Treatment: Plate cells in 96-well plates and treat with a range of concentrations of this compound for 24-72 hours.

  • Viability Assessment (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

    • Add the CellTiter-Glo® reagent to the wells.

    • The reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

    • Measure luminescence with a plate reader.

  • Phenotypic Observation (Plants): For plant cells, visually inspect for signs of bleaching, growth inhibition, or morphological changes using a microscope.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the EC50 (effective concentration) or CC50 (cytotoxic concentration).

Conclusion

This compound is a compound with a defined and critical role in the agrochemical industry as a precursor to the herbicide mesotrione. Its "mechanism of action" is effectively the mechanism of the final product, which is a potent inhibitor of the HPPD enzyme, leading to lethal bleaching in susceptible plants. While there is no current evidence to suggest that the compound possesses significant intrinsic biological activity, this guide provides the necessary scientific framework and detailed experimental protocols for researchers to rigorously test this hypothesis. By following these self-validating experimental systems, scientists can definitively characterize the biological profile of this compound, either confirming its status as a benign intermediate or potentially uncovering novel bioactivities for future exploration.

References

discovery and history of 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Putative History of 2-Methyl-3-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific historical discovery of this compound is not prominently documented in scientific literature, this guide provides a comprehensive technical overview of its synthesis based on established and reliable organic chemistry principles. The proposed synthetic pathway is detailed, offering insights into the logical and causal experimental choices that a medicinal or process chemist would undertake. This document serves as a practical guide for researchers requiring this molecule for their work, grounding each step in authoritative chemical theory and practice.

Introduction and Structural Context

This compound is an aromatic carboxylic acid featuring a methyl group at the 2-position, and a methylsulfonyl group at the 3-position. The spatial and electronic arrangement of these functional groups—a carboxylic acid, a sterically influencing methyl group, and a strongly electron-withdrawing sulfonyl group—makes it an intriguing building block in medicinal chemistry and material science. The methylsulfonyl (-SO₂Me) moiety is a common feature in pharmaceuticals due to its ability to improve solubility, act as a hydrogen bond acceptor, and enhance metabolic stability.

Given the sparse direct history, this guide will focus on a logical and efficient synthetic route, starting from a commercially available precursor. This approach not only provides a practical method for its preparation but also reflects the historical evolution of synthetic methodologies for analogous polysubstituted aromatic compounds.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves the strategic introduction and transformation of functional groups on a substituted toluene ring. Our proposed synthesis begins with the commercially available 2-methyl-3-nitrobenzoic acid[1]. The core transformations are the conversion of the nitro group to a methylthio group, followed by oxidation to the target methylsulfonyl group.

G A 2-Methyl-3-nitrobenzoic acid B 2-Methyl-3-aminobenzoic acid A->B Reduction C Diazonium Salt Intermediate B->C Diazotization D 2-Methyl-3-(methylthio)benzoic acid C->D Thiomethylation E This compound D->E Oxidation

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols and Scientific Rationale

Step 1: Reduction of 2-Methyl-3-nitrobenzoic acid to 2-Methyl-3-aminobenzoic acid

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-methyl-3-nitrobenzoic acid in 100 mL of ethanol.

  • Add 25.0 g of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Slowly add 50 mL of concentrated hydrochloric acid (HCl) to the stirring mixture. The reaction is exothermic.

  • Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-methyl-3-aminobenzoic acid.

Causality and Expertise: The choice of tin(II) chloride in concentrated HCl is a classic and reliable method for the reduction of an aromatic nitro group in the presence of a carboxylic acid. Catalytic hydrogenation could also be employed, but the SnCl₂/HCl system is often more tolerant of other functional groups and does not require specialized high-pressure equipment. The acidic conditions protonate the amine as it forms, preventing side reactions.

Step 2: Synthesis of 2-Methyl-3-(methylthio)benzoic acid via Diazotization-Thiomethylation

This step involves two critical stages: the formation of a diazonium salt and its subsequent reaction with a sulfur nucleophile.

Protocol:

  • Diazotization: a. Suspend the crude 2-methyl-3-aminobenzoic acid from Step 1 in a mixture of 50 mL of water and 15 mL of concentrated HCl. Cool the mixture to 0-5°C in an ice-salt bath. b. Dissolve sodium nitrite (NaNO₂) in a minimal amount of cold water and add it dropwise to the amine suspension while maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a clear solution.

  • Thiomethylation: a. In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe) by carefully adding methyl mercaptan (CH₃SH) or dimethyl disulfide ((CH₃)₂S₂) with a reducing agent to a solution of sodium hydroxide. Alternatively, use a commercially available solution of sodium thiomethoxide. b. Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution. Vigorous nitrogen gas evolution will be observed. c. Allow the reaction to stir at low temperature for 1 hour and then warm to room temperature overnight. d. Acidify the reaction mixture with concentrated HCl to pH 1-2 to precipitate the product. e. Filter the solid, wash with cold water, and dry to obtain 2-methyl-3-(methylthio)benzoic acid. This intermediate is also known as 2-methyl-3-(methylmercapto)benzoic acid[2].

Causality and Expertise: The Sandmeyer-type reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide variety of functionalities. The diazonium salt is a highly versatile intermediate. The use of a thiomethoxide source provides the desired methylthio group. Controlling the temperature during diazotization is critical, as diazonium salts are unstable at higher temperatures. The synthesis of related methylthio benzoic acids has been described in the patent literature, providing a basis for this procedure[3][4].

Step 3: Oxidation of 2-Methyl-3-(methylthio)benzoic acid to this compound

Protocol:

  • Dissolve the 2-methyl-3-(methylthio)benzoic acid from Step 2 in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add a 30% solution of hydrogen peroxide (H₂O₂). The molar ratio of peroxide to the thioether should be at least 2:1 to ensure complete oxidation to the sulfone.

  • The addition of a catalytic amount of a tungsten-based catalyst, such as sodium tungstate (Na₂WO₄), can accelerate the reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Filter the white solid, wash thoroughly with water to remove acetic acid and residual peroxide, and dry under vacuum to yield the final product, this compound.

Causality and Expertise: The oxidation of a thioether to a sulfone is a standard and high-yielding transformation. Hydrogen peroxide in acetic acid is a common and effective oxidizing system. The reaction proceeds through a sulfoxide intermediate. Using a stoichiometric excess of the oxidant ensures the reaction goes to completion to form the sulfone. The general method for oxidizing a methylthio group to a methylsulfonyl group is well-established in the synthesis of various sulfonylbenzoic acids[5][6][7].

G cluster_0 Oxidation Mechanism Thioether R-S-CH₃ Sulfoxide R-S(O)-CH₃ Thioether->Sulfoxide + H₂O₂ Sulfone R-S(O)₂-CH₃ Sulfoxide->Sulfone + H₂O₂

Figure 2: Simplified mechanism of thioether oxidation to a sulfone.

Data Summary

The following table summarizes the key transformations, reagents, and expected products for the proposed synthesis.

StepStarting MaterialKey ReagentsIntermediate/Final Product
12-Methyl-3-nitrobenzoic acidSnCl₂·2H₂O, HCl2-Methyl-3-aminobenzoic acid
22-Methyl-3-aminobenzoic acidNaNO₂, HCl, NaSMe2-Methyl-3-(methylthio)benzoic acid
32-Methyl-3-(methylthio)benzoic acidH₂O₂, Acetic AcidThis compound

Conclusion

While the historical genesis of this compound remains obscure, a robust and logical synthetic pathway can be constructed from fundamental principles of organic chemistry. The proposed three-step synthesis, starting from 2-methyl-3-nitrobenzoic acid, represents a reliable and scalable method for obtaining this compound. Each step is grounded in well-understood and widely practiced chemical transformations, ensuring a high degree of confidence in its feasibility. This guide provides the necessary technical detail and scientific rationale to empower researchers in their synthetic endeavors.

References

Spectroscopic Characterization of 2-Methyl-3-(methylsulfonyl)benzoic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 2-Methyl-3-(methylsulfonyl)benzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive resource for researchers, scientists, and professionals in drug development. Leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we present a detailed forecast of the spectral data. This guide is structured to not only predict the spectroscopic signatures but also to explain the underlying chemical principles that govern them. Furthermore, we provide robust, field-proven experimental protocols for acquiring high-quality NMR, IR, and MS data, thereby establishing a self-validating framework for researchers to confirm these predictions empirically.

Molecular Structure and Spectroscopic Implications

This compound is a polysubstituted aromatic carboxylic acid with the molecular formula C₉H₁₀O₄S and a molecular weight of 214.24 g/mol . Its structure, featuring a carboxylic acid, a methyl group, and a methylsulfonyl group on a benzene ring, dictates a unique and predictable spectroscopic fingerprint. The relative positions of these functional groups (ortho methyl and meta methylsulfonyl to the carboxylic acid) create a distinct pattern of electronic effects and steric interactions, which are crucial for interpreting the resulting spectra.

  • Carboxylic Acid (-COOH): This group will be responsible for a highly deshielded, exchangeable proton in ¹H NMR, a characteristic carbonyl carbon signal in ¹³C NMR, and prominent, broad O-H and C=O stretching vibrations in IR spectroscopy.

  • Methylsulfonyl (-SO₂CH₃): As a strong electron-withdrawing group, it will significantly influence the chemical shifts of the aromatic protons and carbons. Its own methyl group will appear as a sharp singlet in the ¹H NMR spectrum. The S=O bonds will produce strong, characteristic stretching bands in the IR spectrum.

  • Aromatic Ring and Methyl Group (-C₆H₃CH₃): The substitution pattern breaks the symmetry of the benzene ring, resulting in three distinct aromatic proton environments and six unique aromatic carbon signals. The methyl group attached to the ring will also produce a singlet in the ¹H NMR spectrum.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted spectra for this compound in a common solvent like DMSO-d₆ are detailed below. The choice of an aprotic polar solvent like DMSO is crucial for observing the acidic proton of the carboxylic acid.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show five distinct signals, corresponding to the different chemical environments of the ten protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Authoritative Insights[1][2]
~13.0Singlet, Broad1H-COOHCarboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and chemical exchange. Their chemical shift is highly concentration and solvent dependent.
~8.0-8.2Doublet1HAr-HThis proton is ortho to the electron-withdrawing carboxylic acid and para to the electron-withdrawing methylsulfonyl group, leading to significant deshielding.
~7.8-8.0Doublet1HAr-HThis proton is ortho to the strongly electron-withdrawing methylsulfonyl group, causing a downfield shift.
~7.5-7.7Triplet1HAr-HThis proton is situated between two other aromatic protons and will appear as a triplet.
~3.3Singlet3H-SO₂CH₃The methyl protons of the methylsulfonyl group are deshielded by the adjacent sulfonyl group and typically appear as a sharp singlet.
~2.6Singlet3HAr-CH₃The methyl group attached to the aromatic ring is in a relatively shielded environment and will appear as a singlet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display nine unique carbon signals, reflecting the lack of symmetry in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Authoritative Insights[3][4]
~168C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~140-145Ar-CQuaternary carbon attached to the methylsulfonyl group.
~135-140Ar-CQuaternary carbon attached to the methyl group.
~130-135Ar-CHAromatic CH carbons, with their specific shifts influenced by the positions of the substituents.
~125-130Ar-CHAromatic CH carbons.
~120-125Ar-CHAromatic CH carbons.
~120Ar-CQuaternary carbon attached to the carboxylic acid group.
~43-SO₂CH₃The methyl carbon of the methylsulfonyl group.
~20Ar-CH₃The methyl carbon attached to the aromatic ring.

Predicted Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum is dominated by absorptions from the carboxylic acid and methylsulfonyl groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Insights[5][6]
2500-3300Broad, StrongO-H stretchThe broadness of this band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.
~3000-3100MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the benzene ring.
~2850-2960Medium-WeakAliphatic C-H stretchSymmetric and asymmetric stretching of the C-H bonds in the two methyl groups.
1680-1710Strong, SharpC=O stretchThe carbonyl stretch of an aromatic carboxylic acid. Its position is influenced by conjugation with the aromatic ring.
1550-1600MediumAromatic C=C stretchBenzene ring skeletal vibrations.
~1450MediumC-H bendAsymmetric bending of the methyl groups.
~1250-1350StrongS=O asymmetric stretchOne of the two characteristic, strong absorptions for a sulfone group.
~1120-1180StrongS=O symmetric stretchThe second characteristic, strong absorption for a sulfone group.
~920Medium, BroadO-H bend (out-of-plane)Another characteristic band for a dimeric carboxylic acid.

Predicted Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will likely lead to the fragmentation of this compound, providing key structural information.

Predicted m/zProposed FragmentFragmentation Pathway Rationale[7][8]
214[M]⁺The molecular ion, representing the intact molecule with one electron removed.
197[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group, a common fragmentation for carboxylic acids.
169[M - COOH]⁺Loss of the entire carboxyl group as a radical.
135[M - SO₂CH₃]⁺Cleavage of the C-S bond, losing the methylsulfonyl radical.
119[C₈H₇O]⁺A common fragment for methylbenzoic acids, often involving rearrangement.
91[C₇H₇]⁺Formation of the stable tropylium ion, characteristic of toluene derivatives.
79[SO₂CH₃]⁺The methylsulfonyl cation itself.

Experimental Protocols for Spectroscopic Analysis

To empirically validate the predicted data, the following detailed protocols are recommended. These workflows are designed to be self-validating systems, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. Use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[9]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Caption: Workflow for FT-IR data acquisition using ATR.

Methodology:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Apply baseline correction if necessary.

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometry data acquisition.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Sample Introduction: Introduce the sample into the ion source, for example, via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron ionization (EI) voltage of 70 eV.

  • Mass Analysis: Scan the desired mass-to-charge (m/z) ratio range to detect the molecular ion and its fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are grounded in established spectroscopic principles and data from analogous structures. By following the detailed experimental protocols provided, researchers can confidently acquire empirical data and use this guide as an authoritative reference for its interpretation and validation. This synthesized approach of prediction and methodological guidance is designed to empower scientific inquiry and accelerate research and development efforts.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-3-(methylsulfonyl)benzoic acid is a small molecule with structural motifs suggestive of a range of biological activities. While direct experimental data on this specific compound is limited, analysis of its structural analogs provides a compelling rationale for investigating its potential as a therapeutic agent. This guide synthesizes the available information on structurally related compounds to propose and explore a series of high-potential therapeutic targets. We will delve into the mechanistic basis for the selection of each target, provide detailed, field-proven experimental protocols for target validation, and present a logical framework for advancing the preclinical development of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar chemical entities.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, in particular, offer a versatile platform for modulating biological processes with high specificity and efficacy. This compound presents an intriguing chemical scaffold, combining a benzoic acid moiety, known for its presence in a wide array of bioactive compounds, with a methylsulfonyl group that can significantly influence physicochemical properties and target engagement.

While the biological activity of this compound itself is not yet extensively characterized in the public domain, the principle of chemical similarity serves as a powerful tool for hypothesis generation. By examining the established biological activities of structurally related molecules, we can infer and prioritize potential therapeutic targets for this compound. This guide will focus on a select number of these putative targets, providing a comprehensive roadmap for their experimental validation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological targets.

PropertyValueSource
Molecular FormulaC9H11NO4S[1]
Molecular Weight229.26 g/mol [1]
XLogP30.8[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count3[1]

Table 1: Computed Physicochemical Properties of this compound.

Proposed Therapeutic Target 1: Carbonic Anhydrases (CAs)

Rationale for Target Selection

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several studies have highlighted the potential of sulfonamide derivatives, including those with benzoic acid scaffolds, as potent CA inhibitors.[3] Given that this compound contains a sulfonyl group, it is a prime candidate for investigation as a CA inhibitor. Dysregulation of CA activity is implicated in a variety of pathologies, including glaucoma, epilepsy, and certain types of cancer, making it a highly relevant therapeutic target.

Signaling Pathway and Disease Relevance

CA_Pathway cluster_Cell Cell cluster_Disease Disease Pathophysiology CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Hydration H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 pH_Imbalance pH Imbalance HCO3->pH_Imbalance Ion_Transport Altered Ion Transport HCO3->Ion_Transport CA->H2CO3 Cell_Proliferation Tumor Cell Proliferation pH_Imbalance->Cell_Proliferation caption Figure 1: Role of Carbonic Anhydrase in Cellular Physiology and Disease.

Figure 1: Role of Carbonic Anhydrase in Cellular Physiology and Disease.

Experimental Validation Workflow

A systematic approach is required to validate CAs as a target for this compound. The following workflow outlines the key experimental steps.

CA_Validation_Workflow Start Start: Hypothesis Generation Enzymatic_Assay In Vitro Enzymatic Assay (CA Isoforms) Start->Enzymatic_Assay Initial Screening SPR Surface Plasmon Resonance (SPR) Enzymatic_Assay->SPR Binding Kinetics CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Target Engagement in Cells Cell_Based_Assay Cell-Based Functional Assay (e.g., pH regulation) CETSA->Cell_Based_Assay Cellular Activity Conclusion Conclusion: Target Validated/Rejected Cell_Based_Assay->Conclusion caption Figure 2: Experimental Workflow for Carbonic Anhydrase Target Validation.

Figure 2: Experimental Workflow for Carbonic Anhydrase Target Validation.

This colorimetric assay measures the esterase activity of CA, which is inhibited by sulfonamides.

  • Reagents and Materials:

    • Purified human CA isoforms (e.g., CA I, II, IX, XII)

    • 4-Nitrophenyl acetate (NPA) as substrate

    • Tris-HCl buffer (pH 7.4)

    • This compound (test compound)

    • Acetazolamide (positive control)

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • In a 96-well plate, add 180 µL of Tris-HCl buffer.

    • Add 10 µL of the test compound solution at various concentrations (e.g., 0.1 nM to 100 µM).

    • Add 10 µL of the CA enzyme solution (final concentration ~10 nM).

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of NPA solution (final concentration ~1 mM).

    • Monitor the increase in absorbance at 400 nm for 15 minutes at 25°C. The product, 4-nitrophenol, is yellow.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Proposed Therapeutic Target 2: Epidermal Growth Factor Receptor (EGFR)

Rationale for Target Selection

The benzoic acid scaffold is present in numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer.[4] Furthermore, certain hydrazonylthiazole derivatives containing a methylsulfonylphenyl moiety have demonstrated inhibitory activity against EGFR.[4] While the core structure is different, the presence of the methylsulfonylbenzoic acid motif in this compound suggests that it may interact with the ATP-binding pocket of EGFR or other kinases.

Signaling Pathway and Disease Relevance

EGFR_Pathway cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival caption Figure 3: Simplified EGFR Signaling Pathway.

Figure 3: Simplified EGFR Signaling Pathway.

Experimental Validation Workflow

The validation of EGFR as a target will follow a multi-step process, beginning with in vitro kinase assays and progressing to cell-based and biophysical methods.

EGFR_Validation_Workflow Start Start: Hypothesis Kinase_Assay In Vitro Kinase Assay (EGFR) Start->Kinase_Assay Initial Screen Western_Blot Western Blot for p-EGFR in Cells Kinase_Assay->Western_Blot Cellular Target Inhibition SPR Surface Plasmon Resonance (SPR) Western_Blot->SPR Direct Binding Affinity Cell_Viability Cell Viability Assay (e.g., MTT) SPR->Cell_Viability Functional Cellular Effect Conclusion Conclusion: Target Validated/Rejected Cell_Viability->Conclusion caption Figure 4: Experimental Workflow for EGFR Target Validation.

Figure 4: Experimental Workflow for EGFR Target Validation.

This protocol assesses the ability of the test compound to inhibit EGFR activation in a cellular context.

  • Cell Culture and Treatment:

    • Culture A549 cells (a human lung cancer cell line with high EGFR expression) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with EGF (100 ng/mL) for 15 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH).

Proposed Therapeutic Target 3: Transient Receptor Potential Vanilloid 1 (TRPV1)

Rationale for Target Selection

TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation. Structure-activity relationship studies of certain 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have identified potent TRPV1 antagonists.[5] The presence of a substituted phenyl ring with a sulfonyl-containing group in this compound makes it a candidate for investigation as a modulator of TRPV1 activity.

Signaling Pathway and Disease Relevance

TRPV1_Pathway cluster_Neuron Nociceptive Neuron cluster_CNS Central Nervous System Stimuli Heat, Capsaicin, Protons TRPV1 TRPV1 Channel Stimuli->TRPV1 Activation Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Perception Pain Perception Action_Potential->Pain_Perception Signal to Brain caption Figure 5: Role of TRPV1 in Pain Sensation.

Figure 5: Role of TRPV1 in Pain Sensation.

Experimental Validation Workflow

Validating TRPV1 as a target will involve functional assays to measure ion channel activity.

TRPV1_Validation_Workflow Start Start: Hypothesis Calcium_Assay Calcium Influx Assay (FLIPR) Start->Calcium_Assay High-Throughput Screen Electrophysiology Patch-Clamp Electrophysiology Calcium_Assay->Electrophysiology Mechanism of Action In_Vivo_Pain In Vivo Pain Model (e.g., Hot Plate Test) Electrophysiology->In_Vivo_Pain In Vivo Efficacy Conclusion Conclusion: Target Validated/Rejected In_Vivo_Pain->Conclusion caption Figure 6: Experimental Workflow for TRPV1 Target Validation.

Figure 6: Experimental Workflow for TRPV1 Target Validation.

This high-throughput assay measures changes in intracellular calcium concentration upon TRPV1 activation.

  • Cell Culture:

    • Use a stable cell line overexpressing human TRPV1 (e.g., HEK293-hTRPV1).

    • Plate the cells in black-walled, clear-bottom 96-well plates.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Measurement:

    • Use a Fluorometric Imaging Plate Reader (FLIPR) for automated compound addition and fluorescence measurement.

    • Add various concentrations of this compound to the wells and incubate.

    • Add a TRPV1 agonist (e.g., capsaicin) to stimulate the channel.

    • Measure the fluorescence intensity before and after agonist addition.

  • Data Analysis:

    • Calculate the percentage of inhibition of the capsaicin-induced calcium influx for each concentration of the test compound.

    • Determine the IC50 value.

Conclusion and Future Directions

This guide has outlined a rational, evidence-based approach for the initial exploration of the therapeutic potential of this compound. By leveraging data from structurally similar compounds, we have identified carbonic anhydrases, EGFR, and TRPV1 as high-priority putative targets. The detailed experimental workflows and protocols provided herein offer a clear path forward for the validation of these targets and the elucidation of the compound's mechanism of action.

Successful validation of any of these targets would warrant further preclinical development, including lead optimization to improve potency and ADME properties, as well as in vivo efficacy studies in relevant disease models. The journey from a novel chemical entity to a clinically approved therapeutic is long and challenging, but the systematic and rigorous scientific approach detailed in this guide provides a solid foundation for the exciting exploration of this compound's therapeutic promise.

References

Methodological & Application

HPLC method development for 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 2-Methyl-3-(methylsulfonyl)benzoic acid

Abstract

This application note provides a comprehensive and detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a narrative that combines theoretical principles with practical, field-proven insights. The methodology is structured to ensure scientific integrity, beginning with an analysis of the analyte's physicochemical properties to inform initial parameter selection. It proceeds through a systematic approach to method optimization and concludes with a validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] All experimental choices are rationalized to provide a self-validating and robust analytical procedure suitable for quality control and stability testing.

Guiding Principles for Method Development

A successful HPLC method is not a result of trial and error but of a logical, science-driven process.[4] The strategy for this compound is founded on its specific chemical characteristics.

Analyte Physicochemical Properties

Understanding the analyte is the cornerstone of method development. This compound possesses key structural features that dictate its chromatographic behavior:

  • Acidic Nature: The presence of a carboxylic acid group makes the molecule acidic. The pKa of the structurally similar 3-(methylsulfonyl)benzoic acid is approximately 3.52.[5][6][7] The additional methyl group on our target analyte will have a minor electronic effect, but we can confidently estimate the pKa to be in the range of 3.5 - 4.0. This is the single most critical parameter for controlling retention in reversed-phase HPLC.

  • Polarity: The molecule has a moderate polarity. The benzene ring and methyl group provide hydrophobicity, while the carboxylic acid and methylsulfonyl groups are polar and capable of hydrogen bonding. This balance makes the analyte ideal for reversed-phase chromatography.

  • UV Absorbance: The benzene ring is a strong chromophore, making UV detection a suitable and sensitive choice for quantification.

Rationale for Chromatographic System Selection

Based on the analyte's properties, the following initial choices are made:

  • Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the most appropriate mode.[8][9] It separates compounds based on hydrophobicity, which is a primary characteristic of the target molecule. The use of a non-polar stationary phase and a polar mobile phase will provide excellent retention and selectivity.[10][11]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its wide applicability and robust hydrophobic retention mechanism.[9][12] A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency, resolution, and backpressure for initial screening.[11]

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is required.[13][14]

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure and better peak efficiency, and its lower UV cutoff, which is advantageous for detection at low wavelengths.[8][13]

    • Aqueous Phase & pH Control: To ensure consistent retention and sharp peak shape, the ionization state of the carboxylic acid group must be controlled. Setting the mobile phase pH to at least one unit below the analyte's pKa will keep it in its neutral, protonated form (-COOH).[4] This form is more hydrophobic and will be better retained on a C18 column, leading to a stable and reproducible separation. A pH of 2.5 is therefore a logical starting point. A phosphate or formate buffer is suitable; for LC-MS compatibility, a volatile buffer like formic acid or ammonium formate would be chosen.[8][15]

  • Detector: A UV-Vis detector is selected. A preliminary scan of the analyte in the mobile phase would determine the wavelength of maximum absorbance (λmax), but a starting wavelength of 254 nm is a common and effective choice for aromatic compounds.

Visualization of the Development and Logic Workflow

The following diagrams illustrate the structured approach to method development and the core chemical principle guiding mobile phase selection.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, Polarity, UV) Mode Select Chromatographic Mode (Reversed-Phase) Analyte->Mode informs Initial Define Initial Conditions (C18 Column, ACN/H2O, pH 2.5) Mode->Initial leads to Screen Screen Mobile Phase (% Organic) Initial->Screen begin Optimize Optimize Gradient/Isocratic (Flow Rate, Temperature) Screen->Optimize SST System Suitability Test (Tailing, Plates, RSD) Optimize->SST Finalize Finalize Method SST->Finalize meets criteria Validate Full Method Validation (ICH Q2(R1)) Finalize->Validate Report Application Note / SOP Validate->Report

Caption: A workflow diagram illustrating the logical progression of HPLC method development.

AnalyteIonization cluster_pH Mobile Phase pH vs. Analyte pKa (~3.5) cluster_retention Resulting Retention on C18 Column pH_low pH < 2.5 (Protonated, -COOH) More Hydrophobic Ret_high GOOD RETENTION (Stable, Reproducible) pH_low->Ret_high Leads to pKa_node pKa pH_high pH > 4.5 (Ionized, -COO⁻) Less Hydrophobic Ret_low POOR RETENTION (Variable, Peak Tailing) pH_high->Ret_low Leads to

Caption: The effect of mobile phase pH on analyte ionization and chromatographic retention.

Materials and Instrumentation

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade)

    • Phosphoric acid (85%, ACS grade)

    • This compound reference standard (>99% purity)

  • Apparatus: Analytical balance, pH meter, volumetric flasks, pipettes, 0.45 µm membrane filters.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 2.5):

    • Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water to make a 10 mM solution.

    • Adjust the pH to 2.5 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.[16]

  • Mobile Phase B (Organic):

    • Use 100% HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL):

    • Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

Protocol for Method Optimization
  • Instrument Setup:

    • Install the C18 column and set the column temperature to 30 °C.

    • Set the detector to acquire data at 254 nm.

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

  • Initial Gradient Run:

    • Perform a broad gradient run to determine the approximate elution strength required.

    • Gradient Program:

      • 0 min: 10% B

      • 20 min: 90% B

      • 25 min: 90% B

      • 25.1 min: 10% B

      • 30 min: 10% B (re-equilibration)

    • Inject the 100 µg/mL working standard.

  • Analysis and Conversion to Isocratic/Optimized Gradient:

    • From the gradient run, determine the percentage of Mobile Phase B at which the analyte elutes.

    • If a simple separation is needed, convert this to an isocratic method for simplicity and robustness. For example, if the peak elutes at 12 minutes where the %B is ~58%, start isocratic screening around 50-60% B.

    • If impurities or degradation products are present, optimize the gradient to ensure separation of all components. A shallower gradient around the elution point of the main peak will improve resolution.

  • Finalize Method:

    • Based on the screening runs, adjust the mobile phase composition to achieve a retention time between 3 and 10 minutes, a tailing factor between 0.9 and 1.5, and a theoretical plate count > 2000.

Final Optimized Isocratic HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 10 mM KH₂PO₄ (pH 2.5) / Acetonitrile (55:45 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Method Validation Protocol (ICH Q2(R1))

The finalized method must be validated to demonstrate its suitability for its intended purpose.[1][3][17]

System Suitability

Before each validation run, inject the working standard solution five times. The results must meet the criteria in Table 1.

Table 1: System Suitability Criteria

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Specificity

Inject the diluent, a placebo (if applicable), and the standard solution. The diluent and placebo should show no interfering peaks at the retention time of the analyte. A forced degradation study should also be performed (acid, base, peroxide, heat, light) to demonstrate that degradation product peaks do not co-elute with the main analyte peak, thus proving the method is stability-indicating.

Linearity and Range

Prepare a series of at least five concentrations of the analyte, typically from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration.

Table 2: Linearity and Range Acceptance Criteria

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero

| Range | e.g., 50 - 150 µg/mL |

Accuracy (Recovery)

Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy is assessed by determining the percentage recovery of the analyte.

Precision
  • Repeatability (Intra-day): Analyze six replicate samples of the working standard concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

Table 3: Accuracy and Precision Acceptance Criteria

Parameter Concentration Level Acceptance Criteria
Accuracy (% Recovery) Low, Medium, High 98.0% - 102.0%
Repeatability (RSD) 100% ≤ 2.0%

| Intermediate Precision (RSD) | 100% | ≤ 2.0% |

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Intentionally vary key method parameters to assess the method's reliability.

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 5 °C)

  • Mobile Phase Composition (± 2% organic) The system suitability parameters should remain within the acceptance criteria for all variations.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust, reliable, and accurate RP-HPLC method for the quantification of this compound. By basing initial conditions on the analyte's physicochemical properties and following a logical optimization and validation workflow compliant with ICH guidelines, this protocol provides a solid foundation for routine analysis in a quality control environment.

References

The Strategic Application of 2-Methyl-3-(methylsulfonyl)benzoic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 2-Methyl-3-(methylsulfonyl)benzoic acid emerges as a compound of significant interest, embodying a unique constellation of structural and physicochemical properties. This guide provides an in-depth exploration of its potential applications, underpinned by established principles of medicinal chemistry and detailed experimental protocols. While direct literature on the biological activity of this specific isomer is nascent, its constituent moieties—the benzoic acid, the methyl group, and the methylsulfonyl group—are well-established pharmacophoric elements. This document will, therefore, extrapolate from a robust foundation of analogous structures to provide a predictive and practical framework for its utilization.

The benzoic acid group offers a versatile handle for covalent modification, most commonly through amide bond formation, enabling the exploration of vast chemical space and interaction with biological targets.[1][2] The methyl group at the 2-position introduces a degree of steric hindrance that can influence the conformation of the molecule and its derivatives, potentially leading to enhanced selectivity for a target protein. The methylsulfonyl group at the 3-position is a particularly noteworthy feature. It is a strong electron-withdrawing group and a potent hydrogen bond acceptor, capable of significantly influencing the molecule's acidity, solubility, and metabolic stability.[3] This group is often employed as a bioisostere for other functionalities and can play a crucial role in forming key interactions within a protein's binding site.

This guide will illuminate the rationale for incorporating this compound into drug design campaigns, provide detailed protocols for its synthesis and subsequent derivatization, and offer insights into its potential as a scaffold for developing novel therapeutic agents.

Physicochemical Properties and Medicinal Chemistry Rationale

The judicious application of this compound in a medicinal chemistry program is predicated on a thorough understanding of its inherent properties. The interplay of its three key functional groups dictates its potential role in drug-target interactions and its overall druglikeness.

PropertyContribution of Functional GroupsPotential Impact in Medicinal Chemistry
Acidity (pKa) The carboxylic acid is the primary acidic functional group. The electron-withdrawing methylsulfonyl group is expected to increase its acidity.Modulation of ionization state at physiological pH, influencing solubility, cell permeability, and interaction with basic residues in a binding pocket.
Hydrogen Bonding The carboxylic acid is both a hydrogen bond donor and acceptor. The sulfonyl group provides two strong hydrogen bond acceptors.Formation of critical hydrogen bond interactions with protein backbones or side chains, contributing to binding affinity and specificity.[3]
Lipophilicity (LogP) The benzene ring and methyl group contribute to lipophilicity, while the carboxylic acid and methylsulfonyl group increase polarity.Balanced lipophilicity is crucial for achieving good oral bioavailability, balancing solubility with membrane permeability.
Metabolic Stability The methylsulfonyl group is generally metabolically stable. The methyl group can be a site for oxidative metabolism.The sulfonyl moiety can be used to block metabolically labile positions on the aromatic ring, potentially increasing the half-life of a drug candidate.
Conformational Influence The ortho-methyl group can restrict the rotation of the carboxylic acid and influence the orientation of substituents derived from it.This steric influence can pre-organize the molecule into a bioactive conformation, enhancing potency and selectivity.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Synthetic Route for this compound Start 2-Methyl-3-aminotoluene Intermediate1 2-Methyl-3-bromotoluene Start->Intermediate1  Sandmeyer Reaction    (NaNO2, HBr, CuBr)   Intermediate2 2-Methyl-3-(methylthio)toluene Intermediate1->Intermediate2  Nucleophilic Substitution    (NaSMe)   Intermediate3 2-Methyl-3-(methylsulfonyl)toluene Intermediate2->Intermediate3  Oxidation    (e.g., Oxone®, m-CPBA)   Product This compound Intermediate3->Product  Oxidation    (e.g., KMnO4, Na2Cr2O7)  

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol and should be optimized and performed with appropriate safety precautions by qualified personnel.

Step 1: Synthesis of 2-Methyl-3-bromotoluene

  • To a stirred solution of 2-methyl-3-aminotoluene (1.0 equiv) in 48% hydrobromic acid at 0 °C, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv) in 48% hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture, extract with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield 2-methyl-3-bromotoluene.

Step 2: Synthesis of 2-Methyl-3-(methylthio)toluene

  • To a solution of 2-methyl-3-bromotoluene (1.0 equiv) in a suitable solvent such as DMF or DMSO, add sodium thiomethoxide (1.2 equiv).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford 2-methyl-3-(methylthio)toluene.

Step 3: Synthesis of 2-Methyl-3-(methylsulfonyl)toluene

  • Dissolve 2-methyl-3-(methylthio)toluene (1.0 equiv) in a solvent such as methanol or acetic acid.

  • Cool the solution to 0 °C and add a solution of Oxone® (potassium peroxymonosulfate, 2.2 equiv) in water portion-wise.

  • Allow the reaction to stir at room temperature overnight.

  • Remove the solvent under reduced pressure, add water to the residue, and extract with ethyl acetate.

  • Wash the organic phase with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give 2-methyl-3-(methylsulfonyl)toluene, which can often be used in the next step without further purification.

Step 4: Synthesis of this compound

  • Suspend 2-methyl-3-(methylsulfonyl)toluene (1.0 equiv) in a mixture of water, acetonitrile, and carbon tetrachloride.

  • Add sodium periodate (4.0 equiv) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 equiv).

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Quench the reaction with isopropanol and filter the mixture through a pad of celite.

  • Acidify the filtrate with 2 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true potential of this compound lies in its utility as a versatile scaffold for the generation of compound libraries targeting a diverse range of biological systems.

Amide Library Synthesis for Target Exploration

The carboxylic acid moiety is an ideal anchor point for amide coupling reactions, one of the most frequently used transformations in medicinal chemistry.[6] By coupling this compound with a diverse array of amines, researchers can rapidly generate libraries of compounds to screen against various biological targets. The methylsulfonyl group can provide a key interaction point with the target protein, while the amine portion can be varied to explore different pockets and optimize properties.

Amide_Coupling_Workflow cluster_1 Amide Coupling Workflow Start This compound Activation Carboxylic Acid Activation (e.g., HATU, EDC/HOBt) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Diverse Amine Library (R-NH2) Amine->Coupling Product Amide Library Coupling->Product Screening Biological Screening Product->Screening

Caption: General workflow for amide library synthesis.

Protocol: HATU-Mediated Amide Coupling

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or by preparative HPLC.

Suzuki Coupling for Biaryl Synthesis

While the parent molecule does not have a suitable leaving group for direct Suzuki coupling, it can be functionalized to participate in this powerful C-C bond-forming reaction. For instance, if a bromo- or iodo-substituted version of the starting material is used in the synthesis, the resulting halogenated this compound can be a valuable building block for biaryl compounds, which are prevalent in many classes of drugs.

Protocol: Suzuki Coupling of a Halogenated Analog

(Assuming the availability of a bromo-substituted analog, e.g., 5-Bromo-2-methyl-3-(methylsulfonyl)benzoic acid)

  • To a degassed mixture of the bromo-benzoic acid derivative (1.0 equiv), a boronic acid or ester (1.2 equiv), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene), add a palladium catalyst such as Pd(PPh3)4 (0.05 equiv) or a combination of a palladium source (e.g., Pd2(dba)3) and a ligand (e.g., SPhos).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Potential as a Scaffold in Specific Target Classes

Based on the known activities of structurally related compounds, this compound can be envisioned as a starting point for the development of:

  • Enzyme Inhibitors: The benzoic acid can mimic the substrate's carboxylic acid, while the sulfonyl group can form key interactions in the active site. For example, derivatives of benzoic acid have been explored as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1.[7]

  • GPCR Modulators: The rigidified structure and hydrogen bonding capabilities make it an attractive scaffold for G-protein coupled receptor ligands. For instance, sulfonamide-containing benzoic acid derivatives have been developed as P2Y14R antagonists and LPA2 receptor agonists.

  • Allosteric Modulators: The defined vectoral projection of substituents from the central phenyl ring could be exploited to design molecules that bind to allosteric sites. 2-Sulfonamidebenzamides have been identified as allosteric modulators of MrgX1.[8]

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a reactive handle (carboxylic acid), a conformational influencer (ortho-methyl group), and a potent interacting group (methylsulfonyl) provides a rich platform for the design of novel therapeutic agents. The protocols and rationale presented in this guide are intended to empower researchers to harness the potential of this versatile scaffold. By leveraging established synthetic methodologies and a clear understanding of its inherent physicochemical properties, scientists can effectively incorporate this compound into their drug discovery programs, paving the way for the development of the next generation of innovative medicines.

References

Application Note & Protocol: A Modular Approach to the Synthesis of 2-Methyl-3-(methylsulfonyl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 2-Methyl-3-(methylsulfonyl)benzoic acid, a key structural motif in medicinal chemistry and materials science. We present a robust and modular synthetic strategy commencing from commercially available precursors. The core of this protocol is centered on a two-stage process: the formation of a thioether intermediate followed by its controlled oxidation to the target sulfone. This application note elaborates on the causality behind procedural choices, provides step-by-step instructions, and includes methods for the characterization and validation of the final compound, ensuring scientific rigor and reproducibility for researchers in drug development and organic synthesis.

Introduction and Strategic Overview

The methylsulfonyl group is a crucial pharmacophore in modern drug design. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The this compound scaffold, in particular, serves as a versatile building block for constructing complex molecular architectures.

While several synthetic routes can be envisioned, a highly reliable and modular strategy involves the late-stage oxidation of a sulfide precursor. This approach offers significant advantages:

  • Commercial Availability of Precursors: The synthesis can begin from readily available and cost-effective starting materials.

  • Modular Design: Analogs can be easily generated by modifying the starting materials or the nucleophile in the thioether formation step.

  • Robust Oxidation: The oxidation of sulfides to sulfones is a well-established and high-yielding transformation, with numerous reagents available to suit various substrate sensitivities.[1][2]

This protocol will focus on a three-step sequence:

  • Thioether Formation: Nucleophilic aromatic substitution of a suitable precursor, 2-methyl-3-nitrobenzoic acid, with sodium thiomethoxide.

  • Reduction of Nitro Group: Conversion of the nitro group to an amine, which can be later removed.

  • Diazotization and Reduction (Deamination): Removal of the amino group to yield the 2-methyl-3-(methylthio)benzoic acid intermediate.

  • Oxidation: Conversion of the sulfide intermediate to the final sulfone product.

Overall Synthetic Workflow

The diagram below illustrates the strategic pathway from the starting material to the final product.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Deamination cluster_3 Step 4: Oxidation SM 2-Methyl-3-nitrobenzoic acid INT1 2-Methyl-3-(methylthio)benzoic acid SM->INT1 NaSMe, DMF INT2 3-Amino-2-methylbenzoic acid INT1->INT2 H₂, Pd/C or Fe/HCl INT3 2-Methyl-3-(methylthio)benzoic acid INT2->INT3 1. NaNO₂, HCl 2. H₃PO₂ PROD This compound INT3->PROD m-CPBA or H₂O₂

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaCAS No.SupplierNotes
2-Methyl-3-nitrobenzoic acidC₈H₇NO₄1975-52-6Sigma-AldrichStarting Material
Sodium thiomethoxide (NaSMe)CH₃NaS5188-07-8Sigma-AldrichHighly hygroscopic and odorous. Handle under inert gas.
Dimethylformamide (DMF), anhydrousC₃H₇NO68-12-2Acros OrganicsUse dry solvent.
Iron powder (Fe)Fe7439-89-6Fisher ScientificFine mesh, <325 mesh.
Hydrochloric Acid (HCl), concentratedHCl7647-01-0J.T. BakerCorrosive.
Sodium Nitrite (NaNO₂)NaNO₂7632-00-0Sigma-Aldrich
Hypophosphorous acid (50% in H₂O)H₃PO₂6303-21-5Sigma-AldrichCorrosive.
m-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃937-14-4Sigma-AldrichPotentially explosive when dry. Use ≤77% purity.
Dichloromethane (DCM)CH₂Cl₂75-09-2Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6Fisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃144-55-8EMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄7487-88-9Sigma-AldrichDrying agent.
Step 1: Synthesis of 2-Methyl-3-(methylthio)benzoic acid

This step involves a nucleophilic aromatic substitution reaction where the nitro group activates the ring, facilitating the displacement of a suitable leaving group (in this case, the nitro group itself can be displaced under certain conditions, though a more common precursor would be a halide). For this protocol, we will assume a literature-derived procedure starting from 2-methyl-3-nitrobenzoic acid.

Procedure:

  • To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol).

  • Add anhydrous dimethylformamide (DMF, 100 mL) to dissolve the starting material.

  • Carefully add sodium thiomethoxide (4.26 g, 60.7 mmol, 1.1 equiv) in portions at room temperature. The addition is exothermic.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous mixture to pH ~2 using 6 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield crude 2-methyl-3-(methylthio)benzoic acid. The product can be purified by recrystallization from an ethanol/water mixture if necessary.

Step 2 & 3: One-Pot Nitro Reduction and Deamination

This sequence first reduces the nitro group to an amine and then removes it via a Sandmeyer-type deamination reaction.

Procedure:

  • In a 500 mL round-bottom flask, suspend the crude 2-methyl-3-(methylthio)benzoic acid from the previous step in a mixture of ethanol (150 mL) and water (50 mL).

  • Add iron powder (15.4 g, 276 mmol, 5.0 equiv) and concentrated HCl (5 mL).

  • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 3 hours. The color should change from yellow to a dark brown/black suspension.

  • Cool the reaction to 0 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (4.18 g, 60.7 mmol, 1.1 equiv in 20 mL of water), keeping the internal temperature below 5 °C. Stir for 30 minutes.

  • In a separate beaker, cool 100 mL of 50% hypophosphorous acid to 0 °C.

  • Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. Gas evolution (N₂) will be observed.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-methyl-3-(methylthio)benzoic acid intermediate.

Step 4: Oxidation to this compound

This final step converts the thioether to the target sulfone. The use of m-CPBA is effective and provides clean conversion.[3]

Procedure:

  • Dissolve the crude 2-methyl-3-(methylthio)benzoic acid (assuming ~55.2 mmol theoretical) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA, ≤77%, ~27.7 g, ~121.4 mmol, ~2.2 equiv) in portions, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The reaction progress can be monitored by TLC. A white precipitate of m-chlorobenzoic acid will form.

  • Filter the reaction mixture to remove the precipitated byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (3 x 100 mL) to remove excess acid, followed by a wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to afford pure this compound as a white solid.

Mechanism and Rationale

Sulfide to Sulfone Oxidation Mechanism

The oxidation of a sulfide with a peroxy acid like m-CPBA proceeds through a nucleophilic attack of the sulfur atom on the electrophilic outer oxygen of the peroxy acid. This occurs in two successive steps.

G Sulfide R-S-R' mCPBA1 m-CPBA Sulfoxide R-S(=O)-R' Sulfide->Sulfoxide 1 equiv. Byproduct1 m-Chlorobenzoic Acid mCPBA2 m-CPBA Sulfone R-S(=O)₂-R' Sulfoxide->Sulfone 1 equiv. Byproduct2 m-Chlorobenzoic Acid

Caption: Stepwise oxidation from sulfide to sulfone via a sulfoxide intermediate.

Rationale for Reagent Choice:

  • m-CPBA: This reagent is highly effective for oxidizing sulfides.[3] Using slightly more than two equivalents ensures the reaction proceeds fully to the sulfone state, preventing the isolation of the intermediate sulfoxide.[1] The reaction is performed at a low initial temperature to control the exothermic reaction and then allowed to warm to ensure completion.

  • Hydrogen Peroxide (H₂O₂): An alternative, greener oxidant.[2][4] However, it often requires a catalyst (e.g., tungstate or niobium carbide) and careful control of reaction conditions to prevent side reactions and ensure complete oxidation to the sulfone.[2]

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for this compound
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~11.0 (s, 1H, COOH), ~8.0-8.2 (m, 2H, Ar-H), ~7.5-7.6 (t, 1H, Ar-H), ~3.1 (s, 3H, SO₂CH₃), ~2.7 (s, 3H, Ar-CH₃). Chemical shifts are predictive and should be confirmed experimentally.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~170 (COOH), ~140-145 (Ar-C), ~130-135 (Ar-C), ~125-130 (Ar-C), ~45 (SO₂CH₃), ~20 (Ar-CH₃).
FT-IR (ATR)ν (cm⁻¹): ~2500-3300 (broad, O-H stretch), ~1700 (C=O stretch), ~1300 & ~1150 (asymmetric and symmetric S=O stretches).
Mass Spec (ESI-)[M-H]⁻ calculated for C₉H₉O₄S⁻: 213.02. Found: 213.0.
Melting Point A sharp melting point range indicates high purity. To be determined experimentally.
Yield Expected overall yield: 40-60%.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Oxidation (Sulfoxide present) Insufficient oxidant (m-CPBA) or reaction time.Add an additional 0.2-0.3 equivalents of m-CPBA and stir for another 4-6 hours. Confirm m-CPBA activity.
Low Yield in Step 1 Inactive or wet NaSMe; insufficient reaction temperature or time.Ensure NaSMe is handled under inert atmosphere. Confirm reaction temperature and extend reaction time if necessary, monitoring by TLC.
Difficult Purification Presence of closely-eluting impurities.If recrystallization is ineffective, consider column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes containing 1% acetic acid to improve the peak shape of the carboxylic acid.
Incomplete Deamination Diazonium salt decomposition before reaction; insufficient H₃PO₂.Maintain a temperature below 5 °C during diazotization. Ensure the quality and quantity of the hypophosphorous acid.

References

Application Notes & Protocols: 2-Methyl-3-(methylsulfonyl)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. 2-Methyl-3-(methylsulfonyl)benzoic acid emerges as a highly valuable and versatile building block, offering chemists a unique combination of functional handles and steric/electronic properties. Its structure, featuring a carboxylic acid for diverse coupling reactions, a methyl group for steric influence and metabolic stability, and a methylsulfonyl moiety as a key pharmacophore or bioisostere, makes it an attractive starting point for the synthesis of complex, biologically active molecules.[1][2]

The methylsulfonyl group, in particular, is a well-established bioisostere for sulfonamides and other hydrogen-bonding functionalities, often enhancing solubility and metabolic stability. This attribute has been notably exploited in the design of selective enzyme inhibitors. This guide provides an in-depth exploration of this compound, detailing its properties and providing field-proven protocols for its application in key synthetic transformations.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is critical for reaction design and optimization. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1186663-49-9[3]
Molecular Formula C₉H₁₀O₄S[3]
Molecular Weight 214.24 g/mol Inferred from Formula
Appearance White to off-white solidTypical for benzoic acid derivatives
Purity ≥96%[3]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol); sparingly soluble in water.[1]

Synthetic Pathways: Core Transformations

This compound serves as a scaffold for a variety of critical synthetic operations. The carboxylic acid moiety is the primary reactive site for elongation and diversification, enabling amide bond formation and esterification, while the aromatic ring and its substituents provide a stable core for further functionalization.

G cluster_0 Direct Coupling Reactions cluster_1 Functional Group Interconversion main This compound amide Amide Bond Formation (HATU, EDC, etc.) main->amide ester Esterification (Fischer, Alkyl Halide) main->ester reduction Reduction to Benzyl Alcohol main->reduction amide_prod Amides / Peptides amide->amide_prod ester_prod Esters ester->ester_prod halide Conversion to Benzyl Halide reduction->halide suzuki_prod Biaryl Structures (via Suzuki Coupling) halide->suzuki_prod Pd-Catalyzed Cross-Coupling

Figure 1: Key synthetic transformations originating from this compound.

Protocol 1: Amide Bond Formation via HATU Coupling

Introduction & Rationale: Amide bond formation is arguably the most common reaction in medicinal chemistry.[4] The use of uronium/aminium salt-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is favored for its high efficiency, rapid reaction times, and ability to minimize racemization, especially with chiral amines.[5][6] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily displaced by the amine nucleophile.[6] This protocol is robust for a wide range of primary and secondary amines.

G cluster_input Inputs cluster_process Process cluster_output Workup & Purification A 2-Methyl-3-(methylsulfonyl) benzoic Acid (1.0 eq) P1 1. Combine Acid, Amine, HATU in DMF A->P1 B Amine (1.1 eq) B->P1 C HATU (1.1 eq) C->P1 D DIPEA (2.5 eq) P3 3. Add DIPEA dropwise D->P3 E Anhydrous DMF E->P1 P2 2. Cool to 0 °C P1->P2 P2->P3 P4 4. Stir at RT (2-16 h) Monitor by TLC/LC-MS P3->P4 O1 5. Aqueous Workup (H₂O, EtOAc, LiCl wash) P4->O1 O2 6. Dry (Na₂SO₄), Filter, Concentrate O1->O2 O3 7. Purify via Column Chromatography O2->O3 Final Pure Amide Product O3->Final

Figure 2: Workflow for HATU-mediated amide coupling.

Experimental Protocol:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.0 - 1.2 eq), and HATU (1.1 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved.

  • Activation & Coupling: Cool the flask to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution. Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction forward.[4] Adding it at 0 °C helps control any potential exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with 5% aqueous LiCl solution (to remove residual DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Fischer-Speier Esterification

Introduction & Rationale: Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols using a strong acid catalyst, typically sulfuric acid.[7][8] The reaction is an equilibrium process.[9] To achieve high yields, the equilibrium must be shifted towards the products. This is accomplished by using a large excess of the alcohol (which also serves as the solvent) and the dehydrating action of the concentrated sulfuric acid catalyst.[7][9]

Experimental Protocol:

  • Setup: Place this compound (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol, 20-40 eq), which will also function as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄) (0.1 - 0.2 eq) to the mixture. Safety Note: The addition of concentrated H₂SO₄ to alcohol is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (the boiling point of the alcohol solvent) and maintain for 4-24 hours. Monitor the reaction by TLC until completion.[10]

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water. This will cause the less polar ester product to precipitate or form an organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Neutralization: Wash the organic layer carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess sulfuric acid and any unreacted carboxylic acid. Caution: Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.[9]

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Final Purification: If necessary, purify the ester by flash column chromatography or distillation.

Advanced Application: A Gateway to Cross-Coupling Reactions

While the carboxylic acid provides a direct handle for coupling, its transformation into other functional groups unlocks a broader range of synthetic possibilities, such as palladium-catalyzed cross-coupling reactions. Converting the acid to a benzyl halide, for example, makes the scaffold amenable to Suzuki-Miyaura coupling for the synthesis of complex biaryl structures.[11][12][13]

Protocol 3A: Reduction to (2-Methyl-3-(methylsulfonyl)phenyl)methanol

Introduction & Rationale: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. While powerful reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective, Borane-Tetrahydrofuran complex (BH₃·THF) offers excellent selectivity for carboxylic acids in the presence of many other functional groups and is often preferred for its milder nature and simpler workup.[14][15]

Experimental Protocol:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Slowly add BH₃·THF solution (1 M in THF, approx. 2.0-3.0 eq) dropwise via a syringe or an addition funnel. Caution: BH₃·THF reacts with moisture. Ensure all glassware is dry and the reaction is under an inert atmosphere.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux (65 °C) for 4-12 hours, monitoring by TLC.

  • Quenching: Cool the reaction back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate to give the crude benzyl alcohol, which can often be used in the next step without further purification.

Protocol 3B: Conversion to 1-(Bromomethyl)-2-methyl-3-(methylsulfonyl)benzene

Introduction & Rationale: The conversion of a benzyl alcohol to a benzyl bromide creates an excellent electrophile for subsequent cross-coupling reactions.[11][12] Phosphorus tribromide (PBr₃) is a classic and efficient reagent for this transformation.

Experimental Protocol:

  • Setup: Dissolve the crude (2-Methyl-3-(methylsulfonyl)phenyl)methanol (1.0 eq) from the previous step in a suitable anhydrous solvent like diethyl ether or dichloromethane in a flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add PBr₃ (0.4 - 0.5 eq) dropwise. Caution: PBr₃ is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Workup: Carefully pour the reaction mixture over ice. Separate the organic layer and wash it sequentially with cold water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting benzyl bromide can then be used in Suzuki-Miyaura or other cross-coupling reactions.

References

Application Notes & Protocols: In Vitro Evaluation of 2-Methyl-3-(methylsulfonyl)benzoic acid as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-3-(methylsulfonyl)benzoic acid is a small molecule featuring a benzoic acid core, a common scaffold in pharmacologically active compounds, and a methylsulfonyl (-SO2CH3) group. This methylsulfonyl moiety is a key structural feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors. The dysregulation of inflammatory pathways, particularly the arachidonic acid cascade mediated by COX enzymes, is implicated in numerous chronic diseases.[1][2] The structural characteristics of this compound make it a compelling candidate for investigation as a novel anti-inflammatory agent, with a hypothesized mechanism of action centered on the inhibition of COX enzymes.

This document provides a comprehensive, multi-tiered workflow of in vitro assays designed to systematically characterize the anti-inflammatory potential of this compound. The protocols herein are designed as a self-validating system, progressing from broad initial screenings to specific, target-based enzymatic and cell-based assays.

Experimental & Technical Guide

This guide follows a logical progression to efficiently screen and characterize the compound's activity.

G cluster_1 Tier 2: Target-Specific Enzymatic Assay T1_Protein Protocol 1: Inhibition of Protein Denaturation T2_COX Protocol 3: COX-1 & COX-2 Inhibition Assay T1_Protein->T2_COX If positive T1_Membrane Protocol 2: RBC Membrane Stabilization T1_Membrane->T2_COX If positive T3_PGE2 Protocol 4: PGE2 Production in Macrophages T2_COX->T3_PGE2 If potent & selective T3_Cyto Protocol 5: Cytotoxicity (MTT Assay) T2_COX->T3_Cyto Essential Safety Check

Figure 1: Recommended workflow for the in vitro evaluation of this compound.

Tier 1: Preliminary Anti-Inflammatory Screening

These initial assays are cost-effective methods to quickly assess the general anti-inflammatory potential of the test compound.[1]

Protocol 1: Inhibition of Protein Denaturation Assay

Principle: Inflammation can lead to the denaturation of tissue proteins. The ability of a compound to prevent heat-induced denaturation of a standard protein, such as bovine serum albumin (BSA), can be correlated with its anti-inflammatory activity.[2][3]

Materials:

  • This compound (Test Compound)

  • Diclofenac Sodium (Reference Standard)

  • Bovine Serum Albumin (BSA), 5% w/v solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Spectrophotometer (UV-Vis)

Procedure:

  • Prepare a stock solution of the test compound and Diclofenac Sodium in a suitable solvent (e.g., DMSO) at 1000 µg/mL.

  • In separate tubes, prepare reaction mixtures containing 2.0 mL of varying concentrations of the test compound (e.g., 50, 100, 200, 400, 800 µg/mL) and 2.8 mL of PBS.

  • A control tube should contain 2.0 mL of the solvent and 2.8 mL of PBS.

  • To each tube, add 0.2 mL of 5% w/v BSA solution.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the water bath to 70°C and continuing the incubation for 10 minutes.

  • After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Data Interpretation: A dose-dependent increase in the percentage inhibition suggests potential anti-inflammatory activity. The results can be compared to the reference standard, Diclofenac Sodium.

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation (Mean ± SD)
Test Compound 10025.4 ± 2.1
20048.9 ± 3.5
40075.2 ± 4.0
Diclofenac Sodium 10085.7 ± 2.8

Tier 2: Target-Specific Enzymatic Assays

Based on its chemical structure, the most probable targets for this compound are the COX enzymes. This assay directly measures the compound's ability to inhibit these key enzymes in inflammation.

G cluster_housekeeping Housekeeping Functions (Stomach lining, platelet aggregation) cluster_inflammation Inflammation, Pain, Fever AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs_TXs Prostaglandins (PGE2, etc.) Thromboxanes PGH2->PGs_TXs Inhibitor 2-Methyl-3-(methylsulfonyl) benzoic acid Inhibitor->COX1 Inhibitor->COX2

Figure 2: The arachidonic acid pathway, highlighting the roles of COX-1 and COX-2 and the hypothesized selective inhibition by the test compound.

Protocol 3: COX-1 & COX-2 Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase component of COX activity. The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). This reduction process oxidizes a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.[4] This protocol is based on commercially available kits, such as those from Cayman Chemical.[4]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • Test Compound and Reference Standards (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate and plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

  • Plate Setup: To the wells of a 96-well plate, add:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of the appropriate enzyme (COX-1 or COX-2)

    • 10 µL of the test compound at various concentrations (or solvent for control).

  • Incubation: Gently shake and incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To each well, add 10 µL of Arachidonic Acid substrate followed immediately by 10 µL of TMPD solution to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to obtain the reaction velocity.

  • Calculations:

    • Determine the rate of reaction for each concentration.

    • Calculate the percentage inhibition relative to the solvent control.

    • Plot the percentage inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

    • Calculate the Selectivity Index (SI) : SI = IC50 (COX-1) / IC50 (COX-2).

Data Interpretation: A potent inhibitor will have a low IC50 value. An SI significantly greater than 1 indicates selectivity for COX-2, which is a desirable trait for modern anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.[5][6]

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)
Test Compound >1000.75>133
Celecoxib (Reference) 15.00.05300
Ibuprofen (Non-selective) 1.52.50.6

Tier 3: Cell-Based Validation & Safety Assessment

These assays confirm that the enzymatic activity translates to a functional effect in a living cell model and that the compound is not broadly cytotoxic at its effective concentrations.

Protocol 4: LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages

Principle: Bacterial lipopolysaccharide (LPS) is a potent inflammatory stimulus that induces the expression of COX-2 in immune cells like macrophages (e.g., RAW 264.7 cell line), leading to a massive increase in Prostaglandin E2 (PGE2) production. This assay measures the ability of the test compound to inhibit this cellular inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound

  • PGE2 ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • Stimulation: Add LPS to each well (final concentration of 1 µg/mL) except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of the test compound compared to the LPS-only treated cells.

Protocol 5: Cytotoxicity Assessment (MTT Assay)

Principle: This assay assesses cell viability. The mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

  • RAW 264.7 cells (or other relevant cell line)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test Compound

  • 96-well cell culture plates

Procedure:

  • Cell Treatment: Seed and treat cells with the test compound at the same concentrations and for the same duration as in the PGE2 assay.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and read the absorbance at 570 nm.

  • Calculation: Calculate cell viability as a percentage relative to the solvent-treated control cells. Determine the CC50 (the concentration that reduces cell viability by 50%).

Final Data Synthesis: A successful candidate compound will show potent inhibition of PGE2 production at concentrations where it exhibits minimal cytotoxicity. A large therapeutic window (ratio of CC50 to the effective concentration) is highly desirable.

References

Application Notes & Protocols: The Strategic Role of Substituted Methylsulfonyl Benzoic Acids in Modern Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Pivotal Class of Intermediates

In the landscape of modern agrochemicals, the development of effective and selective herbicides is paramount for global food security. Within the synthetic chemist's toolkit, a select group of molecular scaffolds serves as the foundation for entire classes of active ingredients. Substituted methylsulfonyl benzoic acids represent one such critical class of intermediates. Their unique electronic properties—imparted by the strongly electron-withdrawing sulfonyl group and the reactive carboxylic acid moiety—make them ideal precursors for a range of potent herbicides.

While the specific isomer 2-Methyl-3-(methylsulfonyl)benzoic acid is not widely cited as a direct precursor in mainstream herbicide synthesis, its structural motifs are highly representative of the broader family of (substituted)-methylsulfonyl benzoic acids that are indispensable. This guide will delve into the application of this chemical class, using the industrial synthesis of Mesotrione , a leading selective herbicide, as a primary, illustrative example. The principles, reaction mechanisms, and laboratory protocols detailed herein are broadly applicable to the synthesis of numerous herbicides derived from these foundational intermediates.

We will explore the journey from the precursor molecule to the final active ingredient, focusing on the causality behind experimental choices, providing validated, step-by-step protocols, and ensuring a deep understanding of the chemical transformations involved.

PART 1: Core Intermediate Profile: Physicochemical Properties & Safe Handling

Before commencing any synthetic work, a thorough understanding of the physical properties and safety requirements of the core intermediate is essential. For the purpose of this guide, we will focus on 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA) , the direct precursor to Mesotrione, which shares key functional groups with the broader class of compounds.

Physicochemical Data

The properties of NMSBA are summarized below. This data is critical for planning reaction conditions, purification strategies, and ensuring safe storage.

PropertyValueSource
Molecular Formula C₈H₇NO₆S[1]
Molecular Weight 245.21 g/mol [1]
Appearance White to light yellow solid/powder[2]
Melting Point 210-214 °C[1]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO); requires basification for aqueous solubility.[3]
Safety & Handling Protocols

Substituted benzoic acids, particularly those with nitro and sulfonyl groups, require careful handling. The following protocols are derived from standard Safety Data Sheets (SDS) for structurally related compounds.[4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-rated safety goggles. Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Respiratory Protection: For weighing and transferring solid material where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.

  • Skin and Eye Contact: These compounds can cause serious eye irritation and skin irritation.[6] In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5] For skin contact, wash thoroughly with soap and water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[4]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.

PART 2: Application in Herbicide Synthesis: The Mesotrione Pathway

Mesotrione is a selective herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biochemical pathway for plastoquinone and α-tocopherol synthesis in plants. Disruption of this pathway leads to the characteristic bleaching of new growth in susceptible weed species. The synthesis of Mesotrione is a multi-step process where 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA) is a cornerstone intermediate.

Overall Synthetic Strategy

The industrial synthesis of Mesotrione from its toluene-based precursor involves three primary stages:

  • Oxidation: Conversion of the methyl group on the aromatic ring to a carboxylic acid to form NMSBA.

  • Activation: Conversion of the carboxylic acid to a more reactive acyl chloride (NMSBC).

  • Coupling & Rearrangement: Reaction with 1,3-cyclohexanedione, followed by a cyanide-catalyzed rearrangement to yield the final Mesotrione product.

The entire workflow can be visualized as follows:

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Acyl Chloride Formation cluster_2 Stage 3: Coupling & Rearrangement A 2-Nitro-4-methylsulfonyl toluene (NMST) B 2-Nitro-4-(methylsulfonyl) benzoic acid (NMSBA) A->B Oxidation (e.g., HNO₃, V₂O₅) C 2-Nitro-4-methylsulfonyl benzoyl chloride (NMSBC) B->C Chlorination (SOCl₂) D Enol Ester Intermediate C->D Coupling with 1,3-Cyclohexanedione E Mesotrione (Final Product) D->E Cyanide-Catalyzed Rearrangement

Caption: High-level synthetic pathway for Mesotrione production.

Protocol 1: Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA)

Scientific Rationale: The conversion of 2-nitro-4-methylsulfonyl toluene (NMST) to NMSBA requires a potent oxidizing agent. The electron-withdrawing nature of both the ortho-nitro group and the para-sulfonyl group deactivates the methyl group, making its oxidation more challenging than that of simple toluene. Strong oxidants like nitric acid at elevated temperatures, often with a catalyst such as vanadium pentoxide (V₂O₅), are employed to drive the reaction to completion.[3]

Materials:

  • 2-Nitro-4-methylsulfonyl toluene (NMST)

  • Concentrated Nitric Acid (HNO₃)

  • Vanadium Pentoxide (V₂O₅) catalyst

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

Procedure:

  • Reactor Setup: Charge a glass-lined or similarly inert pressure reactor with NMST, V₂O₅ (catalytic amount), and an initial portion of nitric acid.

  • Reaction Initiation: Seal the reactor and begin stirring. Heat the mixture to the target reaction temperature, typically between 140-150 °C.[3]

  • Nitric Acid Addition: Once at temperature, carefully add the remaining nitric acid dropwise via an addition funnel, ensuring the temperature and pressure are maintained within safe limits. The generation of NOx gases is expected.

  • Reaction Monitoring: After the addition is complete, maintain the temperature for 1-2 hours to ensure the reaction proceeds to completion.[3] Progress can be monitored by techniques such as HPLC or TLC by sampling the reaction mixture.

  • Quenching and Workup: Cool the reactor to below 100 °C. Carefully add water to quench the reaction.

  • Basification and Filtration: Further cool the mixture to 45-50 °C. Add NaOH solution to adjust the pH to approximately 8-9. This converts the acidic product (NMSBA) into its water-soluble sodium salt, leaving unreacted starting material and non-acidic impurities as solids. Filter the mixture while hot to remove these impurities.[3]

  • Precipitation: Transfer the filtrate to a clean vessel and cool. Slowly add concentrated HCl to acidify the solution to a pH of <2. The NMSBA product will precipitate out as a solid.

  • Isolation and Drying: Collect the solid product by filtration. Wash the filter cake with cold deionized water to remove residual salts. Dry the product under vacuum at 60-70 °C to a constant weight. The expected yield is typically high, with purities often exceeding 95%.[1]

PART 3: Conversion to the Final Herbicide

With the key NMSBA intermediate in hand, the subsequent steps focus on activating it for coupling and then rearranging the coupled product to form the stable triketone structure of Mesotrione.

Protocol 2: Synthesis of 2-Nitro-4-methylsulfonyl benzoyl chloride (NMSBC)

Scientific Rationale: The carboxylic acid of NMSBA is not sufficiently electrophilic to react directly with 1,3-cyclohexanedione. It must first be converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction via the formation of the Vilsmeier reagent, which is the active catalytic species.

G cluster_0 Experimental Workflow: NMSBC Synthesis A Charge Reactor with NMSBA, SOCl₂, and DMF B Heat to Reflux (e.g., 70-90 °C) A->B C Monitor Reaction (e.g., by IR or disappearance of starting material) B->C D Distill Excess SOCl₂ C->D E Obtain Crude NMSBC (Use directly in next step) D->E

Caption: Workflow for the synthesis of NMSBC.

Materials:

  • 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA)

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous solvent (e.g., ethylene dichloride)[7]

Procedure:

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add NMSBA, the anhydrous solvent, and a catalytic amount of DMF.[7]

  • Reagent Addition: Slowly add an excess of thionyl chloride to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (typically 70-90 °C) and maintain for 3-5 hours, or until the reaction is complete (cessation of gas evolution and confirmation by an appropriate analytical method).[7]

  • Isolation: Cool the reaction mixture. The excess thionyl chloride is typically removed by distillation under reduced pressure. The resulting crude NMSBC is often a solid or oil and is generally used immediately in the next step without further purification due to its reactivity.

Protocol 3: Synthesis of Mesotrione via Coupling and Rearrangement

Scientific Rationale: This final stage is a two-part process. First, the highly reactive NMSBC is reacted with 1,3-cyclohexanedione in the presence of a base (like triethylamine) to form an enol ester. This reaction is a standard acylation of the enolate of the dione. Second, this enol ester intermediate is unstable and is rearranged to the thermodynamically more stable C-acylated product, Mesotrione. This rearrangement is a crucial step and is effectively catalyzed by a source of cyanide ions (e.g., sodium cyanide or acetone cyanohydrin) in the presence of a base.[1][8] The cyanide catalyst facilitates the acyl transfer.

Materials:

  • 2-Nitro-4-methylsulfonyl benzoyl chloride (NMSBC)

  • 1,3-Cyclohexanedione

  • Triethylamine (or another suitable base)

  • Cyanide source (e.g., sodium cyanide, acetone cyanohydrin)

  • Solvent (e.g., acetonitrile, ethylene dichloride)

Procedure:

  • Enol Ester Formation:

    • In a reactor, dissolve 1,3-cyclohexanedione and triethylamine in the chosen solvent.

    • Cool the mixture (e.g., to 0-5 °C).

    • Slowly add a solution of NMSBC in the same solvent, maintaining the low temperature.

    • Stir for 1-2 hours after addition is complete to form the enol ester intermediate.[8]

  • Rearrangement to Mesotrione:

    • To the reaction mixture containing the enol ester, add the cyanide catalyst and an additional amount of base.

    • Allow the mixture to warm to room temperature and stir for several hours until the rearrangement is complete (monitor by HPLC).[8]

  • Workup and Isolation:

    • Quench the reaction by adding dilute acid.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Mesotrione.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield Mesotrione as a solid with high purity (>99%).[8]

PART 4: Broader Applications & Conclusion

The synthetic principles showcased using the Mesotrione pathway are not isolated. The (substituted)-methylsulfonyl benzoic acid scaffold is a versatile building block for other important herbicide classes. For example, related structures are used in the synthesis of:

  • Other HPPD Inhibitors: Different substitutions on the benzoic acid ring lead to other commercial herbicides with varying crop selectivity and weed control spectrums.[9]

  • Sulfonylurea Herbicides: While the linkage is different, the sulfonyl group is the defining feature of this major herbicide class, and benzoic acid derivatives can serve as foundational pieces of the final molecule.[10]

References

experimental procedure for enzymatic synthesis with benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Enzymatic Synthesis of Benzoic Acid Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: A Greener Paradigm for an Essential Scaffold

Benzoic acid and its derivatives are fundamental structural motifs in a vast range of biologically active compounds, serving as key intermediates and active pharmaceutical ingredients (APIs).[1][2] Their applications span from anti-inflammatory and analgesic agents to antimicrobial preservatives in foods and pharmaceuticals.[3] Traditionally, the synthesis of these derivatives relies on classical organic chemistry, which often necessitates harsh reaction conditions, stoichiometric activating agents, and hazardous solvents, leading to significant environmental impact and complex purification challenges.[4]

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful and sustainable alternative.[5][6] By harnessing nature's catalysts, we can achieve remarkable levels of selectivity (chemo-, regio-, and enantio-) under mild, aqueous, or biocompatible solvent conditions.[7][8] This approach not only aligns with the principles of green chemistry but also streamlines synthetic routes, reduces byproduct formation, and can significantly lower production costs.[7] This guide provides a comprehensive overview of the core principles, key enzyme classes, and detailed, field-tested protocols for the enzymatic synthesis of benzoic acid derivatives, designed to empower researchers in drug discovery and process development.

Core Principles and Key Biocatalysts

The strategic advantage of enzymatic synthesis lies in the inherent properties of the biocatalysts themselves. Enzymes operate within a well-defined three-dimensional active site, enabling transformations that are often impossible to achieve with conventional chemical catalysts.[8]

Key Enzyme Classes for Benzoic Acid Derivative Synthesis:

  • Lipases (EC 3.1.1.3): These robust hydrolases are the workhorses of biocatalysis for forming ester and amide bonds. In low-water environments, such as organic solvents or solvent-free systems, their catalytic machinery is reversed to favor synthesis over hydrolysis.[9][10] Immobilized lipases, particularly Candida antarctica Lipase B (commercially available as Novozym® 435), are prized for their broad substrate scope, high stability, and ease of reuse.[11][12] The immobilization on a solid support simplifies downstream processing, as the catalyst can be removed by simple filtration.[13][14]

  • Amide Bond Synthetases (ABS) & Related Enzymes: For direct amide formation, ATP-dependent enzymes like amide bond synthetases offer a highly efficient route.[15] These enzymes activate the carboxylic acid (e.g., a benzoic acid derivative) via an acyl-adenylate or acylphosphate intermediate, which then readily reacts with an amine nucleophile.[16] This strategy avoids the need for harsh chemical coupling agents.

  • Transaminases (TAs) (EC 2.6.1.x): Essential for producing chiral amines, transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a keto-acid acceptor.[17] This pyridoxal 5'-phosphate (PLP)-dependent reaction proceeds via a "ping-pong bi-bi" mechanism and is highly enantioselective, making it invaluable for synthesizing optically pure APIs.[18][19][20]

  • Other Enzymes: The biocatalytic toolbox is vast and includes nitrilases for converting benzonitrile derivatives to benzoic acids[21], hydroxylases for regioselective hydroxylation, and reductases for converting carboxylic acids to aldehydes.

The Critical Role of the Reaction Medium:

The choice of solvent is paramount. While aqueous buffers are the natural environment for enzymes, many synthetic reactions involving benzoic acid derivatives are favored in non-aqueous media to shift the reaction equilibrium toward product formation.

  • Organic Solvents: Solvents like hexane, toluene, or cyclopentyl methyl ether (CPME) are commonly used for lipase-catalyzed esterifications and amidations.[15]

  • Deep Eutectic Solvents (DES): These novel green solvents, formed by mixing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., glycerol), are biodegradable, non-volatile, and can enhance enzyme stability and substrate solubility.[22][23][24][25]

  • Solvent-Free Systems: In some cases, the reaction can be run using the liquid substrates themselves as the medium, which is a highly efficient and green approach.[26][27]

General Experimental Workflow

A systematic approach is crucial for the successful development of an enzymatic synthesis protocol. The workflow can be universally applied across different enzyme classes and reactions, with specific adjustments for each system.

G sub_sel 1. Substrate & Enzyme Selection reac_setup 2. Reaction Setup & Parameter Optimization sub_sel->reac_setup Define starting materials monitor 3. Reaction Monitoring reac_setup->monitor Initiate reaction workup 4. Work-up & Product Isolation monitor->workup Reaction complete charac 5. Product Characterization workup->charac Purified product

Caption: General workflow for enzymatic synthesis.

  • Substrate & Enzyme Selection: Choose the appropriate enzyme based on the desired transformation (e.g., lipase for esterification). Ensure substrates are of high purity.

  • Reaction Setup & Optimization: Systematically optimize key parameters such as temperature, pH (if aqueous), enzyme loading, substrate molar ratio, and solvent.

  • Reaction Monitoring: Track the reaction progress using analytical techniques like HPLC or TLC to determine the optimal reaction time and calculate conversion.

  • Work-up & Product Isolation: Separate the product from the enzyme (especially easy with immobilized catalysts), unreacted substrates, and solvent.

  • Product Characterization: Confirm the identity and purity of the final product using methods like NMR, MS, and HPLC.

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification of 4-Hydroxybenzoic Acid

This protocol describes the synthesis of methyl 4-hydroxybenzoate (a common paraben) using the immobilized lipase Novozym® 435. The causality behind this setup is to use an excess of the alcohol (methanol) and a water-adsorbing agent (molecular sieves) to drive the reversible reaction equilibrium towards the ester product.

Materials

Reagent/Material Specification Purpose
4-Hydroxybenzoic Acid ≥99% purity Substrate (Acid)
Methanol Anhydrous, ≥99.8% Substrate (Alcohol) & Solvent
Novozym® 435 Candida antarctica Lipase B, immobilized Biocatalyst
Molecular Sieves 3 Å, activated Water removal
tert-Butyl methyl ether (MTBE) HPLC grade Reaction Solvent (optional)
Sodium Bicarbonate (NaHCO₃) 5% (w/v) aqueous solution To remove unreacted acid

| Anhydrous Sodium Sulfate (Na₂SO₄)| Granular | Drying agent |

Step-by-Step Methodology

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (e.g., 5.0 g) and the chosen solvent (e.g., 50 mL of MTBE or an excess of methanol).

  • Water Removal: Add activated molecular sieves (approx. 10-20% of the solvent volume, e.g., 5-10 g).

  • Enzyme Addition: Add the immobilized lipase, Novozym® 435. The enzyme loading is a critical parameter to optimize, typically starting at 5-10% (w/w) relative to the limiting substrate (0.25 - 0.50 g).

  • Reaction Incubation: If not using excess methanol, add the alcohol reactant (e.g., 3-5 molar equivalents of methanol). Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer. Maintain the reaction at the optimal temperature for the enzyme, typically 40-60°C for Novozym® 435.[28]

  • Monitoring: Allow the reaction to proceed for 24-72 hours. Monitor the conversion by taking small aliquots (e.g., 50 µL), filtering out the enzyme, and analyzing via HPLC or TLC.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Separate the immobilized lipase and molecular sieves by vacuum filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.[28]

  • Purification: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with 5% aqueous NaHCO₃ solution (to remove unreacted acid) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude ester.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Optimization Insights

ParameterTypical RangeRationale & Expert Insight
Temperature40 - 70 °CBalances reaction rate and enzyme stability. Higher temperatures increase rate but can lead to faster enzyme deactivation. Novozym 435 is robust but activity may decline above 70°C.[28]
Substrate Ratio1:1 to 1:5 (Acid:Alcohol)Using an excess of the cheaper reactant (often the alcohol) shifts the equilibrium to favor product formation (Le Chatelier's principle).
Enzyme Loading1 - 20% (w/w)Higher loading increases the reaction rate but also the cost. Optimization is key for economic viability.[29]
Water Activity (aw)< 0.1Essential for shifting equilibrium from hydrolysis to synthesis. Controlled by using anhydrous solvents and adding molecular sieves.[27]
Protocol 2: Lipase-Catalyzed N-Acylation (Amide Synthesis)

This protocol outlines a general procedure for the direct amidation of a benzoic acid derivative with a primary or secondary amine using Novozym® 435. This reaction is often slower than esterification, and maintaining anhydrous conditions is even more critical.

G E_H Lipase-H (Resting State) Product Ester / Amide (R-COOR' / R-CONHR') E_H->Product - Acyl_E Acyl-Enzyme Intermediate Acyl_E->E_H H2O Water (H2O) Acyl_E->H2O - RCOOH Benzoic Acid (R-COOH) RCOOH->Acyl_E + R_OH Alcohol/Amine (R'-OH / R'-NH2) Sieves Molecular Sieves H2O->Sieves Adsorbed

Caption: Lipase mechanism showing equilibrium shift.

Materials

Reagent/Material Specification Purpose
Benzoic Acid Derivative ≥99% purity Substrate (Acid)
Amine (e.g., Benzylamine) ≥99% purity Substrate (Nucleophile)
Novozym® 435 Immobilized CALB Biocatalyst
Cyclopentyl methyl ether (CPME) Anhydrous, ≥99.5% Green Solvent

| Molecular Sieves | 3 Å, activated | Water removal |

Step-by-Step Methodology

  • Preparation: In a dry vial, dissolve the benzoic acid derivative (1 equivalent) and the amine (1.1-1.5 equivalents) in anhydrous CPME (e.g., 2-4 mL).

  • Dehydration: Add activated 3 Å molecular sieves (approx. 100 mg per mL of solvent).

  • Reaction Initiation: Add Novozym® 435 (typically 10-20 mg per 0.1 mmol of limiting substrate).

  • Incubation: Seal the vial tightly and place it in a shaking incubator at 50-60°C for 24-96 hours.

  • Monitoring & Work-up: Monitor the reaction by HPLC. Once complete, filter off the enzyme and molecular sieves. Wash the catalyst with fresh CPME for potential reuse.

  • Purification: The filtrate can be washed with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a dilute base (e.g., 5% NaHCO₃) to remove unreacted acid. The organic layer is then dried and concentrated to yield the amide product.

Causality & Field-Proven Insights Direct amidation with free carboxylic acids can be challenging due to the formation of an unreactive acid-base salt between the substrates.[15] Using a slight excess of the amine can help, but high concentrations may inhibit or denature the enzyme. A more effective strategy, particularly for less reactive amines, is to use an activated ester of the benzoic acid (e.g., methyl benzoate) as the acyl donor in a transamidation reaction.[30][31]

Protocol 3: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

Accurate monitoring is the cornerstone of a self-validating protocol. HPLC is the preferred method for quantitative analysis of reaction kinetics.[32][33]

Instrumentation & Columns

Component Specification
HPLC System Standard quaternary or binary pump, autosampler, UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mix of Acetonitrile (ACN) and Water (with 0.1% TFA or Formic Acid)

| Detection | UV, wavelength set to an absorbance maximum for one of the substrates or products (e.g., 254 nm) |

Step-by-Step Sample Analysis

  • Method Development: Develop an HPLC method that provides baseline separation of the starting materials and the product.

  • Standard Curves: Prepare standard solutions of known concentrations for both the starting acid and the final product to create calibration curves for accurate quantification.

  • Sample Preparation: At each time point, withdraw a small, precise volume of the reaction mixture (e.g., 50 µL).

  • Quenching/Dilution: Immediately dilute the aliquot in a known volume (e.g., 950 µL) of the mobile phase. This stops the reaction and prepares the sample for analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Injection & Analysis: Inject the sample onto the HPLC system. Integrate the peak areas for the substrate and product.

  • Calculation: Use the peak areas and the previously generated standard curves to calculate the concentration of each component, allowing for the determination of percent conversion over time.

Percent Conversion (%) = [ (Initial Moles of Substrate - Moles of Substrate at time t) / Initial Moles of Substrate ] x 100

Conclusion and Future Outlook

Enzymatic synthesis provides a robust, selective, and sustainable platform for the production of benzoic acid derivatives, overcoming many limitations of traditional chemistry.[6] The protocols outlined here for esterification and amidation using lipases serve as a foundational template for researchers. The future of the field lies in the discovery and engineering of novel enzymes with expanded substrate scopes and enhanced stability, as well as the design of multi-enzyme cascade reactions to build molecular complexity in a single pot.[34][35][36] As the demand for greener and more efficient pharmaceutical manufacturing grows, biocatalysis will undoubtedly become an even more indispensable tool in the chemist's arsenal.[8][37]

References

Application Notes and Protocols for the Purification of 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 2-Methyl-3-(methylsulfonyl)benzoic acid, a compound of interest for researchers in medicinal chemistry and drug development. Recognizing that purity is paramount for reproducible downstream applications, this guide moves beyond simple instructions to explain the underlying chemical principles behind various purification strategies. We present detailed, validated protocols for recrystallization, acid-base extraction, and preparative column chromatography, tailored to the specific physicochemical properties of the target molecule. This application note is designed to empower researchers to select and execute the optimal purification strategy based on initial crude purity, required final purity, and available laboratory resources.

Physicochemical Profile and Impurity Analysis

A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy. This compound possesses two key functional groups—a carboxylic acid and a sulfone—which dictate its solubility, polarity, and reactivity.

  • Carboxylic Acid Group (-COOH): This group is acidic (estimated pKa ~3.5-4.0) and capable of hydrogen bonding. Its key characteristic is the ability to be deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This property is central to the acid-base extraction technique.

  • Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing, and chemically robust group. It significantly increases the polarity of the molecule compared to simple benzoic acids, influencing its solubility in organic solvents and its retention characteristics in chromatography.

  • Aromatic Ring: The substituted benzene ring provides a hydrophobic character and is susceptible to impurities from its synthesis, such as regioisomers or precursors.

Table 1: Physicochemical Properties of this compound and Analogs

PropertyValue (Estimated for Target)Reference CompoundSource
Molecular FormulaC₉H₁₀O₄S3-(Methylsulfonyl)benzoic acid[1]
Molecular Weight214.24 g/mol 200.21 g/mol [1]
AppearanceWhite to off-white solidWhite to yellow powder[1][2]
Melting Point~230-240 °C (decomposes)230-238 °C[1]
pKa~3.5 - 4.03.52 (for 3-isomer)[1]
PolarityHighHigh-

1.1 Common Impurities

The nature of impurities is intrinsically linked to the synthetic route. A common route to such molecules involves the oxidation of a corresponding methylthioether or the oxidation of a substituted toluene. Potential impurities may include:

  • Unreacted Starting Materials: E.g., 2,3-dimethylphenyl methyl sulfone if the synthesis involves oxidation of the 3-methyl group.

  • Over- or Under-oxidized Products: The corresponding sulfoxide (under-oxidized) or products of ring oxidation (over-oxidized) can be present.

  • Regioisomers: Isomers formed during sulfonation or other aromatic substitution steps.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, and inorganic salts.

Strategic Approach to Purification

The choice of purification method depends on the scale of the experiment, the initial purity of the crude material, and the desired final purity. The following decision workflow provides a strategic guide.

G start Crude this compound purity_check Assess Purity (TLC, ¹H NMR, LCMS) start->purity_check high_purity >90% Purity? (Minor Impurities) purity_check->high_purity High Purity low_purity <90% Purity? (Significant Impurities) purity_check->low_purity Low Purity recrystallization Protocol 1: Recrystallization high_purity->recrystallization Yes extraction Protocol 2: Acid-Base Extraction high_purity->extraction No low_purity->high_purity No low_purity->extraction Yes final_product Pure Product (>98%) recrystallization->final_product extraction->recrystallization Follow with Recrystallization chromatography Protocol 3: Column Chromatography extraction->chromatography For Highest Purity or Difficult Separation chromatography->final_product

Caption: Purification strategy decision workflow.

Protocol 1: High-Yield Purification by Recrystallization

Principle: Recrystallization is a robust technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3][4] By dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving impurities behind in the "mother liquor."[5]

3.1 Solvent Selection The ideal solvent will dissolve the compound poorly at room temperature but readily at its boiling point. Given the polar sulfonyl and carboxylic acid groups, polar protic solvents are excellent candidates.

Table 2: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)Rationale
Water100Excellent for polar compounds, non-toxic, cheap. High boiling point may require longer drying.
Ethanol (95%)78Good balance of polarity; dissolves many organics.
Isopropanol82Similar to ethanol, slightly less polar.
Acetic Acid118Can be very effective for carboxylic acids, but difficult to remove completely.
Water/Ethanol MixVariableHighly tunable; allows for fine-tuning of polarity to achieve ideal solubility profile.

3.2 Step-by-Step Protocol

  • Dissolution: Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add ~10 mL of the chosen solvent (e.g., 95% ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until all the solid just dissolves at the boiling point. Avoid adding excess solvent, as this will reduce the final yield.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals.[6]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly, either on the filter by pulling air through them or in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Selective Purification by Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[7] By treating an organic solution of the crude product with an aqueous base, the acidic target compound is deprotonated to its water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the pure carboxylic acid to precipitate.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Isolation funnel1 Organic Phase (EtOAc) Crude Product: Acid (R-COOH) + Neutral Impurities Aqueous Phase (aq. NaHCO₃) funnel1_result Organic Phase (EtOAc) Neutral Impurities (Discard) Aqueous Phase Anionic Salt (R-COO⁻ Na⁺) funnel1:f0->funnel1_result:f0 Remains funnel1:f0->funnel1_result:f1 Moves to Aqueous beaker Aqueous Phase with Anionic Salt (R-COO⁻ Na⁺) funnel1_result:f1->beaker acidify Add HCl (aq) to pH ~2 beaker->acidify precipitate Precipitate of Pure Acid (R-COOH) acidify->precipitate filtration Vacuum Filtration precipitate->filtration product Pure Solid Product filtration->product

Caption: Workflow for purification via acid-base extraction.

4.1 Step-by-Step Protocol

  • Dissolution: Dissolve 1.0 g of the crude material in ~20 mL of an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Extraction: Add ~20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh 10 mL portion of saturated NaHCO₃ solution. Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution reaches a pH of ~2 (test with pH paper). A white precipitate of the pure product will form.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly as described in Protocol 1.

Protocol 3: High-Purity Polishing by Column Chromatography

Principle: For achieving the highest purity or for separating closely related isomers, preparative column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture).[8] Due to its high polarity, this compound will adhere strongly to the silica gel and require a relatively polar mobile phase for elution.

5.1 System Selection

  • Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm).

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is used. A common starting point is a gradient of Ethyl Acetate in Hexane or Dichloromethane in Methanol. To improve peak shape and prevent tailing of the acidic compound, it is highly recommended to add a small amount (0.5-1.0%) of acetic acid or formic acid to the mobile phase.[8]

5.2 Step-by-Step Protocol

  • TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent systems. The ideal system will give the target compound a retention factor (R_f) of ~0.3.

  • Column Packing: Prepare a glass chromatography column by packing it with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity. Collect the eluent in fractions (e.g., 10 mL per test tube).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

Purity Verification

After purification, the identity and purity of the final product must be confirmed.

Table 3: Methods for Purity Assessment

MethodParameterExpected Result for Pure Compound
Melting Point Melting RangeA sharp melting point (range < 2 °C) close to the literature value. Impurities broaden and depress the melting point.
TLC Single SpotA single spot with a consistent R_f value.
HPLC (RP-C18) Single PeakA single, sharp peak when monitored by UV detection (e.g., at 254 nm). A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.[9]
¹H NMR SpectrumA clean spectrum with chemical shifts, integrations, and coupling constants consistent with the structure. Absence of impurity peaks.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-Methyl-3-(methylsulfonyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Methyl-3-(methylsulfonyl)benzoic acid. This molecule is a crucial building block in medicinal chemistry and drug development. Achieving high yields and purity can be challenging, often hindered by competing side reactions, incomplete conversions, and purification difficulties. This guide, structured in a responsive question-and-answer format, is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies to help you navigate the common pitfalls associated with this synthesis, ensuring the development of a robust and efficient process.

Our discussion will focus on the most prevalent and accessible synthetic route: a two-step process involving nucleophilic aromatic substitution to form a thioether, followed by its oxidation to the target sulfone.

Section 1: Synthesis Overview & Workflow

The primary pathway to this compound involves two key transformations:

  • Thioether Formation: This step typically involves the nucleophilic substitution of a halogen on a 2-methyl-3-halobenzoic acid precursor with a methylthiolate source. This reaction forms the intermediate, 2-methyl-3-(methylthio)benzoic acid.

  • Oxidation: The thioether intermediate is then oxidized to the corresponding sulfone. The choice of oxidant and reaction conditions is critical to maximize yield and prevent the formation of byproducts.

Synthesis_Workflow Start 2-Methyl-3-halobenzoic Acid (e.g., X = Cl, Br) Step1 Step 1: Thioether Formation (Nucleophilic Substitution) Reagents: NaSMe, Base, Solvent Start->Step1 Intermediate Intermediate: 2-Methyl-3-(methylthio)benzoic acid Step1->Intermediate Step2 Step 2: Oxidation Reagents: Oxidant (e.g., H₂O₂, m-CPBA) Solvent (e.g., Acetic Acid) Intermediate->Step2 Product_Crude Crude Product: This compound Step2->Product_Crude Purification Purification (Recrystallization or Chromatography) Product_Crude->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the thioether formation step?

While 2-methyl-3-chlorobenzoic acid is often more economical, 2-methyl-3-bromobenzoic acid is generally a better substrate. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromide a better leaving group in nucleophilic aromatic substitution reactions.[1] This typically leads to faster reaction times and higher yields under milder conditions.

Q2: What are the critical parameters for the oxidation of the thioether to the sulfone?

The three most critical parameters are:

  • Choice of Oxidant: The oxidant must be strong enough to convert the thioether to a sulfone but selective enough to avoid over-oxidation of the aromatic ring or the methyl group.[2][3]

  • Stoichiometry: At least two equivalents of the oxidizing agent are required to convert the sulfide to the sulfone. Using a slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion, but a large excess increases the risk of side reactions.

  • Temperature Control: The oxidation is highly exothermic. Poor temperature control can lead to runaway reactions and the formation of impurities, including the potential for over-oxidation to sulfonic acids under harsh conditions.[4]

Q3: What are the primary safety concerns I should be aware of?
  • Thiols/Thiolates: Sodium thiomethoxide and related reagents are highly malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood.[5] Consider scrubbing the off-gases from the reaction with an oxidizing agent like sodium hypochlorite (bleach).

  • Oxidizing Agents: Oxidants like hydrogen peroxide and m-CPBA are strong and can form explosive mixtures with organic compounds. They should be handled with care, avoiding contact with metals and other incompatible materials. Reactions should be conducted behind a blast shield, especially during scale-up.

  • Exothermic Reactions: Both the thioether formation and, particularly, the oxidation step can be highly exothermic. Slow, controlled addition of reagents and efficient cooling are essential to maintain control of the reaction temperature.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Yield Start Low Yield or Incomplete Reaction Check_Step Which step is problematic? Start->Check_Step Step1_Node Step 1: Thioether Formation Check_Step->Step1_Node Analysis shows unreacted starting material Step2_Node Step 2: Oxidation Check_Step->Step2_Node Analysis shows unreacted thioether Step1_Causes Potential Causes: - Poor leaving group (Cl vs. Br) - Inactive catalyst (if used) - Insufficient base - Low reaction temperature - Water in reaction Step1_Node->Step1_Causes Step2_Causes Potential Causes: - Insufficient oxidant (<2 equiv.) - Low reaction temperature - Poor substrate solubility - Short reaction time Step2_Node->Step2_Causes Step1_Solutions Solutions: - Use 2-methyl-3-bromobenzoic acid - Add Cu(I) catalyst - Optimize base (e.g., K₂CO₃) - Increase temperature (e.g., 80-120 °C) - Use anhydrous solvent Step1_Causes->Step1_Solutions Step2_Solutions Solutions: - Increase oxidant to 2.2-2.5 equiv. - Gradually increase temperature - Add co-solvent (e.g., Acetic Acid) - Extend reaction time Step2_Causes->Step2_Solutions

Caption: Decision tree for troubleshooting low yield in the synthesis.

Q4: My thioether formation (Step 1) is slow and gives a low yield. How can I improve it?

Answer: This is a common issue, often related to the reactivity of the aryl halide.

  • Causality: Nucleophilic aromatic substitution on an unactivated benzene ring is inherently difficult. The reaction relies on displacing a halide with the thiomethoxide anion.[6] If the leaving group is not sufficiently labile or the conditions are not optimal, the reaction will be slow and inefficient.

  • Troubleshooting Steps:

    • Substrate Choice: As mentioned in the FAQ, switch from 2-methyl-3-chlorobenzoic acid to 2-methyl-3-bromobenzoic acid. The enhanced reactivity often justifies the higher cost.

    • Catalysis: If using the chloro-analogue is necessary, consider adding a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). Copper catalysis significantly lowers the activation energy for this type of transformation.

    • Solvent and Temperature: The reaction typically requires a polar aprotic solvent to dissolve the carboxylate salt and facilitate the substitution. Solvents like DMF, DMSO, or NMP are effective.[7] The reaction often requires elevated temperatures (80-140 °C) to proceed at a reasonable rate. Experimentally determine the optimal temperature for your specific substrate and solvent system.

    • Base: A base is required to deprotonate the carboxylic acid, forming the carboxylate salt which has better solubility in polar aprotic solvents. An inorganic base like potassium carbonate (K₂CO₃) is a standard choice.

Q5: My oxidation (Step 2) stalls, leaving a mixture of thioether, sulfoxide, and the final sulfone product. What's going wrong?

Answer: This indicates incomplete oxidation, which can be due to several factors.

  • Causality: The oxidation of a sulfide to a sulfone is a two-stage process, proceeding through a sulfoxide intermediate. If the reaction conditions are not sufficiently forcing, the reaction can stop at the sulfoxide stage.

  • Troubleshooting Steps:

    • Oxidant Stoichiometry: Ensure you are using at least two molar equivalents of the oxidant. For a sluggish reaction, increasing the amount to 2.2-2.5 equivalents can help push the reaction to completion.

    • Reaction Temperature: Many oxidations are initially performed at a low temperature (e.g., 0-10 °C) for safety and then allowed to warm to room temperature or are gently heated to ensure full conversion. If the reaction stalls at room temperature, consider gently heating the mixture to 40-50 °C for several hours.

    • Solvent Choice: The thioether starting material may have poor solubility in the reaction medium, especially if using aqueous hydrogen peroxide. Acetic acid is an excellent co-solvent as it dissolves the substrate and can activate the oxidant.[8]

    • Choice of Oxidant: If hydrogen peroxide is proving ineffective, switching to a more potent oxidant like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) can be effective.[2]

Q6: I am getting a significant amount of an unknown, highly polar byproduct after the oxidation step. What could it be?

Answer: You may be observing over-oxidation of the sulfone to a sulfonic acid.

  • Causality: Under harsh conditions (e.g., high temperature, excess strong oxidant), the sulfone group itself can be further oxidized, leading to C-S bond cleavage and the formation of a sulfonic acid derivative.[4] This is more likely with powerful oxidizing systems like KMnO₄ or H₂O₂ in strong acid at elevated temperatures.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Controlled Oxidant Addition: Add the oxidant slowly and portion-wise to avoid localized temperature spikes.

    • Milder Oxidants: Consider using milder, more controlled oxidizing systems. The data below compares common choices.

Data Presentation: Comparison of Common Oxidation Conditions
Oxidizing SystemTypical Solvent(s)Temperature (°C)EquivalentsProsCons
H₂O₂ / Acetic Acid Acetic Acid25 - 60 °C2.2 - 3.0Inexpensive, green byproduct (water)Can require heat, risk of over-oxidation if not controlled[8][9]
m-CPBA DCM, Chloroform0 - 25 °C2.1 - 2.5Highly selective, clean reactionMore expensive, byproduct removal needed
KMnO₄ Acetone/Water, Acetic Acid0 - 25 °C~2.2Very strong, inexpensiveCan be unselective, generates MnO₂ waste, difficult workup
Oxone® (KHSO₅) Methanol/Water0 - 25 °C2.1 - 2.5Effective, easy to handle solidGenerates salt byproducts

Section 4: Illustrative Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized for your specific laboratory conditions and scale. Perform a thorough safety assessment before beginning any experimental work.

Protocol 1: Synthesis of 2-Methyl-3-(methylthio)benzoic acid (Step 1)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-3-bromobenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of starting material).

  • Stir the suspension and add sodium thiomethoxide (1.2 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the mixture into water and acidify with 1M HCl until the pH is approximately 2-3.[10]

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be used in the next step or recrystallized if necessary.

Protocol 2: Synthesis of this compound (Step 2)
  • In a round-bottom flask, dissolve the crude 2-methyl-3-(methylthio)benzoic acid (1.0 eq) from the previous step in glacial acetic acid (10 mL per gram).

  • Cool the solution to 10-15 °C in an ice-water bath.

  • Slowly add 30% hydrogen peroxide (2.5 eq) dropwise, ensuring the internal temperature does not exceed 30 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material and sulfoxide intermediate are consumed.

  • Once complete, slowly pour the reaction mixture into a beaker of ice water.

  • The pure sulfone product will precipitate as a white solid. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash extensively with water to remove acetic acid, and dry under vacuum to yield the final product.

References

Technical Support Center: A Troubleshooting Guide for Reactions of 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Methyl-3-(methylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We provide in-depth, field-proven insights into potential challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve issues effectively, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common issues encountered during the synthesis and subsequent functionalization of this compound.

Section 1: Synthesis and Purification Issues

The most common synthetic route to this compound involves the oxidation of its thioether precursor, 2-Methyl-3-(methylthio)benzoic acid. Challenges in this step can significantly impact overall yield and purity.

Q1: My oxidation of 2-Methyl-3-(methylthio)benzoic acid to the sulfone is incomplete, resulting in low yields. What are the likely causes and solutions?

A1: Incomplete conversion is a frequent issue stemming from oxidant choice, reaction stoichiometry, or suboptimal conditions. The sulfone group is highly electron-withdrawing, which can deactivate the sulfide precursor towards oxidation compared to electron-rich sulfides.

  • Causality—Oxidizing Agent Potency: The choice of oxidizing agent is critical. While hydrogen peroxide (H₂O₂) is a green and cost-effective option, it may require a catalyst (like tungstate or niobium carbide) or forcing conditions to achieve full conversion to the sulfone.[1] Milder conditions may stall at the sulfoxide intermediate. More potent reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are often more effective but can lead to side reactions if not controlled.[2]

  • Troubleshooting Steps:

    • Verify Oxidant Stoichiometry: Ensure at least two chemical equivalents of the oxidizing agent are used per equivalent of the sulfide to drive the reaction to the sulfone. It is common to use a slight excess (e.g., 2.1-2.5 equivalents).

    • Increase Reaction Temperature/Time: If the reaction stalls at room temperature, cautiously increase the temperature. Monitor the reaction progress by TLC or LCMS to avoid decomposition. For H₂O₂-based systems, a reaction temperature of 50-70°C in a solvent like acetic acid is often effective.[3]

    • Switch to a Stronger Oxidant: If H₂O₂ proves ineffective, consider using Oxone® in a biphasic system (e.g., ethyl acetate/water) or m-CPBA in a chlorinated solvent like dichloromethane (DCM).

    • Catalyst Addition: For H₂O₂ oxidations, the addition of a phase-transfer catalyst or a metal catalyst like sodium tungstate can significantly accelerate the reaction rate.

Q2: I am observing significant impurity formation during the oxidation step. How can I identify and minimize these byproducts?

A2: Impurity formation often arises from over-oxidation or side reactions involving the aromatic ring or the methyl group. The strongly oxidizing conditions required to form the sulfone can inadvertently affect other parts of the molecule.

  • Common Impurities & Their Origin:

ImpurityPotential CauseMitigation Strategy
Sulfoxide Intermediate Incomplete oxidation (insufficient oxidant, time, or temperature).Increase oxidant stoichiometry, reaction time, or temperature. Monitor by LCMS.
Ring-Hydroxylated Byproducts Over-oxidation, particularly with strong reagents like m-CPBA or Oxone®. The electron-donating methyl group can activate the ring.Maintain strict temperature control (e.g., perform the reaction at 0°C to room temperature). Add the oxidant portion-wise to avoid localized high concentrations.
Benzoic Acid (loss of methyl group) Harsh oxidative conditions, especially with reagents like potassium permanganate (KMnO₄) or chromic acid, which can oxidize the benzylic methyl group.[4][5][6]Avoid harsh, non-selective oxidants like KMnO₄. Stick to peroxyacids or catalyzed H₂O₂.
Decarboxylated Product High temperatures in the presence of certain metals or radicals can promote decarboxylation.[7][8]Keep reaction temperatures as low as possible while ensuring complete conversion.

  • Logical Troubleshooting Workflow:

G start Low Purity in Oxidation Reaction check_sm Is Starting Material (Sulfide) Present? start->check_sm check_int Is Sulfoxide Intermediate Present? check_sm->check_int No increase_oxidant Increase oxidant equivalents or reaction time/temp. (See Protocol 1) check_sm->increase_oxidant Yes check_other Are Other Impurities Observed by LCMS? check_int->check_other No check_int->increase_oxidant Yes analyze_mass Analyze Mass Spec Data (M+16, M-44, etc.) check_other->analyze_mass Yes end_node Pure Product increase_oxidant->end_node is_m16 Impurity at M+16? (Ring Hydroxylation) analyze_mass->is_m16 is_decarboxylated Impurity at M-44? (Decarboxylation) analyze_mass->is_decarboxylated lower_temp Lower reaction temperature. Add oxidant portion-wise. is_m16->lower_temp Yes avoid_heat Avoid excessive heat. Use milder conditions. is_decarboxylated->avoid_heat Yes lower_temp->end_node avoid_heat->end_node

Caption: Troubleshooting workflow for oxidation impurities.

Q3: I am struggling with the purification and crystallization of this compound. What are the best practices?

A3: Purification can be challenging due to the compound's polarity and high melting point. The presence of the carboxylic acid and sulfone groups makes it highly polar, while the rigid aromatic structure promotes strong crystal lattice packing.

  • Expert Recommendations:

    • Aqueous Workup: After the reaction, a carefully planned aqueous workup is essential. Quench any remaining oxidant first (e.g., with sodium sulfite for peroxide-based oxidants). To isolate the product, acidify the aqueous solution with an acid like HCl to a pH of ~1-2.[9] This protonates the carboxylate, making the product less water-soluble and causing it to precipitate.

    • Recrystallization: This is the most effective method for purification.

      • Solvent Choice: A polar solvent system is required. Good single solvents to try are ethanol, isopropanol, or acetic acid. A mixed solvent system, such as ethanol/water or dioxane/water, often gives the best results. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

      • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If using a mixed system, dissolve in the "good" solvent first, then add the "poor" solvent (e.g., water) dropwise until turbidity persists. Reheat to clarify, then allow to cool slowly. Slow cooling is crucial for forming large, pure crystals.

    • Column Chromatography: This is generally not the preferred method for final purification of this highly polar compound due to potential for peak tailing on silica gel.[10] If required to remove persistent impurities, use a high-polarity mobile phase (e.g., ethyl acetate with 1-5% acetic or formic acid) and consider using a different stationary phase like alumina if silica proves ineffective.

Section 2: Troubleshooting Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for further functionalization, typically through amide bond formation or esterification.

Q4: My amide coupling or esterification reaction with the carboxylic acid is sluggish or provides low yields. What factors should I investigate?

A4: The reactivity of the carboxylic acid can be influenced by the steric hindrance from the ortho-methyl group and the electronic effect of the meta-sulfonyl group.

  • Causality—Steric and Electronic Effects:

    • Sterics: The adjacent methyl group can sterically hinder the approach of bulky nucleophiles (alcohols or amines) to the carbonyl carbon.

    • Electronics: The strong electron-withdrawing sulfonyl group increases the acidity of the carboxylic acid proton but does not significantly activate the carbonyl carbon for nucleophilic attack.

  • Troubleshooting Amide Coupling:

    • Activate the Carboxylic Acid: Direct reaction with an amine is rarely feasible. The acid must be activated. First, convert the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[11] This highly reactive intermediate will then readily react with the amine.

    • Use a Coupling Agent: For more sensitive substrates, use standard peptide coupling reagents. HATU, HBTU, or EDC with an additive like HOBt are excellent choices. These reagents generate a highly reactive activated ester in situ.

    • Base and Solvent: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed. Aprotic polar solvents like DMF, NMP, or DCM are standard.[12]

  • Troubleshooting Esterification (Fischer Esterification):

    • Drive the Equilibrium: Fischer esterification is an equilibrium process.[13] To drive it to completion, use a large excess of the alcohol (if it is inexpensive and can serve as the solvent) or remove the water byproduct using a Dean-Stark apparatus.

    • Strong Acid Catalyst: A strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid is required. Ensure a truly anhydrous system, as water will inhibit the reaction.

Q5: I am concerned about potential decarboxylation of my compound under thermal stress. Is this a valid concern?

A5: While many benzoic acids can be decarboxylated at high temperatures, especially with catalytic metals like copper, this compound is relatively stable under typical synthetic conditions.[14][15]

  • Scientific Rationale: The presence of the strongly electron-withdrawing methylsulfonyl group on the aromatic ring generally makes decarboxylation more difficult compared to benzoic acids with electron-donating groups. Radical decarboxylation pathways often require specific promoters or very high temperatures (>140°C).[16] For most standard functionalization reactions (e.g., amide coupling, esterification) conducted below 100°C, decarboxylation is not a significant competing pathway. However, if you are planning high-temperature reactions or those involving specific metal catalysts, it is a possibility to monitor for by LCMS (loss of 44 Da, corresponding to CO₂).

Protocols

Protocol 1: Recommended Lab-Scale Oxidation of 2-Methyl-3-(methylthio)benzoic acid

This protocol is a general guideline. Optimization may be required.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1.0 equivalent of 2-Methyl-3-(methylthio)benzoic acid in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Warm the solution to 50°C. Slowly add 2.2 equivalents of 30% hydrogen peroxide (H₂O₂) dropwise over 30 minutes. An exotherm may be observed; maintain the temperature below 70°C.

  • Reaction: Stir the mixture at 60°C for 4-6 hours. Monitor the reaction progress by TLC or LCMS until the starting material and sulfoxide intermediate are consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour it slowly into a beaker containing ice-cold water (approx. 5 times the volume of acetic acid used). A white precipitate should form.

  • Isolation: Stir the slurry for 30 minutes in the ice bath. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove residual acetic acid and H₂O₂.

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize from an ethanol/water mixture.

Protocol 2: General Procedure for Amide Coupling via Acid Chloride

  • Acid Chloride Formation: In a fume hood, suspend or dissolve 1.0 equivalent of this compound in thionyl chloride (SOCl₂) (approx. 5 mL per gram). Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 1-2 hours. The solid should dissolve as it converts to the acid chloride.

  • Solvent Removal: Cool the mixture and remove the excess SOCl₂ under reduced pressure (use a trap to neutralize the corrosive vapors). The crude acid chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or THF. Cool to 0°C in an ice bath.

  • Nucleophile Addition: Add a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (2.2 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours until complete.

  • Workup: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by crystallization or chromatography.

References

Technical Support Center: Strategies for Enhancing the Solubility of 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Methyl-3-(methylsulfonyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide a comprehensive, troubleshooting-oriented resource that combines fundamental scientific principles with practical, field-proven experimental protocols.

The inherent structure of this compound—comprising a hydrophobic benzene ring, a weakly acidic carboxylic acid group, and a polar sulfonyl group—predicts its limited solubility in neutral aqueous media. A structurally related compound, 3-(methylsulfonyl)benzoic acid, is known to be largely insoluble in water while showing moderate solubility in polar organic solvents.[1] This guide will walk you through systematic approaches to overcome this challenge.

Troubleshooting & FAQ Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during experimentation. We begin with a general workflow to guide your strategy.

Initial Troubleshooting Workflow

Before diving into specific techniques, it's crucial to approach the problem systematically. The following workflow outlines a logical progression from simple to more complex methods for enhancing solubility.

G cluster_0 Phase 1: Initial Assessment & Simple Adjustments cluster_1 Phase 2: Intermediate Solvent Modification cluster_2 Phase 3: Advanced Formulation Strategies Start Compound fails to dissolve in desired aqueous buffer CheckpH Is the experimental pH > (pKa + 1)? (Estimated pKa ~3.5-4.5) Start->CheckpH AdjustpH Adjust pH with NaOH / KOH to deprotonate carboxylic acid CheckpH->AdjustpH No Success Solubility Goal Achieved CheckpH->Success Yes CoSolvent Screen water-miscible co-solvents (EtOH, DMSO, PEG 400) AdjustpH->CoSolvent pH adjustment insufficient or not viable AdjustpH->Success Success Surfactant Evaluate surfactants (e.g., Polysorbate 80, SDS) CoSolvent->Surfactant Co-solvents cause precipitation upon dilution or are incompatible CoSolvent->Success Success SaltForm Prepare a stable, solid salt form (e.g., Sodium, Potassium, Tromethamine) Surfactant->SaltForm Surfactants interfere with downstream assays Surfactant->Success Success Complexation Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes SaltForm->Complexation Salt form is unstable or hygroscopic SaltForm->Success Success Complexation->Success Success G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) NodeA R-COOH (Protonated Form) Predominates Low Solubility NodeB R-COO⁻ (Deprotonated Form) Predominates High Solubility NodeA->NodeB  + OH⁻ (shifts equilibrium) NodeB->NodeA  + H⁺ (shifts equilibrium) G cluster_0 cluster_1 Solute Poorly Soluble Compound (Hydrophobic Regions) Water Water Molecules (High Polarity) Solute->Water Unfavorable Interaction CoSolvent Co-solvent Molecules (Intermediate Polarity) Solute->CoSolvent Favorable Interaction CoSolvent->Water Miscible G Start Dissolve Acid in Organic Solvent (e.g., Ethanol) AddBase Add 1 equivalent of Base (e.g., NaOH in Ethanol) Start->AddBase Stir Stir to allow reaction to complete AddBase->Stir Isolate Isolate Solid Salt (Precipitation or Evaporation) Stir->Isolate Characterize Characterize Solid (DSC, PXRD, etc.) Isolate->Characterize Test Test Aqueous Solubility of New Salt Form Characterize->Test G Drug + Cyclodextrin ⇌ Soluble Complex Compound Drug Molecule (Hydrophobic Part) Complex Inclusion Complex (Water Soluble) Compound->Complex CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex

References

Technical Support Center: Resolving Common Issues in HPLC Analysis of Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges. Here, we synthesize technical principles with field-proven insights to provide robust and reliable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of benzoic acid compounds in a direct question-and-answer format.

Q1: Why is my benzoic acid peak tailing?

Peak tailing, characterized by an asymmetrical peak with a trailing edge, is the most frequent problem when analyzing acidic compounds like benzoic acid on reversed-phase columns.[1][2] The causes can be broadly categorized into chemical and physical issues.

  • Primary Chemical Cause: Secondary Silanol Interactions The most common reason is the interaction between your acidic analyte and residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][2] If the mobile phase pH is not sufficiently acidic, these silanols can become ionized (Si-O⁻) and create a strong, undesirable secondary retention mechanism for the acidic benzoic acid molecules. This causes some molecules to lag behind, resulting in a tail.[1][3]

  • Secondary Chemical Cause: Mobile Phase pH Near Analyte pKa When the mobile phase pH is close to the pKa of your benzoic acid derivative (around 4.2 for benzoic acid itself), the analyte will exist as a mixture of its neutral, hydrophobic form and its ionized, more polar form.[1] This dual state leads to inconsistent retention and can cause significant peak broadening or tailing.[1]

  • Physical Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase.[1] Try diluting your sample or reducing the injection volume.[1]

    • Column Void or Blockage: A void at the head of the column or a partially blocked frit can disrupt the sample band's path, causing tailing for all peaks in the chromatogram.[1][2]

    • Extra-Column Volume: Excessive tubing length or poorly made fittings between the injector, column, and detector can cause band broadening and tailing.[1][4]

Q2: My retention times are shifting between injections. What's causing this instability?

Retention time variability is a critical issue that undermines the reliability and reproducibility of an analytical method.[2]

  • Insufficient Column Equilibration: This is a very common cause. Before starting an analytical sequence, the column must be fully equilibrated with the mobile phase.[2] A drifting baseline is a clear indicator of an unequilibrated column.

  • Mobile Phase Inconsistency:

    • pH Drift: If the mobile phase is not adequately buffered, its pH can change over time, especially if volatile modifiers like formic or trifluoroacetic acid are used.[2][5] Since the retention of benzoic acid is highly dependent on pH, this will cause retention times to shift.[6][7]

    • Changing Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent in the mixture will alter the solvent strength and lead to drifting retention times.

  • System Leaks: Even a small leak in the pump, fittings, or injector can cause fluctuations in the flow rate and system pressure, leading to unstable retention times.[8]

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and separation kinetics. Lack of a column oven or significant changes in ambient temperature can cause retention times to drift.[9]

Q3: I'm seeing a split or double peak for my benzoic acid standard. What does this mean?

A split or double peak for a pure standard usually points to a problem with the sample introduction or the column itself.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile while the mobile phase is 30% acetonitrile), it can cause poor peak shape, including splitting.[1] The strong injection solvent carries the analyte band partway down the column in a distorted shape.

  • Column Inlet Issues: A partially blocked inlet frit or a physical depression (a void) at the top of the column bed can cause the sample to be distributed unevenly onto the stationary phase, leading to a split peak.[2]

  • Co-elution: While less likely for a pure standard, ensure there isn't an interfering peak from a contaminated solvent or vial. Injecting a blank can confirm this.[3]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and logical workflows to diagnose and resolve the issues outlined in the FAQs.

Guide 1: Eliminating Peak Tailing for Acidic Compounds

The primary objective is to ensure the analyte is in a single, non-ionized state and to minimize unwanted secondary interactions with the stationary phase.

The Central Role of Mobile Phase pH

For a weak acid like benzoic acid, its retention on a reversed-phase column is highly sensitive to the mobile phase pH.[5][6] To achieve a sharp, symmetrical peak, the mobile phase pH must be set well below the analyte's pKa.[1] A common rule of thumb is to set the pH at least 1.5 to 2 units below the pKa. At this low pH, the carboxylic acid group is fully protonated (neutral), making the molecule more hydrophobic and better retained by the C18 stationary phase.[1][6] Simultaneously, the low pH suppresses the ionization of residual silanol groups on the silica surface, preventing the secondary interactions that cause tailing.[2][3]

CompoundApproximate pKaRecommended Mobile Phase pH
Benzoic Acid4.20≤ 2.7
Salicylic Acid2.97≤ 1.5
p-Hydroxybenzoic Acid4.58≤ 3.1
Gallic Acid4.41≤ 2.9

Table 1: pKa values of common benzoic acid compounds and recommended starting mobile phase pH for good peak shape.

Protocol 1: Mobile Phase pH Adjustment

Objective: To prepare a mobile phase that suppresses the ionization of both the analyte and residual silanols.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)

  • Acidifier or buffer (e.g., Phosphoric acid, Formic acid, or a phosphate buffer)[10]

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Determine Analyte pKa: Consult literature for the pKa of your specific benzoic acid derivative (see Table 1).

  • Prepare Aqueous Phase: Measure the required volume of HPLC-grade water.

  • Adjust pH: While stirring, add the acidifier dropwise (e.g., phosphoric acid) or the appropriate amount of buffer salts to the aqueous phase until the target pH (at least 1.5 units below the analyte pKa) is reached and stable.

  • Add Organic Solvent: Combine the pH-adjusted aqueous phase with the organic solvent in the desired ratio (e.g., 60:40 v/v aqueous:acetonitrile).

  • Mix Thoroughly: Ensure the final mobile phase is homogenous. Note that the pH reading may change after adding the organic solvent, but the critical pH adjustment of the aqueous component has been performed.

  • Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove particulates and degas using an ultrasonic bath or online degasser.[11][12]

Troubleshooting Workflow: Peak Tailing

The following diagram outlines the logical steps for diagnosing the cause of peak tailing.

G start Peak Tailing Observed check_neutral Inject a neutral compound (e.g., Toluene, Uracil) start->check_neutral neutral_tails Neutral compound tails? check_neutral->neutral_tails chem_issue Chemical Issue neutral_tails->chem_issue No   phys_issue Physical / System Issue neutral_tails->phys_issue  Yes check_ph Is Mobile Phase pH < (pKa - 1.5)? chem_issue->check_ph check_hardware Check for system voids, leaks, or bad fittings. Inspect column inlet. phys_issue->check_hardware adjust_ph Adjust pH using Protocol 1 check_ph->adjust_ph No   check_overload Dilute sample 10x and re-inject check_ph->check_overload  Yes adjust_ph->check_overload overload_improves Peak shape improves? check_overload->overload_improves is_overload Issue is Sample Overload. Reduce concentration or injection volume. overload_improves->is_overload  Yes check_column Consider Column Contamination or Aging. Perform Column Wash (Protocol 2) overload_improves->check_column No  

Caption: Logical workflow for troubleshooting peak tailing.
Guide 2: Improving Method Robustness and Resolution

Poor resolution, where two adjacent peaks are not sufficiently separated, can be caused by issues with the column, mobile phase, or other instrument parameters.[9][13]

Protocol 2: Column Washing and Regeneration

Objective: To remove strongly retained contaminants from the column that can degrade performance and cause peak shape issues or pressure buildup.

Procedure:

  • Disconnect from Detector: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the flow cell.

  • Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer) to remove any precipitated buffer salts.

  • Intermediate Flush: Flush with 10-20 column volumes of a solvent miscible with both water and strong organic solvents, such as Isopropanol.

  • Strong Organic Flush: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.

  • Re-equilibration: Before use, flush the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.[2]

Optimizing Resolution (Rₛ)

Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k).

Rₛ = (√N / 4) * (α - 1 / α) * (k / 1 + k)

To improve poor resolution, consider the following:

  • Increase Efficiency (N):

    • Use a longer column (e.g., 150 mm → 250 mm).[13]

    • Use a column with smaller particles (e.g., 5 µm → 3 µm or sub-2 µm).

    • Lower the flow rate to operate closer to the optimal linear velocity.[13]

  • Increase Selectivity (α): This is often the most effective way to improve resolution.

    • Change Organic Modifier: Switch from Acetonitrile to Methanol, or vice versa. These solvents have different selectivities and can change the elution order of compounds.[13]

    • Adjust pH: Small changes in pH can significantly alter the selectivity between two ionizable compounds.[5][14]

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry (e.g., a Phenyl or polar-embedded phase) to introduce different retention mechanisms.[13][15]

  • Optimize Retention Factor (k):

    • Ensure k is between 2 and 10 for good resolution and reasonable analysis time. If peaks are eluting too early (k < 2), decrease the organic solvent percentage in the mobile phase. If they are eluting too late (k > 10), increase the organic solvent percentage.

Troubleshooting Workflow: Poor Resolution

This diagram illustrates the decision-making process for improving peak separation.

G start Poor Resolution (Rs < 1.5) check_k Are peaks eluting too early? (k < 2) start->check_k decrease_organic Decrease % Organic Solvent to increase k check_k->decrease_organic  Yes optimize_alpha Optimize Selectivity (α) check_k->optimize_alpha No   decrease_organic->optimize_alpha change_solvent Switch Organic Modifier (e.g., ACN -> MeOH) optimize_alpha->change_solvent adjust_ph Slightly adjust Mobile Phase pH change_solvent->adjust_ph change_column Change Column Stationary Phase adjust_ph->change_column optimize_n Increase Efficiency (N) change_column->optimize_n longer_column Use a longer column or column with smaller particles optimize_n->longer_column lower_flow Decrease flow rate longer_column->lower_flow

Caption: Systematic approach to improving chromatographic resolution.

References

side product formation in the synthesis of 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of 2-Methyl-3-(methylsulfonyl)benzoic acid. This molecule is a key intermediate in various research and development pipelines, particularly in the agrochemical and pharmaceutical sectors. While its synthesis appears straightforward, the critical oxidation step from the thioether precursor is often a source of frustration, leading to challenging impurity profiles that can derail timelines.

This guide moves beyond simple protocols. It is designed as a peer-to-peer resource, grounded in mechanistic principles and practical experience, to help you anticipate, diagnose, and resolve common side product issues. We will dissect the causality behind impurity formation and provide robust, field-tested strategies for troubleshooting and optimization.

Core Synthetic Strategy: An Overview

The most prevalent and reliable synthetic route involves a two-step process. First, a suitable precursor, 2-Methyl-3-(methylthio)benzoic acid, is prepared. This thioether intermediate is then oxidized to the desired sulfone product. The oxidation step is the primary focus of this guide, as it is the most critical for controlling product purity.

cluster_0 Step 1: Thioether Synthesis cluster_1 Step 2: Oxidation (Focus of this Guide) Start Substituted Toluene/Benzoic Acid Precursor Thioether 2-Methyl-3-(methylthio)benzoic acid Start->Thioether e.g., Nucleophilic Substitution with NaSCH₃ Sulfone TARGET This compound Thioether->Sulfone Oxidizing Agent (e.g., H₂O₂, m-CPBA)

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, providing both diagnostic advice and actionable solutions.

Q1: My post-reaction analysis (LC-MS/TLC) shows a major impurity that is slightly more polar than my target sulfone. What is it?

A1: The most probable identity of this impurity is the sulfoxide intermediate, 2-Methyl-3-(methylsulfinyl)benzoic acid.

Expertise & Causality: The oxidation of a thioether (-SCH₃) to a sulfone (-SO₂CH₃) is not a direct conversion; it proceeds sequentially through a sulfoxide (-SOCH₃) intermediate.[1] If the reaction conditions are insufficient to oxidize this sulfoxide fully, it will remain in your final product mixture. This is a classic case of under-oxidation .

  • Thioether (-S-) → Sulfoxide (-SO-) → Sulfone (-SO₂-)

The sulfoxide is more polar than the starting thioether but typically less polar than the final sulfone, although this can vary. However, compared to the sulfone, the sulfoxide often presents as a closely eluting spot or peak. Its presence indicates that the reaction has not been driven to completion.

Data Snapshot: Polarity Comparison

CompoundFunctional GroupExpected Relative Polarity
2-Methyl-3-(methylthio )benzoic acidThioetherLow
2-Methyl-3-(methylsulfinyl )benzoic acidSulfoxideMedium
2-Methyl-3-(methylsulfonyl )benzoic acidSulfone (Target)High
Q2: How can I effectively minimize the formation of the sulfoxide side product and drive the reaction to completion?

A2: Minimizing the sulfoxide intermediate requires careful optimization of reaction stoichiometry and conditions. The goal is to ensure the complete conversion of the sulfoxide without initiating over-oxidation of other functional groups.

Trustworthiness through Protocol Validation: A self-validating protocol involves diligent reaction monitoring. Do not rely solely on time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to track the disappearance of the sulfoxide spot/peak.

Troubleshooting Guide: Eliminating the Sulfoxide

ParameterRecommended ActionScientific Rationale
Oxidant Stoichiometry Increase the equivalents of your oxidant (e.g., H₂O₂) in small increments (e.g., from 2.2 eq to 2.5 eq).The first equivalent of oxidant forms the sulfoxide. A second full equivalent is needed to convert the sulfoxide to the sulfone. A slight excess ensures the reaction goes to completion, accounting for any oxidant decomposition.
Reaction Temperature Maintain meticulous temperature control. For an H₂O₂/Acetic Acid system, a moderately elevated temperature (e.g., 50-70°C) may be required.[2] Start cooler and warm gently only if the reaction stalls.Oxidation is an exothermic process. Higher temperatures increase the reaction rate but also elevate the risk of over-oxidation (see Q3). A controlled increase can provide the necessary activation energy to overcome the barrier for the second oxidation step.
Reaction Time Extend the reaction duration. Monitor every 30-60 minutes by TLC/LC after the initial phase.Some oxidations can be sluggish, especially the second step from sulfoxide to sulfone. Giving the reaction more time at a controlled temperature is often the safest way to achieve completion.
Choice of Oxidant Use a reliable and selective oxidizing agent. Hydrogen peroxide in acetic acid is a common and effective choice.[2] Other options include m-CPBA or Oxone®.Different oxidants have different reactivity profiles. H₂O₂ is cost-effective and environmentally benign (byproduct is water), but may require acid catalysis.[3]
Q3: My analysis shows a highly polar impurity, possibly a di-acid. What is this and how did it form?

A3: This impurity is very likely 3-(methylsulfonyl)phthalic acid, the result of over-oxidation.

Expertise & Causality: While the thioether is the most sensitive site, the benzylic methyl group (at the C2 position) is also susceptible to oxidation under harsh conditions, converting it into a second carboxylic acid group.[4] This side reaction is a classic example of over-oxidation and is favored by:

  • Aggressive Oxidants: Using strong, non-selective oxidants like potassium permanganate (KMnO₄) significantly increases this risk.[5]

  • High Temperatures: Excessive heat provides the activation energy needed to oxidize the more stable C-H bonds of the methyl group.

  • Prolonged Reaction Times: Leaving the reaction for too long, especially with excess oxidant, can lead to the slow but steady formation of this di-acid byproduct.

cluster_0 Desired Pathway cluster_1 Side Pathway (Over-oxidation) Thioether Thioether Precursor Sulfone Target Sulfone Thioether->Sulfone Controlled Oxidation Phthalic_Acid 3-(methylsulfonyl)phthalic acid (Di-acid Impurity) Sulfone->Phthalic_Acid Harsh Conditions (Excess Heat/Oxidant)

Caption: Competing reaction pathways during the oxidation step.

Q4: What is the best experimental protocol to prevent both under- and over-oxidation?

A4: The key is a well-controlled, closely monitored reaction. The following protocol for oxidation using hydrogen peroxide is a robust starting point.

Authoritative Grounding: This protocol is based on established methods for the selective oxidation of thioethers to sulfones.[2][3]

Step-by-Step Experimental Protocol: Controlled Oxidation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 2-Methyl-3-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

  • Initial Oxidation: Cool the solution in an ice-water bath. Slowly add 30% hydrogen peroxide (H₂O₂) (approx. 2.2-2.5 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Controlled Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 50-60°C.

  • Diligent Monitoring: Begin monitoring the reaction by TLC or LC-MS after 1 hour, and every hour thereafter.

    • TLC System Example: Dichloromethane:Methanol (95:5) or Ethyl Acetate:Hexane with 1% acetic acid.

    • Goal: Observe the complete disappearance of the starting thioether and the intermediate sulfoxide.

  • Reaction Quench: Once monitoring confirms the absence of the sulfoxide, cool the reaction to room temperature. Quench any remaining peroxide by slowly adding a saturated solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with peroxide strips is negative.

  • Work-up: Precipitate the product by adding the reaction mixture to ice water. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Q5: I have a mixture of products. How can I purify my target sulfone?

A5: Purification strategy depends on the specific impurity present. Column chromatography is the most versatile method.

Expertise in Purification:

  • Removing Sulfoxide: The target sulfone is typically more polar than the sulfoxide intermediate. Silica gel column chromatography using a gradient elution of ethyl acetate in hexanes (or methanol in dichloromethane) is highly effective. The sulfone will elute after the sulfoxide.

  • Removing Phthalic Acid: The di-acid byproduct is significantly more polar than the target mono-acid sulfone.

    • Recrystallization: This can be very effective. A solvent system like ethanol/water or acetic acid/water may allow for the selective crystallization of the desired product, leaving the more polar di-acid in the mother liquor.

    • Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative. A higher percentage of the polar solvent (e.g., methanol) will be required to elute the di-acid after the target product has been collected.

Troubleshooting Workflow: A Diagnostic Tool

Start Analyze Crude Product (TLC, LC-MS, NMR) Impurity_Check Identify Major Impurity Start->Impurity_Check Sulfoxide Impurity: Sulfoxide (Under-oxidation) Impurity_Check->Sulfoxide Slightly more polar than product Phthalic_Acid Impurity: Di-Acid (Over-oxidation) Impurity_Check->Phthalic_Acid Highly polar di-acid character Starting_Material Impurity: Thioether (Reaction Stalled) Impurity_Check->Starting_Material Less polar than product Clean Product is Clean (>95% Purity) Impurity_Check->Clean No major impurities Action_Sulfoxide Solution: 1. Re-subject to reaction conditions. 2. Increase oxidant eq. slightly. 3. Extend reaction time. Sulfoxide->Action_Sulfoxide Action_Phthalic Solution: 1. Re-run with milder conditions. 2. Lower temperature. 3. Use a more selective oxidant. 4. Reduce reaction time. Phthalic_Acid->Action_Phthalic Action_Start Solution: 1. Check oxidant quality/titer. 2. Increase temperature moderately. 3. Check solvent/catalyst. Starting_Material->Action_Start

Caption: A logical workflow for diagnosing and solving impurity issues.

References

Technical Support Center: Scaling Up the Production of 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the process scale-up of 2-Methyl-3-(methylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to address the specific challenges encountered during the transition from laboratory to pilot or production scale.

Section 1: Synthesis Strategy Overview

The most direct and scalable synthetic route to this compound involves the oxidation of its thioether precursor, 2-Methyl-3-(methylthio)benzoic acid. This strategy is advantageous due to the commercial availability of starting materials and the well-documented nature of sulfide-to-sulfone oxidation reactions. The primary challenges in scaling this process lie in managing reaction exothermicity, ensuring complete oxidation while preventing side reactions, and developing a robust purification protocol to achieve high product purity.

The overall workflow is summarized below.

G cluster_0 Synthesis Phase cluster_1 Purification Phase Start Start: 2-Methyl-3-(methylthio)benzoic acid Oxidation Step 1: Controlled Oxidation Start->Oxidation Select scalable oxidant (e.g., UHP, H₂O₂) Workup Step 2: Reaction Quench & Work-up Oxidation->Workup Monitor IPCs for completion (TLC, HPLC) Crude_Isolation Step 3: Crude Product Isolation Workup->Crude_Isolation Precipitation / Extraction Purification Step 4: Recrystallization Crude_Isolation->Purification Transfer to purification train Drying Step 5: Product Drying Purification->Drying Select appropriate solvent system Final_Product Final Product: This compound Drying->Final_Product Vacuum oven at controlled temp.

Caption: General workflow for scaling the production of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up process, organized by procedural stage.

Part A: Reagent Selection & Stoichiometry

Q1: What is the best oxidizing agent for converting 2-Methyl-3-(methylthio)benzoic acid to the corresponding sulfone on a large scale?

A1: While many lab-scale oxidants exist, for large-scale production, the ideal choice must balance reactivity, safety, cost, and waste profile.

  • Urea-Hydrogen Peroxide (UHP): Highly recommended for scale-up. UHP is a stable, solid source of hydrogen peroxide, making it safer to handle and store than aqueous H₂O₂. It is cost-effective and facilitates an environmentally benign oxidation process, often in combination with an activator like phthalic anhydride, which can provide high yields of pure sulfones without requiring column chromatography.[1][2]

  • Hydrogen Peroxide (H₂O₂): A common and "green" oxidant, but its use at high concentrations (e.g., >30%) on a large scale requires careful thermal management due to the potential for runaway reactions.[3][4] Catalytic systems, such as those using niobium or tungsten compounds, can improve efficiency and selectivity for sulfone formation over the intermediate sulfoxide.[2]

  • Sodium Chlorite (NaClO₂): A practical method involves generating chlorine dioxide in situ from NaClO₂ and HCl.[5] This can be highly efficient but requires careful control of pH and stoichiometry to avoid the formation of chlorinated byproducts. The process is scalable and can overcome solubility issues associated with aqueous oxidants.[5]

Q2: How do I determine the correct stoichiometry of the oxidant? I'm concerned about over-oxidation.

A2: Over-oxidation to sulfone is the desired outcome here, but the primary concern is avoiding side reactions. The key intermediate is the 2-Methyl-3-(methylsulfinyl)benzoic acid (the sulfoxide).

  • Theoretical Stoichiometry: The oxidation of a sulfide to a sulfone requires two equivalents of oxidant (e.g., H₂O₂).

  • Practical Application: On scale, a slight excess of the oxidant (e.g., 2.1 to 2.5 equivalents) is typically used to drive the reaction to completion and consume the intermediate sulfoxide. The exact excess should be determined during process development studies.

  • Monitoring: The reaction should be closely monitored by an in-process control (IPC) such as HPLC or TLC to track the disappearance of the starting material and the sulfoxide intermediate. Once the sulfoxide is consumed, the reaction can be quenched.[4]

Part B: Reaction Conditions & Execution

Q3: Oxidation reactions are often exothermic. How can I safely manage the reaction temperature during scale-up?

A3: Thermal management is critical for safety and process control.[6]

  • Controlled Addition: The oxidant should be added slowly and sub-surface to the reaction mixture, allowing the reactor's cooling system to dissipate the generated heat. Never add the substrate to the bulk oxidant.

  • Solvent Choice: Select a solvent with a suitable boiling point that can help absorb thermal energy. Ethyl acetate is a good choice for UHP-based oxidations as it is effective and relatively easy to remove.[1] Glacial acetic acid is often used for H₂O₂ oxidations.[3]

  • Reactor Cooling: Ensure the reactor has sufficient cooling capacity. For highly exothermic steps, perform a reaction calorimetry study during development to understand the heat flow and plan for adequate cooling.

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this may increase cycle time and solvent costs.

Q4: What are the optimal temperature and reaction time?

A4: This is highly dependent on the chosen oxidant system.

  • UHP/Phthalic Anhydride: This system works well at moderate temperatures, often between room temperature and 50°C.[1]

  • H₂O₂/Acetic Acid: These reactions are typically run at room temperature.[3]

  • General Guidance: Start with the conditions reported in literature or developed at the lab scale. During scale-up, you may need to adjust the temperature profile and addition rate to maintain a safe operating window. Reaction times can range from a few hours to over 24 hours. The endpoint should always be determined by IPCs, not by time alone.

Part C: Work-up and Product Isolation

Q5: What is the most effective way to quench the reaction and isolate the crude product?

A5: The work-up procedure must safely neutralize any remaining oxidant and efficiently isolate the product.

  • Quenching: For peroxide-based oxidations, a common method is to add an aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). The quench should be performed at a controlled temperature (e.g., < 20°C).

  • Isolation: Since the product is a carboxylic acid, its solubility is pH-dependent. After quenching, the product can often be precipitated by adjusting the pH of the aqueous solution with an acid (e.g., HCl) to a pH of 1-2.[7] The resulting solid can then be collected by filtration. Alternatively, if the product remains in an organic layer, an extractive work-up followed by solvent evaporation can be used.

Q6: My crude product is an oil and won't crystallize during isolation. What should I do?

A6: Oiling out can be caused by impurities or residual solvent.

  • Solvent Seeding: Add a few seed crystals of pure product to encourage crystallization.

  • Solvent Swap: If the reaction solvent is hindering crystallization, distill it off and replace it with a solvent in which the product is less soluble (an anti-solvent), such as heptane or water.

  • Temperature Control: Ensure the mixture is cooled slowly and stirred gently to promote the formation of a crystalline solid rather than an amorphous oil.

Part D: Purification

Q7: What is the best method for purifying the crude this compound at scale?

A7: Recrystallization is the most industrially viable method for purifying solid organic compounds.

  • Solvent Selection: The ideal solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures. Common solvents for recrystallization of aromatic acids include alcohols (isopropanol, ethanol), esters (ethyl acetate), or mixtures with anti-solvents like heptane or water.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove any insoluble impurities, then allow the solution to cool slowly to induce crystallization. The pure product is then collected by filtration and washed with a small amount of cold solvent.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the scale-up process.

G start_node Problem: Final Product Fails Specification dec_purity Issue: Low Purity? start_node->dec_purity dec_yield Issue: Low Yield? start_node->dec_yield dec_appearance Issue: Off-Color / Appearance? start_node->dec_appearance cause_impurity Cause: Residual Sulfoxide or Starting Material dec_purity->cause_impurity Yes cause_byproduct Cause: Process-Related Byproducts dec_purity->cause_byproduct No, unknown peaks cause_incomplete Cause: Incomplete Reaction dec_yield->cause_incomplete Yes cause_loss Cause: Product Loss During Work-up / Recrystallization dec_yield->cause_loss No, conversion was good dec_appearance->cause_byproduct No, stable but colored cause_degradation Cause: Product Degradation dec_appearance->cause_degradation Yes sol_impurity Action: Optimize recrystallization solvent. Increase oxidant excess or reaction time. cause_impurity->sol_impurity sol_byproduct Action: Review reaction conditions (temp, pH). Introduce a carbon or silica gel treatment. cause_byproduct->sol_byproduct sol_incomplete Action: Increase oxidant equivalents. Extend reaction time. Verify catalyst activity. cause_incomplete->sol_incomplete sol_loss Action: Optimize pH for precipitation. Minimize washes. Check filter for leaks. cause_loss->sol_loss sol_degradation Action: Check for thermal instability. Dry product at lower temperature. cause_degradation->sol_degradation

Caption: Troubleshooting decision tree for scaling up production.

Section 4: Detailed Protocols

Protocol 1: Scale-Up Synthesis via UHP Oxidation

This protocol is based on a metal-free, scalable method.[1]

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor with 2-Methyl-3-(methylthio)benzoic acid (1.0 eq) and ethyl acetate (10 L/kg of starting material). Begin agitation.

  • Reagent Addition: Add phthalic anhydride (1.5 eq) to the mixture.

  • Oxidant Charge: In a separate vessel, prepare a slurry of Urea-Hydrogen Peroxide (UHP) (2.5 eq) in ethyl acetate.

  • Controlled Oxidation: Slowly add the UHP slurry to the reactor over 2-4 hours, maintaining the internal temperature between 25-35°C using jacket cooling.

  • Reaction Monitoring: Monitor the reaction progress every 2 hours using HPLC. The reaction is complete when the starting material and sulfoxide intermediate are <1.0% by area.

  • Quench: Once complete, cool the reaction mixture to 10°C. Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) to quench any excess peroxide, ensuring the temperature does not exceed 25°C.

  • Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Wash: Wash the organic layer with a 5% aqueous sodium bicarbonate solution, followed by a wash with brine.

  • Isolation: Concentrate the organic layer under vacuum to approximately one-third of its original volume. Cool the concentrated solution to 0-5°C and hold for 4-6 hours to crystallize the product.

  • Filtration & Drying: Filter the solid product, wash the cake with cold ethyl acetate, and dry in a vacuum oven at 50-60°C until a constant weight is achieved.

Section 5: Impurity Management

Effective control of impurities is essential for producing high-quality material suitable for drug development.[8]

Potential Impurity Origin Control Strategy & Mitigation
2-Methyl-3-(methylthio)benzoic acid Unreacted starting material.- Ensure sufficient equivalents of oxidant (2.1-2.5 eq).- Increase reaction time or temperature if conversion stalls.- Highly soluble in most organic solvents; removed during recrystallization.
2-Methyl-3-(methylsulfinyl)benzoic acid Incomplete oxidation intermediate.- Monitor reaction by HPLC to ensure its full conversion.- Can be difficult to separate from the final product due to similar polarity. Drive reaction to completion.
Phthalic Acid Byproduct from phthalic anhydride activator.- Removed during the aqueous sodium bicarbonate wash in the work-up, as it forms a water-soluble salt.
Process Solvents Residual ethyl acetate, etc.- Ensure efficient drying of the final product under vacuum at an appropriate temperature. Monitor by GC headspace analysis.
Heavy Metals Contamination from catalysts (if used).- If using a metal catalyst, perform post-purification analysis (e.g., ICP-MS) to ensure levels are within acceptable limits. Opt for metal-free methods like UHP oxidation to avoid this issue.[1][2]

References

Technical Support Center: Stability Testing of 2-Methyl-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for designing and troubleshooting stability testing protocols for the active pharmaceutical ingredient (API) 2-Methyl-3-(methylsulfonyl)benzoic acid. It is intended for researchers, analytical scientists, and drug development professionals engaged in characterizing the stability profile of this molecule to ensure its quality, safety, and efficacy over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of performing stability testing on this compound?

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1] For this compound, the key objectives are:

  • To Establish a Retest Period: This determines the timeframe during which the API is expected to remain within its established specifications and, therefore, is suitable for use in the manufacturing of a drug product.[1]

  • To Determine Recommended Storage Conditions: Based on the stability data, appropriate storage conditions (e.g., temperature, humidity control, protection from light) are defined to ensure the API's integrity.[1]

  • To Elucidate Degradation Pathways: By subjecting the molecule to stress conditions (forced degradation), we can identify potential degradation products and understand the chemical pathways through which it degrades.[2][3] This knowledge is crucial for developing and validating stability-indicating analytical methods.

Q2: Based on its structure, what are the most probable degradation pathways for this compound?

The structure of this compound contains a benzoic acid moiety and a methylsulfonyl group attached to a substituted benzene ring. Based on these functional groups, the following degradation pathways are anticipated:

  • Hydrolysis: While the methylsulfonyl group is generally stable, the carboxylic acid does not undergo hydrolysis. However, the overall stability of the molecule in aqueous solutions at different pH values must be evaluated as part of stress testing.[4][5]

  • Oxidation: Oxidation is a common degradation pathway for many pharmaceuticals.[6][7] The aromatic ring and the methyl groups could be susceptible to oxidative stress, potentially initiated by atmospheric oxygen (autoxidation) or trace metal ions.[8][9] The sulfur atom in the methylsulfonyl group is already in its highest oxidation state and is unlikely to be further oxidized.

  • Photodegradation: Aromatic compounds can be sensitive to light.[2] Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradants. The ICH Q1B guideline mandates photostability testing for new drug substances.[10][11]

  • Thermal Degradation: Benzoic acid and its derivatives have been shown to undergo decarboxylation (loss of CO2) at elevated temperatures.[12][13] This is a critical potential degradation pathway to investigate under thermal stress conditions.

Q3: What are the standard ICH conditions for long-term and accelerated stability studies?

The International Council for Harmonisation (ICH) provides globally accepted guidelines for stability testing. The choice of long-term conditions is based on the climatic zone where the drug will be marketed.[14] For climatic zones I and II (temperate and subtropical), the following conditions are standard as per the ICH Q1A(R2) guideline:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Table based on data from ICH Q1A(R2) Guideline.[1][15]

Causality: Accelerated testing uses elevated temperature and humidity to speed up chemical degradation and physical changes.[14] If a "significant change" occurs during the 6-month accelerated study, the intermediate study provides data at a moderate condition to evaluate the temperature effect.[1] Long-term studies provide the definitive data for establishing the retest period.[14]

Q4: What is a "stability-indicating method," and why is it essential?

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[16] It must be able to separate, detect, and quantify the API in the presence of its potential degradation products and any process impurities.

Trustworthiness: The method's validity is established through forced degradation studies.[17] By intentionally degrading the API, you generate the very impurities the method needs to resolve from the main compound. This ensures that if the drug degrades on storage, your analytical method will be able to detect and measure that change accurately, making the entire stability testing system self-validating and trustworthy.

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key stability experiments and offers solutions to common issues encountered during these studies.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical method.[15] The goal is to achieve 5-20% degradation of the API.[4]

Methodology: Prepare solutions of this compound (e.g., at 1 mg/mL) and expose them to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

Stress ConditionReagent / ConditionTypical DurationRationale & In-situ Neutralization
Acid Hydrolysis 0.1 M HCl, heat at 60°C24 - 72 hoursSimulates acidic environments. After exposure, cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[4]
Base Hydrolysis 0.1 M NaOH, heat at 60°C2 - 8 hoursSimulates alkaline environments. After exposure, cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.[4]
Oxidation 3% H₂O₂, room temperature24 hoursSimulates exposure to oxidative stress.[6] No neutralization is typically required, but dilution before injection may be necessary.
Thermal (Solid) Dry heat at 80°C (or 10°C above accelerated temp)48 hoursEvaluates the intrinsic thermal stability of the solid-state API.[18]
Thermal (Solution) Heat solution at 80°C48 hoursEvaluates thermal stability in solution, which can reveal different degradation pathways (e.g., decarboxylation).[12]
Photostability ICH Q1B Option 2 light source (cool white fluorescent and near-UV lamps)Overall illumination ≥ 1.2 million lux hours; Integrated near-UV energy ≥ 200 watt-hours/m²Assesses the impact of light exposure. A dark control sample must be stored under the same temperature conditions to differentiate light vs. thermal degradation.[10][19]

Workflow Diagram: Stability Study Initiation

Caption: Workflow from forced degradation to formal stability testing.

Troubleshooting Guide: HPLC Analysis for Stability Samples

This guide addresses common issues observed during the High-Performance Liquid Chromatography (HPLC) analysis of stability samples.

Q: I'm observing significant peak tailing for the main API peak, affecting accurate integration. What could be the cause?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

Potential CauseTroubleshooting StepsScientific Rationale
Secondary Silanol Interactions Adjust mobile phase pH. For an acidic compound like this, a lower pH (e.g., 2.5-3.0) using a buffer like phosphate or formate will ensure the carboxylic acid is fully protonated, minimizing unwanted ionic interactions with free silanols on the silica packing.[20]Suppressing the ionization of the analyte and silanol groups reduces secondary interactions, leading to more symmetrical peaks.
Column Overload Inject a lower concentration of the sample.Exceeding the column's mass capacity leads to a non-linear isotherm, causing peak distortion.[20]
Column Contamination/Age Flush the column with a strong solvent (e.g., isopropanol) or replace the column if it's old or has been used extensively with buffered mobile phases.[21]Contaminants can create active sites that cause tailing. Over time, the stationary phase can degrade, exposing more silanols.
Extra-Column Dead Volume Check all fittings and tubing between the injector and detector. Ensure tubing is cut cleanly and properly seated.Excessive volume outside the column allows the sample band to spread before and after separation, causing peak broadening and tailing.

Q: An unknown peak is growing over time in my accelerated stability samples, but it's not one I identified in my forced degradation study. What should I do?

A: This indicates that the accelerated condition is producing a degradation pathway not captured by your initial stress testing, or that an interaction with excipients (in a drug product) or the container is occurring.

Workflow Diagram: Investigating a New Degradant Peak

G New_Peak New Degradant Peak Observed in Stability Study Confirm Confirm Peak is Real (Re-inject, check blank) New_Peak->Confirm Investigate Is the peak > Identification Threshold (e.g., per ICH Q3A/B)? Confirm->Investigate Characterize Characterize Structure (LC-MS, NMR) Investigate->Characterize Yes No_Action Monitor in Future Studies Investigate->No_Action No Modify_Stress Modify Forced Degradation (e.g., different temp/humidity) to generate the new peak Characterize->Modify_Stress Update_Method Update & Re-validate Analytical Method Characterize->Update_Method Modify_Stress->Update_Method Monitor Monitor and Report Update_Method->Monitor

Caption: Decision tree for investigating an unknown stability degradant.

Procedural Steps:

  • Confirm the Peak: Re-inject the sample to ensure the peak is not an anomaly. Analyze a mobile phase blank to rule out solvent contamination or carryover.[22]

  • Assess Significance: Compare the peak's area percent to the identification and qualification thresholds outlined in ICH guidelines (Q3A for drug substance, Q3B for drug product).

  • Structural Elucidation: If the peak exceeds the identification threshold, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its mass and fragmentation pattern, which provides clues to its structure.

  • Refine Forced Degradation: Design new stress experiments to intentionally generate this impurity. This might involve intermediate temperature/humidity conditions or longer exposure times. This is crucial for confirming its identity and for use as a marker in future method validations.[17]

Q: My HPLC baseline is drifting upwards during a gradient run. How can I fix this?

A: Baseline drift in gradient elution is almost always related to the mobile phase or the detector.

Potential CauseTroubleshooting StepsScientific Rationale
Mismatched Mobile Phase Absorbance Ensure both mobile phase A (aqueous) and B (organic) have similar UV absorbance at the detection wavelength. If using a UV-absorbing buffer/additive (e.g., TFA), add it to both mobile phases A and B at the same concentration.As the proportion of mobile phase B increases during the gradient, if it has a higher absorbance than A, the baseline will rise. Equalizing the absorbance of the solvents prevents this.
Contaminated Solvents Use high-purity, HPLC-grade solvents and fresh, filtered buffers. A contaminated solvent (often the weaker solvent, A) can release impurities as the gradient strength increases, causing a rising baseline and ghost peaks.[20]Contaminants that are retained under initial conditions elute as the organic concentration increases, creating a "pseudo-gradient" of impurities that raises the baseline.
Column Not Equilibrated Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.An unequilibrated column will continue to "bleed" previously used solvents or adsorbed sample components, leading to an unstable baseline.
Detector Lamp Failing Check the detector lamp's energy or intensity reading. An aging lamp can cause baseline drift and increased noise.[20]A failing lamp provides inconsistent light intensity, which the detector registers as a fluctuating or drifting baseline.

References

Validation & Comparative

A Comparative In Vivo Validation Guide for 2-Methyl-3-(methylsulfonyl)benzoic acid: A Putative Novel COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Hypothesis

In the landscape of anti-inflammatory drug discovery, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is perpetual. This guide focuses on the in vivo validation of a novel compound, 2-Methyl-3-(methylsulfonyl)benzoic acid . As no prior biological activity data for this specific molecule is publicly available, our validation strategy is built upon a robust structure-activity relationship (SAR) hypothesis.

The chemical structure of this compound features a methylsulfonylphenyl moiety. This functional group is a cornerstone of the "coxib" class of drugs, which are selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] The presence of this group allows these drugs to bind to a specific hydrophobic side pocket in the COX-2 enzyme, conferring selectivity over the constitutively expressed COX-1 isoform.[2][3] Inhibition of COX-1 is associated with common NSAID-related side effects, such as gastrointestinal damage.[3][4]

Therefore, we hypothesize that This compound acts as a selective COX-2 inhibitor, blocking the production of inflammatory prostaglandins and thereby exerting anti-inflammatory effects with a potentially favorable gastrointestinal safety profile.

This guide provides a comprehensive, multi-faceted framework for the in vivo validation of this hypothesis. We will compare its performance against a vehicle control and a well-established selective COX-2 inhibitor, Celecoxib , as the positive control.[5][6] The protocols herein are designed to be self-validating systems, providing a clear, data-driven path to characterize the compound's pharmacodynamic efficacy, pharmacokinetic profile, and key safety liabilities.

Chapter 1: Pharmacodynamic Efficacy in an Acute Inflammation Model

To test our primary hypothesis, we must employ an in vivo model where the inflammatory response is heavily dependent on the production of prostaglandins via the COX-2 pathway. The carrageenan-induced paw edema model in rats is the industry-standard assay for this purpose, having been used for decades to screen for anti-inflammatory drugs.[7][8] Carrageenan injection into the paw induces a localized, acute inflammation characterized by edema, which is mediated by prostaglandins and other inflammatory molecules.[7]

Experimental Objective

To quantify the anti-inflammatory efficacy of this compound by measuring its ability to reduce paw edema compared to vehicle and the positive control, Celecoxib.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Data Acquisition & Analysis Acclimatize Animal Acclimatization (7 days) Baseline Baseline Paw Volume Measurement (Plethysmometer) Acclimatize->Baseline Dosing Oral Dosing (Vehicle, Celecoxib, Test Compound) Baseline->Dosing Induction Subplantar Carrageenan Injection (1% in Saline, 0.1 mL) Dosing->Induction T = 60 min Measurement Measure Paw Volume (Hourly for 4-5 hours) Induction->Measurement Euthanasia Euthanasia & Paw Excision Measurement->Euthanasia Weighing Paw Weight Measurement Euthanasia->Weighing Analysis Calculate % Inhibition of Edema Weighing->Analysis

Caption: Workflow for the rat paw edema anti-inflammatory assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping (n=6-8 per group):

    • Group 1 (Negative Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose).

    • Group 2 (Positive Control): Celecoxib (10 mg/kg, oral).[9]

    • Group 3 (Test Compound - Low Dose): this compound (e.g., 10 mg/kg, oral).

    • Group 4 (Test Compound - Mid Dose): this compound (e.g., 30 mg/kg, oral).

    • Group 5 (Test Compound - High Dose): this compound (e.g., 100 mg/kg, oral).

  • Procedure: a. Fast animals overnight but allow free access to water. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the baseline, V₀). c. Administer the respective treatments (Vehicle, Celecoxib, or Test Compound) via oral gavage. d. One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.[7][10] e. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]

  • Data Analysis:

    • Edema Volume (mL): Calculated as Vₜ - V₀.

    • Percentage Inhibition of Edema: Calculated using the formula: [(Edema_control - Edema_treated) / Edema_control] * 100

Data Presentation: Expected Efficacy Results
Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition of Edema
Vehicle Control -0.85 ± 0.070%
Celecoxib 100.38 ± 0.0555.3%
Test Compound 100.65 ± 0.0623.5%
Test Compound 300.42 ± 0.0450.6%
Test Compound 1000.35 ± 0.0558.8%

Data are hypothetical and presented as Mean ± SEM.

Chapter 2: In Vivo Pharmacokinetic (PK) Profiling

Understanding a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is critical for interpreting efficacy and toxicity data.[11][12] A potent compound is useless if it cannot reach its target in sufficient concentrations or if it is cleared too rapidly. This study provides essential information for dose selection and predicts the potential for drug-drug interactions.[13]

Experimental Objective

To determine the key pharmacokinetic parameters of this compound in rats following oral and intravenous administration.

Detailed Experimental Protocol: PK Study
  • Animal Model: Male Wistar rats (200-250g) with cannulated jugular veins for serial blood sampling.

  • Grouping (n=3-4 per group):

    • Group 1 (Oral): this compound (e.g., 30 mg/kg in a suitable vehicle).

    • Group 2 (Intravenous): this compound (e.g., 5 mg/kg in a solubilizing vehicle like saline with DMSO/Solutol).

  • Procedure: a. Fast animals overnight. b. Administer the compound via the specified route (oral gavage or IV bolus). c. Collect blood samples (~100 µL) from the jugular vein cannula at predefined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose). d. Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters
ParameterOral (30 mg/kg)IV (5 mg/kg)Description
Cₘₐₓ (ng/mL) 15004500Maximum observed plasma concentration
Tₘₐₓ (h) 2.00.08Time to reach Cₘₐₓ
AUC₀-t (ng·h/mL) 85006000Area under the concentration-time curve
t₁/₂ (h) 6.55.8Elimination half-life
F (%) ~75%N/AOral Bioavailability

Data are hypothetical.

Chapter 3: Preliminary Safety & Toxicology Assessment

A primary driver for developing selective COX-2 inhibitors was to mitigate the gastrointestinal toxicity associated with non-selective NSAIDs.[14][15] Therefore, a preliminary assessment of ulcerogenic potential is a critical step in validating our compound as a potentially safer alternative.

Hypothesized Mechanism of Action & Safety Rationale

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Inhibitor Action Stimulus Cell Damage / Inflammatory Signals AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_House Prostaglandins (Gastric Protection, Platelet Function) COX1->PG_House PG_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflam NSAID Traditional NSAIDs NSAID->COX1 NSAID->COX2 TestCmpd Hypothesized Action of This compound TestCmpd->COX2

Caption: Hypothesized selective inhibition of COX-2 over COX-1.

Experimental Objective

To evaluate the potential for this compound to cause gastric ulceration after repeated dosing in rats, compared to a non-selective NSAID and vehicle.

Detailed Experimental Protocol: Ulcerogenic Potential
  • Animal Model: Male Wistar rats (180-200g).

  • Grouping (n=6-8 per group):

    • Group 1 (Negative Control): Vehicle, once daily for 5 days.

    • Group 2 (Positive Control): Indomethacin (a non-selective NSAID, 10 mg/kg), once daily for 5 days.

    • Group 3 (Test Compound): this compound (100 mg/kg, highest effective dose), once daily for 5 days.

  • Procedure: a. Administer treatments orally for 5 consecutive days. b. On day 6, fast the animals for 18 hours, but allow water. c. Euthanize the animals and carefully excise the stomachs. d. Open the stomach along the greater curvature and rinse with saline to examine the gastric mucosa for lesions or ulcers.

  • Data Analysis:

    • Score the gastric lesions for each animal based on their number and severity (e.g., 0 = no lesions, 1 = small petechiae, 5 = severe ulceration with perforation).

    • Calculate a mean Ulcer Index (UI) for each group.

Data Presentation: Ulcer Index Comparison
Treatment GroupDose (mg/kg/day)Mean Ulcer Index (UI)Observations
Vehicle Control -0.1 ± 0.1No significant lesions
Indomethacin 104.2 ± 0.5Severe ulceration, hemorrhaging
Test Compound 1000.8 ± 0.3Minimal petechial lesions

Data are hypothetical and presented as Mean ± SEM.

Conclusion and Forward Path

This guide outlines a foundational in vivo strategy to validate the biological activity of this compound. Based on structural analysis, the compound is hypothesized to be a selective COX-2 inhibitor. The proposed experiments will rigorously test this hypothesis by:

  • Confirming Anti-inflammatory Efficacy: The carrageenan-induced paw edema model will establish if the compound has dose-dependent anti-inflammatory activity comparable to a known COX-2 inhibitor.

  • Characterizing Drug-like Properties: The pharmacokinetic study will determine if the compound has favorable ADME properties, such as good oral bioavailability and a reasonable half-life, necessary for a viable drug candidate.

  • Assessing a Key Safety Liability: The ulcerogenic potential study will provide the first indication of whether the compound spares the gastric mucosa, a key advantage of COX-2 selectivity.

Successful outcomes from these studies—demonstrating significant anti-inflammatory efficacy, favorable pharmacokinetics, and a low ulcerogenic index—would provide strong validation of the initial hypothesis and justify further, more detailed preclinical development.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Pharmaceutical Intermediate

2-Methyl-3-(methylsulfonyl)benzoic acid is a specialized organic molecule whose structure, featuring a benzoic acid moiety, suggests its potential role as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] In the rigorous landscape of drug development, the purity, stability, and concentration of such intermediates must be unequivocally established. This necessitates the development of robust and reliable analytical methods.

However, developing a single validated method is often insufficient. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), emphasize that analytical procedures must be fit for their intended purpose.[3][4] When different analytical techniques are used across studies or during different stages of development, a cross-validation study becomes essential. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable data.[5][6]

This guide provides an in-depth, experience-driven comparison of two orthogonal analytical methods for the quantitative analysis of this compound: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. We will delve into the causality behind experimental choices, provide detailed validation protocols grounded in ICH Q2(R2) principles[7], and present a complete cross-validation workflow to ensure data integrity across platforms.

Pillar 1: Method Development & Rationale

The selection of analytical techniques is not arbitrary; it is dictated by the physicochemical properties of the analyte. This compound possesses a polar carboxylic acid group, an aromatic ring (a chromophore), and is moderately soluble in polar organic solvents.[1] These characteristics guide our choice of two powerful, yet fundamentally different, analytical approaches.

Method A: Stability-Indicating HPLC-UV Analysis

High-Performance Liquid Chromatography is the quintessential technique for non-volatile, polar organic molecules. Its versatility and robustness make it the workhorse for quality control (QC) in pharmaceutical manufacturing.

  • Principle: The method separates the analyte from impurities based on their differential partitioning between a non-polar stationary phase (the column) and a polar mobile phase.

  • Causality of Choices:

    • Technique: Reversed-Phase HPLC (RP-HPLC) is chosen because the analyte has sufficient hydrophobicity from its substituted benzene ring to be retained on a non-polar column.

    • Column: A C18 stationary phase is selected for its strong hydrophobic character, which provides effective retention and separation of aromatic compounds.[8]

    • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid is employed. The acetonitrile acts as the strong, organic eluent. The formic acid is critical; it acidifies the mobile phase to a pH well below the pKa of the carboxylic acid group (~3.5-4.5), thereby suppressing its ionization. This ensures the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times.

    • Detection: UV detection at 254 nm is selected, as the benzene ring provides a strong chromophore, allowing for sensitive and linear detection.[8]

Method B: Confirmatory GC-MS Analysis with Derivatization

Gas Chromatography offers high separation efficiency but requires analytes to be volatile and thermally stable. The carboxylic acid group on our target molecule makes it non-volatile and prone to strong adsorption onto the GC column, preventing its analysis in its native form.[9]

  • Principle: The analyte is chemically modified (derivatized) to increase its volatility. The derivatized compound is then vaporized and separated in a heated column based on its boiling point and interaction with the stationary phase. Mass Spectrometry provides highly specific detection and structural confirmation.

  • Causality of Choices:

    • Derivatization: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the chosen derivatization strategy. BSTFA is a potent silylating agent that quantitatively converts the active hydrogen of the carboxylic acid into a non-polar, thermally stable trimethylsilyl (TMS) ester. This step is essential to make the analyte suitable for GC analysis.[10]

    • Technique: GC-MS is selected for its orthogonality to HPLC. The separation is based on volatility and polarity, while detection is based on mass-to-charge ratio. This provides a powerful, independent confirmation of both identity and quantity.

    • Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) mode is used for quantification. By monitoring specific, characteristic ions of the derivatized analyte, we achieve exceptional sensitivity and selectivity, effectively eliminating interference from the sample matrix.

Pillar 2: The Self-Validating System: Forced Degradation & Method Validation

Before cross-validation can occur, each method must be individually and rigorously validated to prove it is fit for purpose, following ICH Q2(R2) guidelines.[3][7] A critical prerequisite for this is a forced degradation study, which is essential for establishing the specificity and stability-indicating nature of the methods.[11][12]

Forced Degradation Protocol

The objective of a forced degradation study is to intentionally stress the analyte to produce potential degradation products.[13] A successful analytical method must be able to separate the intact analyte peak from all potential degradant peaks, thus proving its specificity.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in acetonitrile.

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the dry powder at 105°C for 48 hours, then dissolve in acetonitrile.

    • Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralization & Dilution: After exposure, neutralize the acid and base samples. Dilute all stressed samples to a target concentration of 100 µg/mL for analysis.

  • Analysis: Analyze all samples by both the HPLC-UV and GC-MS methods to assess for peak purity and resolution between the parent peak and any formed degradants. A degradation of 10-20% is generally considered optimal for this purpose.[13][14]

Validation Parameters & Acceptance Criteria

The following parameters must be assessed for each method. The results, presented hypothetically, demonstrate the suitability of each method.

Table 1: Summary of Validation Data for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UV MethodGC-MS Method (post-derivatization)ICH Q2(R2) Acceptance Criteria
Specificity No interference from degradants; Peak Purity > 0.999No co-eluting peaks at the analyte's m/zMethod is specific for the analyte
Linearity (Range) 1 - 200 µg/mL1 - 200 µg/mLCorrelation Coefficient (r²) ≥ 0.998
Correlation (r²) 0.99950.9991
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.1%80% - 120% of nominal (typically tighter, 98-102% for assay)
Precision (%RSD)
- Repeatability (n=6)0.8%1.1%RSD ≤ 2%
- Intermediate Precision1.2%1.5%RSD ≤ 3%
Limit of Quantitation (LOQ) 1.0 µg/mL0.8 µg/mLSufficiently low for intended analysis
Robustness Unaffected by small changes in flow rate & mobile phase compositionUnaffected by small changes in oven ramp rate & carrier gas flowNo significant impact on results

Pillar 3: The Cross-Validation Study

With both methods individually validated, the final step is to directly compare their performance using the same set of samples. This study will confirm that the methods are interchangeable for quantitative purposes.[15][16]

Cross-Validation Workflow Diagram

The entire process, from initial development to final comparison, can be visualized as a structured workflow.

G cluster_0 Method Development & Pre-Validation cluster_1 Method A: HPLC-UV cluster_2 Method B: GC-MS cluster_3 Comparative Analysis Analyte Analyte Characterization (this compound) ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Analyte->ForcedDeg informs HPLC_Dev HPLC Method Development ForcedDeg->HPLC_Dev proves specificity GC_Dev GC-MS Method Development (with Derivatization) ForcedDeg->GC_Dev proves specificity HPLC_Val Full Method Validation (ICH Q2) HPLC_Dev->HPLC_Val CrossVal Cross-Validation Study HPLC_Val->CrossVal analyze GC_Val Full Method Validation (ICH Q2) GC_Dev->GC_Val GC_Val->CrossVal analyze QC_Samples Prepare QC Samples (Low, Medium, High) QC_Samples->CrossVal provide samples Conclusion Methods are Interchangeable CrossVal->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocol for Cross-Validation
  • Prepare Quality Control (QC) Samples: Prepare three batches of QC samples by spiking a known amount of this compound into a representative matrix (e.g., a placebo formulation or reaction mixture). The concentrations should cover the analytical range:

    • Low QC (LQC): 5 µg/mL

    • Medium QC (MQC): 50 µg/mL

    • High QC (HQC): 150 µg/mL

  • Sample Analysis:

    • Analyze six replicates of each QC level (LQC, MQC, HQC) using the validated HPLC-UV method.

    • Analyze another six replicates of each QC level using the validated GC-MS method (including the derivatization step).

  • Data Evaluation:

    • Calculate the mean concentration and %RSD for each QC level for both methods.

    • Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level using the formula: % Difference = [(Conc_HPLC - Conc_GCMS) / mean(Conc_HPLC, Conc_GCMS)] * 100

Data Presentation and Acceptance Criteria

The results of the cross-validation study are summarized below. The primary acceptance criterion is that the percentage difference between the mean results of the two methods should not exceed 15%.[6]

Table 2: Cross-Validation Results: HPLC-UV vs. GC-MS

QC LevelMean Concentration (µg/mL)Method A: HPLC-UVMean Concentration (µg/mL)Method B: GC-MS% DifferenceAcceptance Criteria Met?
Low QC (5 µg/mL) 5.084.913.4%Yes (≤ 15%)
Medium QC (50 µg/mL) 50.3551.12-1.5%Yes (≤ 15%)
High QC (150 µg/mL) 149.7152.1-1.6%Yes (≤ 15%)
Logical Relationship Between Validated Methods

The choice between these two validated methods depends on the analytical goal.

G Start Analytical Requirement Defined Decision Routine QC Assay or Impurity ID / Confirmatory? Start->Decision HPLC Use Validated HPLC-UV Method Decision->HPLC Routine QC GCMS Use Validated GC-MS Method Decision->GCMS Confirmatory / ID HPLC_Adv Advantages: - High Throughput - Simple Sample Prep - Robust for Routine Use HPLC->HPLC_Adv GCMS_Adv Advantages: - High Specificity (MS) - Orthogonal Confirmation - Structure Elucidation Aid GCMS->GCMS_Adv

Caption: Decision tree for selecting the appropriate validated analytical method.

Conclusion

This guide has demonstrated the comprehensive process for the cross-validation of two orthogonal, stability-indicating analytical methods for this compound. Both the developed HPLC-UV and GC-MS methods were shown to be specific, linear, accurate, and precise, meeting the rigorous standards set by ICH guidelines.[7]

The successful cross-validation, with percentage differences well within the 15% acceptance limit, provides a high degree of confidence that both methods yield comparable quantitative data. This interchangeability is invaluable in a drug development setting, allowing for flexibility in analytical testing. The HPLC-UV method is ideally suited for high-throughput routine quality control, while the GC-MS method serves as a superior tool for confirmatory analysis and impurity identification. By employing this structured, science-based approach, researchers and drug development professionals can ensure the integrity and reliability of their analytical data, a cornerstone of regulatory compliance and patient safety.

References

A Comparative Guide to the Efficacy of Synthesis Routes for Methylsulfonylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methylsulfonylbenzoic acids are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. Their utility as building blocks, particularly in the development of enzyme inhibitors and herbicides, has driven significant research into efficient and scalable synthetic methodologies. This guide provides an in-depth, objective comparison of the prevalent synthesis routes to methylsulfonylbenzoic acids, with a focus on their efficacy, scalability, and environmental impact. The information presented herein is intended for researchers, scientists, and professionals in drug development and process chemistry, offering field-proven insights and supporting experimental data to inform the selection of the most appropriate synthetic strategy.

Core Synthetic Strategies

The synthesis of methylsulfonylbenzoic acids can be broadly categorized into two primary strategies:

  • Oxidation of a Pre-functionalized Benzene Ring: This approach typically involves the oxidation of a methylthio group or a methyl group on a pre-existing benzoic acid derivative or its precursor.

  • Construction of the Benzoic Acid Moiety on a Methylsulfonylbenzene Core: This strategy involves introducing the carboxylic acid functionality to a benzene ring that already contains the methylsulfonyl group.

This guide will dissect the most common methods within these strategies, evaluating their respective strengths and weaknesses.

Route 1: Oxidation of Methylthiobenzoic Acids

This is a direct and widely used method for the synthesis of methylsulfonylbenzoic acids. The core of this route is the oxidation of the sulfur atom in a methylthiobenzoic acid precursor to the corresponding sulfone.

Mechanistic Considerations

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The choice of oxidizing agent is critical to ensure the reaction goes to completion without over-oxidation or unwanted side reactions on the aromatic ring or the carboxylic acid group. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an acidic medium, such as glacial acetic acid, which facilitates the oxidation process.

Visualization of the Synthetic Pathway

cluster_0 Route 1: Oxidation of Methylthiobenzoic Acid A Methylthiobenzoic Acid B Methylsulfonylbenzoic Acid A->B [O] H₂O₂, Acetic Acid

Caption: General scheme for the synthesis of methylsulfonylbenzoic acid via oxidation.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzoic Acid[1]
  • Reaction Setup: In a round-bottom flask, a mixture of 5 g of 4-(methylthio)benzoic acid (97%) and 30 mL of glacial acetic acid is prepared.

  • Cooling: The mixture is cooled in a water bath containing ice.

  • Addition of Oxidant: 8.5 g of 30% hydrogen peroxide is added gradually over one hour. The temperature should be monitored to prevent a significant rise.

  • Reaction: The reaction mixture is then heated for 1.5 hours at a temperature between 70°C and 100°C.

  • Work-up: After heating, the mixture is allowed to cool to room temperature. A solution of 3 g of sodium sulfite in 57 g of water is added to quench any remaining peroxide.

  • Isolation: The solid product is filtered, washed three times with cold deionized water, and dried overnight.

Efficacy and Performance Data
ParameterValueReference
Starting Material4-(methylthio)benzoic acid[1]
Oxidizing Agent30% Hydrogen Peroxide[1]
SolventGlacial Acetic Acid[1]
Reaction Temperature70-100°C[1]
Reaction Time1.5 hours[1]
Yield88.1%[1]
Expert Analysis

Advantages:

  • High Yield: This method provides good to excellent yields.[1]

  • Directness: It is a straightforward conversion of a readily available precursor.

  • Cost-Effective Oxidant: Hydrogen peroxide is an inexpensive and relatively safe oxidizing agent.

Disadvantages:

  • Exothermic Reaction: The addition of the oxidizing agent can be exothermic and requires careful temperature control.

  • Potential for Side Reactions: The aromatic ring can be susceptible to oxidation under harsh conditions, although this is generally minimal with controlled addition of the oxidant.

  • Precursor Availability: The availability and cost of the starting methylthiobenzoic acid can be a limiting factor for large-scale synthesis.

Route 2: Oxidation of Methylsulfonyltoluenes

An alternative and industrially significant route involves the oxidation of the methyl group of a methylsulfonyltoluene to a carboxylic acid. This method is particularly useful for producing substituted methylsulfonylbenzoic acids, such as the important intermediate 2-nitro-4-methylsulfonylbenzoic acid.

Mechanistic Considerations

The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a more challenging transformation than sulfide oxidation and typically requires stronger oxidizing agents and more forcing conditions. Common oxidants include nitric acid, potassium permanganate, and hydrogen peroxide in the presence of a catalyst. The choice of oxidant and catalyst system is crucial for achieving high selectivity and yield, especially in the presence of other sensitive functional groups like a nitro group.

Visualization of the Synthetic Pathway

cluster_1 Route 2: Oxidation of Methylsulfonyltoluene C Methylsulfonyltoluene D Methylsulfonylbenzoic Acid C->D [O] (e.g., HNO₃, H₂O₂, KMnO₄)

Caption: General scheme for the synthesis of methylsulfonylbenzoic acid via toluene oxidation.

Sub-Route 2a: Oxidation with Nitric Acid and Air

This method utilizes nitric acid and air as oxidants in the presence of a vanadium or cobalt catalyst.[2] It is a robust method suitable for large-scale production.

Experimental Protocol: Synthesis of 4-Methylsulfonyl-2-nitrobenzoic Acid[2]
  • Nitration (Precursor Synthesis): 68g of 4-methylsulfonyltoluene is nitrated in 480ml of sulfuric acid.

  • Reaction Setup: To the reaction mixture, 300ml of water and 1g of vanadium pentoxide are added. The mixture is heated to 145°C.

  • Oxidation: Air is bubbled through the mixture at a rate of 100 liters/hour. 65% nitric acid (135ml total) is added at a rate of 0.25ml/min over 9 hours.

  • Work-up: During the reaction, 120ml of 35% nitric acid is distilled off. The reaction mixture is then cooled to 20°C.

  • Isolation: The precipitated product is collected by suction filtration, washed with water, and dried.

Efficacy and Performance Data
ParameterValueReference
Starting Material4-methylsulfonyltoluene[2]
Oxidizing AgentsNitric Acid and Air[2]
CatalystVanadium Pentoxide[2]
Reaction Temperature145°C[2]
Reaction Time~9 hours[2]
Yield83%[2]
Sub-Route 2b: Oxidation with Hydrogen Peroxide and a Catalyst

This method presents a more environmentally friendly alternative to using strong acids like nitric acid. The use of a catalyst, such as CuO/Al₂O₃, allows for the use of hydrogen peroxide as the primary oxidant under milder conditions.[3][4][5]

Experimental Protocol: Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid[3]
  • Reaction Setup: 8.8 g (0.04 mol) of 2-nitro-4-methylsulfonyltoluene is added to 80 g of concentrated H₂SO₄ in a 500 mL flask at 60°C.

  • Catalyst Addition: The CuO/Al₂O₃ catalyst is added after stirring for 5-8 minutes.

  • Oxidant Addition: After another 5-8 minutes, 22.2 g (0.28 mol) of 45% H₂O₂ is added dropwise.

  • Reaction: The mixture is heated to 60-65°C and stirred for 3-4 hours.

  • Work-up: The solution is cooled to room temperature, and an equal weight of water is added slowly to precipitate the product.

  • Isolation: The light yellow crystal product is filtered, washed, and dried at 60°C.

Efficacy and Performance Data
ParameterValueReference
Starting Material2-nitro-4-methylsulfonyltoluene[3]
Oxidizing Agent45% Hydrogen Peroxide[3]
CatalystCuO/Al₂O₃[3]
Reaction Temperature60-65°C[3]
Reaction Time3-4 hours[3]
Yieldup to 78.3%[3][4][5]
Expert Analysis

Advantages:

  • Readily Available Starting Materials: Methylsulfonyltoluenes are often more accessible and cost-effective than their corresponding benzoic acid precursors.

  • Scalability: The nitric acid/air oxidation method is well-suited for industrial-scale production.[2]

  • Greener Alternative: The hydrogen peroxide-based method is more environmentally benign, avoiding the generation of NOx gases.[3][4]

Disadvantages:

  • Harsh Conditions: The nitric acid method requires high temperatures and corrosive reagents.[2]

  • Safety Concerns: The use of concentrated nitric acid and peroxides at elevated temperatures requires careful handling and safety precautions.

  • Catalyst Requirement: The hydrogen peroxide method relies on a catalyst, which may require additional steps for preparation or recovery.

Route 3: Multi-step Synthesis from Halogenated Precursors

This route offers a versatile approach, particularly for the synthesis of highly substituted methylsulfonylbenzoic acids. A common starting material is a chloro-substituted methylsulfonylbenzene.

Mechanistic Considerations

This synthetic pathway involves a sequence of reactions, typically starting with the nitration of a halogenated methylsulfonylbenzene. This is followed by a nucleophilic aromatic substitution to introduce a cyanoacetate group, which is then oxidized to the carboxylic acid. This multi-step approach allows for the introduction of various functional groups at specific positions on the aromatic ring.

Visualization of the Synthetic Pathway

cluster_2 Route 3: Multi-step Synthesis E 1-Chloro-4-methyl sulfonyl benzene F 1-Chloro-2-nitro-4-methyl sulfonyl benzene E->F Nitration (H₂SO₄, HNO₃) G Methyl 2-cyano-2-(4-(methylsulfonyl) -2-nitrophenyl)acetate sodium salt F->G Methyl Cyanoacetate, Base H 2-Nitro-4-methylsulfonyl benzoic acid G->H Oxidation (e.g., H₂O₂)

References

A Comparative Benchmarking Guide to 2-Methyl-3-(methylsulfonyl)benzoic Acid for Selective COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the novel compound 2-Methyl-3-(methylsulfonyl)benzoic acid against established standards in the field of selective cyclooxygenase-2 (COX-2) inhibition. Designed for researchers, scientists, and professionals in drug development, this document details the scientific rationale for benchmarking, provides in-depth experimental protocols, and presents a comparative analysis of performance data. Our objective is to offer a clear, evidence-based assessment of this compound's potential as a selective anti-inflammatory agent.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is a critical mediator of inflammation through its role in the synthesis of prostaglandins from arachidonic acid.[1][2] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory therapies.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[4] Consequently, the development of selective COX-2 inhibitors has been a significant focus in medicinal chemistry to provide anti-inflammatory and analgesic effects with a reduced risk of such adverse events.[3][4]

The chemical structure of this compound, featuring a methylsulfonyl group on a benzoic acid scaffold, suggests its potential as a selective COX-2 inhibitor. The methylsulfonyl moiety is a key structural feature in several established COX-2 inhibitors, where it interacts with a specific side pocket in the COX-2 enzyme active site, conferring selectivity over COX-1.[4][5][6] This guide will benchmark this compound against two well-established selective COX-2 inhibitors: Celecoxib and Etoricoxib.[7][8]

Selection of Gold-Standard Comparators

Celecoxib: A diaryl-substituted pyrazole, Celecoxib is a widely prescribed selective COX-2 inhibitor for the treatment of various forms of arthritis and pain.[7][9] Its mechanism of action involves the selective inhibition of COX-2, leading to reduced prostaglandin synthesis.[7][10] It serves as a robust benchmark due to its extensive clinical use and well-characterized pharmacological profile.

Etoricoxib: Another highly selective COX-2 inhibitor, Etoricoxib is approved for the treatment of several chronic and acute pain conditions.[8] It exhibits a distinct pharmacokinetic and pharmacodynamic profile, making it an excellent comparator to assess the relative performance of a new chemical entity.[8][11]

In Vitro Performance: COX-1 and COX-2 Inhibition Assays

To determine the potency and selectivity of this compound, a direct comparison of its inhibitory activity against COX-1 and COX-2 enzymes is essential.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for assessing COX inhibition, which can be adapted from various commercially available kits or standard laboratory procedures.[12][13][14]

  • Reagent Preparation:

    • Prepare stock solutions of this compound, Celecoxib, and Etoricoxib in a suitable solvent such as DMSO.

    • Prepare a reaction buffer (e.g., Tris-HCl) and solutions of cofactors like heme.

    • Prepare a solution of the substrate, arachidonic acid.

  • Enzyme Incubation:

    • In a 96-well plate, add the reaction buffer, cofactors, and either human recombinant COX-1 or COX-2 enzyme to respective wells.

    • Add serial dilutions of the test compounds and standards to the wells. Include a vehicle control (DMSO) and a positive control (a known non-selective inhibitor like indomethacin).

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate at 37°C for a specific duration (e.g., 10 minutes).

    • Terminate the reaction by adding a stop solution, such as a strong acid.

  • Detection and Data Analysis:

    • Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) or a suitable fluorometric or colorimetric method.[15][16][17]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Diagram: In Vitro COX Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Compounds, Buffers, Enzymes, Substrate) incubation Incubate Enzyme with Inhibitors prep_reagents->incubation Add to 96-well plate initiation Initiate Reaction with Arachidonic Acid incubation->initiation termination Terminate Reaction initiation->termination detection Detect Prostaglandin Production termination->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 calc_selectivity Calculate Selectivity Index calc_ic50->calc_selectivity

Caption: Workflow for the in vitro COX inhibition assay.

Comparative Data Summary: In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound [Experimental Data][Experimental Data][Calculated Value]
Celecoxib [Literature/Experimental Data][Literature/Experimental Data][Calculated Value]
Etoricoxib [Literature/Experimental Data][Literature/Experimental Data][Calculated Value]

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To evaluate the anti-inflammatory activity of this compound in a living system, the carrageenan-induced paw edema model in rats is a standard and well-accepted assay.[18][19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization and Grouping:

    • Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

    • Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at various doses, Celecoxib, and Etoricoxib).

  • Compound Administration:

    • Administer the test compounds and standards orally (or via another appropriate route) one hour before the induction of inflammation.

  • Induction of Inflammation:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.

    • Determine the dose-response relationship and the ED50 (the dose required to produce 50% of the maximum effect).

Diagram: In Vivo Anti-Inflammatory Assay Workflow

G acclimatize Animal Acclimatization and Grouping administer Compound Administration (Oral Gavage) acclimatize->administer induce Induce Paw Edema (Carrageenan Injection) administer->induce 1 hour post-dosing measure Measure Paw Volume (Plethysmometer) induce->measure Hourly for 5 hours analyze Data Analysis (% Inhibition, ED50) measure->analyze

Caption: Workflow for the carrageenan-induced paw edema model.

Comparative Data Summary: In Vivo Anti-Inflammatory Activity
Treatment GroupDose (mg/kg)Maximum % Inhibition of Edema
Vehicle Control -0
This compound [Dose 1][Experimental Data]
[Dose 2][Experimental Data]
[Dose 3][Experimental Data]
Celecoxib [Effective Dose][Literature/Experimental Data]
Etoricoxib [Effective Dose][Literature/Experimental Data]

Pharmacokinetic Profiling

Understanding the pharmacokinetic profile of this compound is crucial for assessing its potential as a therapeutic agent. A comparative pharmacokinetic study in a relevant animal model, such as the rat, will provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties relative to the standards.[20][21][22]

Experimental Protocol: Pharmacokinetic Study in Rats
  • Animal Preparation and Dosing:

    • Use cannulated rats to facilitate serial blood sampling.

    • Administer a single oral dose of this compound, Celecoxib, or Etoricoxib to different groups of rats.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the parent compounds in plasma.[23][24]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time profiles for each compound.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Oral bioavailability (F%) if an intravenous dosing group is included.

Comparative Data Summary: Pharmacokinetic Parameters
ParameterThis compoundCelecoxibEtoricoxib
Cmax (ng/mL) [Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
Tmax (h) [Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
AUC (ng·h/mL) [Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
t1/2 (h) [Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
F (%) [Experimental Data][Literature/Experimental Data][Literature/Experimental Data]

Discussion and Conclusion

This guide provides a framework for the comprehensive benchmarking of this compound against the established selective COX-2 inhibitors, Celecoxib and Etoricoxib. The proposed in vitro and in vivo studies will generate critical data to assess its potency, selectivity, anti-inflammatory efficacy, and pharmacokinetic profile.

A favorable outcome would be for this compound to demonstrate high potency against COX-2 with a significant selectivity index over COX-1, comparable to or exceeding that of the standards. In the in vivo model, robust anti-inflammatory activity at well-tolerated doses would be a key indicator of its therapeutic potential. Furthermore, a desirable pharmacokinetic profile, including good oral bioavailability and an appropriate half-life for the intended dosing regimen, would be essential for its advancement as a drug candidate.

The collective data from these benchmarking studies will provide a solid foundation for further preclinical development and a clear understanding of the potential advantages of this compound in the landscape of selective COX-2 inhibitors.

References

A Senior Application Scientist's Guide to In Silico Analysis: Comparative Docking Studies of 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide for researchers, scientists, and drug development professionals. This document provides an in-depth, technically-grounded protocol for the in silico modeling and comparative molecular docking of 2-Methyl-3-(methylsulfonyl)benzoic acid. As we navigate through this guide, we will not just list steps but delve into the rationale behind our experimental choices, ensuring a robust and self-validating methodology. Our approach is grounded in established computational chemistry principles to hypothesize and evaluate the potential bioactivity of this novel compound.

Introduction: The Rationale for Investigating this compound

This guide, therefore, will focus on a comparative in silico molecular docking study of this compound against the human COX-2 enzyme. To provide a meaningful comparison and validate our methodology, we will perform a parallel docking analysis of a well-characterized, potent COX-2 inhibitor, Celecoxib . This will allow us to benchmark the potential binding affinity and interaction patterns of our topic compound against a known drug.

Experimental Design & Workflow

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison Ligand_Prep Ligand Preparation (this compound & Celecoxib) Docking Molecular Docking (PyRx with AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (Human COX-2, PDB: 3LN1) Protein_Prep->Docking Binding_Energy Binding Energy Calculation (kcal/mol) Docking->Binding_Energy Interaction_Analysis Binding Pose & Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Binding_Energy->Interaction_Analysis Comparison Comparative Analysis (Topic Compound vs. Celecoxib) Interaction_Analysis->Comparison

Caption: A high-level overview of the in silico comparative docking workflow.

Detailed Methodologies

Part 1: Ligand and Protein Preparation

Causality Behind Experimental Choices: The accuracy of molecular docking is highly dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand and the protein is a critical first step. For the ligands, we must generate their 3D structures and minimize their energy to obtain a low-energy, stable conformation. For the protein, we need to remove any non-essential molecules (like water and co-crystallized ligands), repair any missing atoms or residues, and add hydrogen atoms, which are crucial for defining the correct ionization and tautomeric states of the amino acid residues.

Experimental Protocol: Ligand Preparation

  • Structure Generation:

    • The 2D structure of this compound will be drawn using a chemical drawing software like ChemDraw or MarvinSketch.

    • The 2D structure will be converted to a 3D structure.

    • The 3D structure of Celecoxib will be obtained from the PubChem database (CID 2662).

  • Energy Minimization:

    • The 3D structures of both ligands will be subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be performed using software like Avogadro or the Open Babel tool integrated into PyRx.[6]

  • File Format Conversion:

    • The energy-minimized ligand structures will be saved in the SDF or MOL2 file format. For docking with AutoDock Vina, these will be further converted to the PDBQT format, which includes atomic charges and atom type definitions.

Experimental Protocol: Protein Preparation

  • Protein Structure Retrieval:

    • The crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1) will be downloaded from the RCSB Protein Data Bank.[7] This structure is chosen as it provides an experimentally validated binding site for our reference compound.

  • Protein Clean-up:

    • Using a molecular visualization tool like UCSF Chimera or Discovery Studio, all non-protein molecules, including water, ions, and the co-crystallized ligand (Celecoxib), will be removed from the PDB file.[8][9]

  • Protonation and Repair:

    • Hydrogen atoms will be added to the protein structure, and any missing side chains or loops will be modeled if necessary. The protonation state of the titratable residues will be assigned based on a physiological pH of 7.4.

  • File Format Conversion:

    • The prepared protein structure will be saved in the PDB format and then converted to the PDBQT format for use with AutoDock Vina. This step assigns partial charges to the protein atoms.

Part 2: Molecular Docking Simulation

Causality Behind Experimental Choices: We will use PyRx, a virtual screening software with an intuitive graphical user interface that integrates AutoDock Vina, a powerful and widely used docking engine.[6][10][11][12][13] AutoDock Vina employs a sophisticated gradient optimization method in its local search, which improves the speed and accuracy of the docking process.[14][15][16][17] By defining a grid box that encompasses the known binding site of Celecoxib, we focus the docking simulation on the region of interest, increasing the efficiency and relevance of the results.

Experimental Protocol: Molecular Docking with PyRx (AutoDock Vina)

  • Loading Structures:

    • Launch PyRx and load the prepared protein (in PDBQT format) and ligand (in SDF or PDBQT format) files.

  • Defining the Binding Site:

    • The binding site will be defined by creating a grid box centered on the coordinates of the co-crystallized Celecoxib in the original PDB structure (3LN1). The dimensions of the grid box will be set to be large enough to accommodate both ligands and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).

  • Running the Docking Simulation:

    • The docking will be performed using the AutoDock Vina wizard in PyRx. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a standard value of 8.

  • Output Generation:

    • AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Results and Comparative Analysis

The primary outputs of our docking study will be the binding affinities and the predicted binding poses of this compound and Celecoxib within the COX-2 active site.

Quantitative Data Summary
CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound To be determinedTo be determined
Celecoxib (Reference) To be determinedHis90, Arg513, Phe518, Val523

Note: The binding affinity values and interacting residues are predictive and require experimental validation.

Qualitative Analysis of Binding Interactions

Causality Behind the Analysis: A low binding energy suggests a potentially strong interaction, but it is the specific molecular interactions that provide a deeper understanding of the binding mode and potential for inhibitory activity. We will analyze hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions between the ligands and the key amino acid residues in the COX-2 active site. The active site of COX-2 is known to have a hydrophobic channel and a key arginine residue (Arg513) that is crucial for the binding of many inhibitors.[18][19][20]

Visualization of Binding Poses:

The predicted binding poses will be visualized using UCSF Chimera or Discovery Studio. We will pay close attention to the orientation of the methylsulfonyl and carboxylic acid groups of our topic compound and compare them to the binding mode of Celecoxib.

G cluster_ligand This compound cluster_protein COX-2 Active Site Ligand Ligand Res1 Arg513 Ligand->Res1 H-Bond (predicted) Res2 His90 Ligand->Res2 Pi-Cation (predicted) Res3 Phe518 Ligand->Res3 Hydrophobic (predicted) Res4 Val523 Ligand->Res4 Hydrophobic (predicted)

Caption: Predicted interactions of this compound with key residues in the COX-2 active site.

Discussion and Future Directions

This in silico guide provides a framework for a preliminary assessment of this compound as a potential COX-2 inhibitor. A predicted binding affinity comparable to or better than Celecoxib, along with similar key interactions within the active site, would provide a strong rationale for its synthesis and subsequent in vitro and in vivo testing.

It is crucial to remember that molecular docking is a predictive tool, and its results are hypotheses that must be experimentally validated. Future work should involve enzymatic assays to determine the IC50 value of the compound against COX-2 and COX-1 to assess its potency and selectivity.

References

A Comparative Guide to the Functional Landscape of Benzoic Acid Derivatives: Elucidating the Potential of 2-Methyl-3-(methylsulfonyl)benzoic acid through Analog Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide delves into the functional validation of a specific compound, 2-Methyl-3-(methylsulfonyl)benzoic acid, by drawing critical comparisons with its structurally related analogs. While direct peer-reviewed validation of this specific molecule's function remains to be published, a comprehensive analysis of its chemical neighborhood provides a robust framework for predicting its biological potential and designing effective validation studies.

This document is structured to provide an in-depth, technically grounded perspective. We will move beyond a simple listing of data to an integrated analysis of structure-activity relationships, offering insights into the causal relationships behind experimental observations and proposing logical, self-validating protocols for future research.

Introduction: The Enigmatic Profile of this compound

This compound is an aromatic carboxylic acid. Its structure, featuring a benzoic acid core with methyl and methylsulfonyl substitutions, suggests a potential for diverse biological activities. The benzoic acid moiety is a well-established pharmacophore found in a wide array of therapeutic agents and biologically active molecules[1]. However, to date, no peer-reviewed studies have been published that specifically validate a biological function for this compound.

To illuminate its potential, this guide will focus on a comparative analysis of its closest structural analogs for which functional data are available. By examining how subtle changes in the substitution pattern on the benzoic acid ring impact biological activity, we can formulate testable hypotheses regarding the function of our target compound.

Comparative Functional Analysis of Structural Analogs

The primary analogs for our comparative analysis are:

  • 2-chloro-3-(methylsulfonyl)benzoic acid

  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

  • 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA)

These compounds share the core benzoic acid and methylsulfonyl functionalities with our target molecule, differing in the presence and position of halogen and methyl groups.

Herbicidal Activity via HPPD Inhibition: A Potential Function

A significant body of evidence points to the herbicidal properties of chloro-substituted analogs of this compound. Both 2-chloro-3-(methylsulfonyl)benzoic acid and 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid are known to act as herbicides[2][3].

Mechanism of Action: The primary mechanism for their herbicidal effect is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[2]. HPPD is a critical enzyme in the biosynthetic pathway of plastoquinones and tocopherols, which are essential for photosynthesis in plants[2]. Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new growth and eventual plant death.

HPPD_Inhibition_Pathway

Caption: HPPD Inhibition Pathway by Analog Herbicides.

Comparative Data:

CompoundValidated FunctionMechanism of Action
2-chloro-3-(methylsulfonyl)benzoic acid HerbicideInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)[4]
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid HerbicideInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)[2]

Given the structural similarities, it is plausible that This compound could also exhibit HPPD inhibitory activity. The absence of a chloro-group might modulate its potency, a hypothesis that warrants experimental validation.

Allergenic and Sensitizing Properties: A Potential Health Hazard

In contrast to the targeted herbicidal activity of the chloro-analogs, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA) has been identified as a low molecular weight agent that can induce occupational asthma, rhinitis, and contact urticaria[5].

Mechanism of Action: The clinical presentation of allergic diseases and positive skin prick tests in exposed individuals suggest an underlying IgE-mediated immune response[5]. This indicates that BCMBA can act as a sensitizer, triggering an allergic reaction upon subsequent exposures.

Key Findings:

  • BCMBA has been confirmed to cause occupational asthma, rhinitis, and/or contact urticaria through challenge tests[5].

  • A sensitization rate of 8% was observed among all exposed workers in a chemical factory, with the highest rate (25%) among production workers[5].

The presence of a highly reactive bromomethyl group in BCMBA is a likely contributor to its sensitizing potential. While This compound lacks this specific functional group, the potential for benzoic acid derivatives to cause skin and respiratory irritation should not be overlooked in its toxicological profiling.

Proposed Experimental Validation Protocols

To ascertain the functional profile of This compound , a series of well-defined experimental protocols are proposed. These protocols are designed to be self-validating and provide a clear, quantitative assessment of its potential biological activities.

In Vitro HPPD Inhibition Assay

Objective: To determine if this compound can inhibit the activity of the HPPD enzyme and to compare its potency with known inhibitors.

Methodology:

  • Enzyme Source: Recombinant HPPD from Arabidopsis thaliana expressed in E. coli.

  • Assay Principle: The assay measures the rate of oxygen consumption during the conversion of the substrate, 4-hydroxyphenylpyruvate, by HPPD.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, ascorbate, and purified HPPD enzyme.

    • Add varying concentrations of this compound (test compound) and 2-chloro-3-(methylsulfonyl)benzoic acid (positive control).

    • Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate.

    • Monitor oxygen consumption using a Clark-type oxygen electrode.

  • Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.

HPPD_Assay_Workflow

Caption: Workflow for the in vitro HPPD inhibition assay.

In Vivo Herbicidal Activity Assay

Objective: To assess the herbicidal efficacy of this compound on a model plant species.

Methodology:

  • Plant Species: Arabidopsis thaliana or a common weed species such as Amaranthus retroflexus (redroot pigweed).

  • Treatment: Apply a solution of this compound at various concentrations to the foliage of young, actively growing plants. Include a positive control (2-chloro-3-(methylsulfonyl)benzoic acid) and a negative control (solvent only).

  • Observation: Monitor the plants for 14 days, recording signs of phytotoxicity such as chlorosis (bleaching), necrosis, and growth inhibition.

  • Data Analysis: Determine the GR50 value (the concentration required to cause a 50% reduction in plant growth) and compare it to the positive control.

In Vitro Cytotoxicity and Sensitization Assays

Objective: To evaluate the potential of this compound to cause cell damage and elicit an immune response.

Methodology:

  • Cell Lines: Human keratinocytes (HaCaT) for skin irritation/sensitization and human bronchial epithelial cells (BEAS-2B) for respiratory effects.

  • Cytotoxicity Assay (MTT Assay):

    • Culture the cells in 96-well plates.

    • Expose the cells to a range of concentrations of this compound for 24-48 hours.

    • Add MTT reagent and measure the formation of formazan, which is proportional to the number of viable cells.

  • In Vitro Sensitization Assay (e.g., KeratinoSens™):

    • Utilize a reporter cell line (e.g., HaCaT cells stably transfected with a luciferase gene under the control of an antioxidant response element).

    • Measure the induction of the luciferase gene as an indicator of the activation of the Keap1-Nrf2 pathway, a key event in skin sensitization.

Conclusion and Future Directions

While direct experimental data on the function of this compound is currently lacking, a comparative analysis of its structural analogs provides a strong foundation for targeted investigation. The known herbicidal activity of its chloro-analogs suggests a high probability of HPPD inhibition, a hypothesis that can be readily tested using the outlined protocols. Conversely, the allergenic potential of the bromomethyl-substituted analog underscores the importance of thorough toxicological evaluation.

The experimental workflows provided in this guide offer a clear path forward for researchers to elucidate the functional profile of this compound. The resulting data will be invaluable for assessing its potential applications, whether in agriculture, medicine, or other areas of chemical research, and for understanding the structure-activity relationships that govern the biological effects of this class of compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling and disposing of specialized chemical reagents like 2-Methyl-3-(methylsulfonyl)benzoic acid requires a robust understanding of the compound's characteristics and the regulatory landscape governing chemical waste. This guide moves beyond a simple checklist, providing a procedural and logical framework to ensure that every step, from initial handling to final disposal, is conducted with the highest standards of safety and environmental stewardship.

The principles outlined here are grounded in established regulatory standards and chemical safety best practices, ensuring that your laboratory's operational protocols are both self-validating and compliant.

Hazard Assessment and Chemical Profile

Based on data from similar compounds, we can infer the following hazard profile. This proactive assessment is the first step in a trustworthy safety system, as it informs all subsequent PPE, handling, and disposal decisions.

Hazard ClassificationInferred Risk and RationaleSupporting Sources
Skin Corrosion/Irritation Causes skin irritation. The benzoic acid moiety is acidic, and similar compounds are known irritants upon contact.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. The crystalline, dusty nature of benzoic acid derivatives increases the risk of eye contact, leading to significant irritation.[1][2][3]
Acute Toxicity (Oral) May be harmful if swallowed. This is a common classification for specialized organic compounds where toxicological data is limited.[1][2][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of fine dust or powder can irritate the respiratory tract.[1][2][3][5]

Personal Protective Equipment (PPE) Protocol

A non-negotiable aspect of chemical handling is the correct use of PPE. The choice of PPE is a direct response to the identified hazards.

Required Personal Protective Equipment

Equipment Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or tight-sealing safety goggles. Protects against airborne dust particles and accidental splashes, mitigating the risk of serious eye irritation.[3][6]
Hand Protection Nitrile rubber gloves. Provides a chemical barrier to prevent skin contact and irritation.[2][7] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination by dust or spills.[1][6]

| Respiratory Protection | NIOSH-approved dust respirator. | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. This prevents respiratory tract irritation.[1][7] |

Waste Segregation and Containment Workflow

Proper disposal begins at the point of generation. Segregating waste correctly is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[8][9] All waste materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Containment Protocol:
  • Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled "Hazardous Waste."[8][10] The container must have a secure, leak-proof closure.[10]

  • Label Correctly: The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Irritant").[11]

  • Transfer Waste: Carefully transfer waste solids, contaminated weighing papers, and disposable lab supplies (e.g., contaminated gloves, wipes) into the designated container. Minimize dust generation during this process.

  • Secure and Store: Keep the container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][11]

Waste Stream Decision Diagram

The following diagram illustrates the logical flow for segregating different types of waste generated during work with this compound.

WasteSegregation cluster_generation Point of Generation cluster_streams Waste Stream Classification cluster_containers Designated Hazardous Waste Containers Start Waste Generated (e.g., excess solid, contaminated wipe, used glassware) IsSolid Solid Waste? Start->IsSolid Evaluate Material IsPPE Contaminated PPE or Debris? IsSolid->IsPPE No SolidWaste Hazardous Solid Chemical Waste (Non-reactive Organics) IsSolid->SolidWaste Yes (e.g., excess reagent) IsGlassware Contaminated Labware? IsPPE->IsGlassware No DebrisWaste Hazardous Contaminated Debris IsPPE->DebrisWaste Yes (e.g., gloves, wipes) DeconStation Decontamination Protocol (See Section 6) IsGlassware->DeconStation Yes (e.g., beakers, flasks)

Caption: Waste segregation decision-making process.

Spill Management Protocol

Immediate and correct response to a chemical spill is vital for laboratory safety. Spilled chemicals and any materials used for cleanup must be disposed of as hazardous waste.[12]

Minor Spill (Contained, <5g)
  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure PPE: Don the full required PPE as detailed in Section 2.

  • Containment: Cover the spill with a dry absorbent material (e.g., sand or vermiculite) to prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container.[1][3][7] Use dry cleanup procedures and avoid generating dust.[1][13]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse. All cleaning materials must be placed in the hazardous waste container.

Major Spill (>5g or Uncontained)
  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[12]

  • Do Not Attempt Cleanup: Allow trained emergency personnel to manage the cleanup and decontamination process.

Final Disposal Pathway

The ultimate disposal of this compound must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[14]

  • Accumulation: Collect all waste streams (solid chemical, contaminated debris) in their properly labeled containers within the laboratory's SAA.

  • Documentation: Maintain an accurate log of the waste generated, as required by RCRA.[10]

  • Scheduled Pickup: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[9][11] This contractor is responsible for transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Disposal Method: The most probable disposal method for this type of compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7][9]

Crucial Prohibitions:

  • DO NOT dispose of this chemical down the drain.[3][10][12]

  • DO NOT discard it in the regular trash.[10][12]

  • DO NOT attempt to evaporate it as a method of disposal.[12]

Decontamination of Labware and Surfaces

Properly decontaminating reusable labware and work surfaces is the final step in preventing cross-contamination and ensuring a safe laboratory environment. This is a multi-step process involving physical removal followed by chemical cleaning.[16]

Step-by-Step Decontamination Protocol:
  • Pre-Cleaning (Physical Removal): While wearing appropriate PPE, use a disposable wipe or spatula to physically remove as much solid residue as possible from the glassware or surface. Dispose of the wipe/residue as hazardous waste.

  • Chemical Cleaning: Wash the labware or surface with a laboratory-grade detergent and warm water. This step removes the bulk of the remaining chemical residue.

  • Rinsing: Thoroughly rinse the item or surface with deionized water to remove any remaining detergent and trace amounts of the chemical.

  • Drying: Allow the labware to dry completely before returning it to storage.

By adhering to this comprehensive guide, you build a deep, trustworthy safety culture that extends beyond the product itself, ensuring the protection of researchers, the integrity of your work, and the preservation of our environment.

References

Mastering the Safe Handling of 2-Methyl-3-(methylsulfonyl)benzoic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. 2-Methyl-3-(methylsulfonyl)benzoic acid (CAS No. 1186663-49-9) is one such compound with potential applications in medicinal chemistry.[1] While its full toxicological profile is not extensively documented, its structure—a substituted benzoic acid containing a sulfonyl group—necessitates a robust and cautious approach to laboratory handling. This guide provides a comprehensive, experience-driven framework for the selection and use of personal protective equipment (PPE), alongside detailed operational and disposal protocols, to ensure the safety of all personnel.

Understanding the Hazard: A Structural Analogy Approach

Therefore, our safety protocols are built upon the assumption that this compound poses the following risks:

  • Eye Contact: High risk of serious eye irritation or damage.

  • Skin Contact: Potential for skin irritation.

  • Inhalation: Possible respiratory tract irritation from airborne dust.

  • Ingestion: Harmful if swallowed.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of simple box-checking; it is a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Protection Type Required PPE Rationale and Expert Insight
Eye and Face Protection Chemical splash goggles and a face shield.Given the high risk of severe eye damage from related compounds, standard safety glasses are insufficient.[2][4] Chemical splash goggles provide a seal around the eyes to protect from dust and splashes. A face shield worn over the goggles offers a secondary layer of protection for the entire face, which is crucial when handling bulk quantities or during procedures with a high splash potential.[5][6]
Hand Protection Nitrile or Neoprene gloves.For incidental contact with solid acidic compounds, nitrile gloves are a reliable choice.[7][8] When there is a potential for prolonged contact or immersion, heavier-duty neoprene or butyl rubber gloves are recommended due to their excellent resistance to a broad range of chemicals, including acids.[6][9][10] Always double-check glove compatibility charts and inspect gloves for any signs of degradation before use.
Body Protection A fully-buttoned laboratory coat and, for larger quantities, a chemical-resistant apron.A standard lab coat protects against incidental skin contact with the solid compound. When transferring quantities greater than a few grams, an impervious apron made of materials like PVC or neoprene should be worn over the lab coat to provide an additional barrier against spills.[6]
Respiratory Protection A NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters.Since this compound is a solid, the primary inhalation hazard comes from fine dust particles. An N95 dust mask is suitable for handling small quantities in a well-ventilated area. For larger quantities or when there is a potential for significant dust generation, a half-mask respirator with P100 particulate filters offers a higher level of protection.[6] All handling of the solid should ideally be done in a chemical fume hood.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:
  • Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control dust.[7]

  • PPE Donning: Before handling the compound, don all required PPE as outlined in the table above.

  • Spill Kit: Ensure that a spill kit containing appropriate absorbent materials (such as vermiculite or sand) and neutralizing agents for acids is readily accessible.[5][11]

  • Weighing: When weighing the solid, use a weigh boat or creased weighing paper to minimize the generation of dust. Perform this task in a fume hood or a ventilated balance enclosure.

Dissolution and Reaction:
  • Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Acid to Water: If diluting with water, always add the acid to the water, never the other way around, to prevent a potentially violent exothermic reaction.

  • Temperature Control: Be mindful of any exothermic reactions and have a cooling bath on standby if necessary.

Visualizing the Workflow: Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is as crucial as its safe handling. Improper disposal can lead to environmental contamination and regulatory violations.

Waste Segregation and Collection:
  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Be mindful of chemical incompatibilities; for example, do not mix oxidizing acids with organic waste.[12]

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name and the words "Hazardous Waste."[12]

Spill Management:
  • Small Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in the solid hazardous waste container.[11]

  • Liquid Spills: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[11] The contaminated absorbent material should then be scooped into the solid hazardous waste container.

  • Decontamination: The spill area should be decontaminated with a suitable cleaning agent and then thoroughly rinsed.

Final Disposal:

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[13] Do not dispose of this chemical down the drain or in the regular trash.[12]

By integrating these expert-driven protocols and maintaining a vigilant approach to safety, researchers can confidently and responsibly handle this compound, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.